molecular formula C10H12BNO3 B1350912 3-(Cyclopropylaminocarbonyl)phenylboronic acid CAS No. 850567-23-6

3-(Cyclopropylaminocarbonyl)phenylboronic acid

Cat. No.: B1350912
CAS No.: 850567-23-6
M. Wt: 205.02 g/mol
InChI Key: ACYLEYDBPWXTIO-UHFFFAOYSA-N
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Description

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H12BNO3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(cyclopropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12BNO3/c13-10(12-9-4-5-9)7-2-1-3-8(6-7)11(14)15/h1-3,6,9,14-15H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYLEYDBPWXTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397682
Record name 3-(Cyclopropylaminocarbonyl)phenylboronic acid
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Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-23-6
Record name 3-(Cyclopropylaminocarbonyl)phenylboronic acid
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Record name 3-(Cyclopropylaminocarbonyl)phenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols, data presentation templates, and relevant biological context to support researchers in their scientific endeavors.

Compound Profile

PropertyData
IUPAC Name [3-(Cyclopropylcarbamoyl)phenyl]boronic acid
Synonyms 3-(Cyclopropylaminocarbonyl)benzeneboronic acid
CAS Number 850567-23-6
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 220-226 °C[2]
Solubility Sparingly soluble in DMSO (with sonication), slightly soluble in methanol[2]
pKa (Predicted) 7.86 ± 0.10

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a halogenated benzoic acid derivative. The following sections detail a plausible and commonly employed synthetic strategy.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Purification 3-Bromobenzoic_acid 3-Bromobenzoic acid Acyl_chloride 3-Bromobenzoyl chloride 3-Bromobenzoic_acid->Acyl_chloride  Activation Thionyl_chloride SOCl₂ Amide 3-Bromo-N-cyclopropylbenzamide Acyl_chloride->Amide  Amidation Cyclopropylamine Cyclopropylamine Organolithium Aryllithium Intermediate Amide->Organolithium  Halogen-Metal  Exchange (n-BuLi) Boronate_ester Boronate Ester Intermediate Organolithium->Boronate_ester  Borylation Boronic_ester Triisopropyl borate Final_Product 3-(Cyclopropylaminocarbonyl) phenylboronic acid Boronate_ester->Final_Product  Acidic  Hydrolysis Purification Purification (Recrystallization/ Chromatography) Final_Product->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-N-cyclopropylbenzamide (Precursor)

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromobenzoic acid in an excess of thionyl chloride.

  • Reaction: Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Amine: Cool the solution in an ice bath and add a solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Halogen-Metal Exchange: Dissolve the purified 3-bromo-N-cyclopropylbenzamide in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.

  • Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude boronic acid can be purified by several methods, including recrystallization from a suitable solvent system (e.g., water/ethanol) or by forming a diethanolamine adduct followed by acidic workup. Purification by silica gel chromatography can be challenging for boronic acids but may be possible with specialized techniques.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1H-NH-
~8.2s2H-B(OH)₂
~8.1t1HAr-H (position 2)
~7.8d1HAr-H (position 4 or 6)
~7.7d1HAr-H (position 6 or 4)
~7.4t1HAr-H (position 5)
~2.8m1HCyclopropyl-CH
~0.7m2HCyclopropyl-CH₂
~0.5m2HCyclopropyl-CH₂

Table 3: Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166C=O (Amide)
~135Ar-C (position 3)
~133Ar-C (position 1, C-B)
~131Ar-CH (position 2)
~128Ar-CH (position 5)
~127Ar-CH (position 4 or 6)
~126Ar-CH (position 6 or 4)
~23Cyclopropyl-CH
~6Cyclopropyl-CH₂

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

TechniqueExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
ESI-MS (High Res)206.0983Loss of H₂O, loss of B(OH)₂, cleavage of the amide bond
High-Performance Liquid Chromatography (HPLC)

Table 5: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Expected Retention Time Dependent on the specific gradient profile, but expected to be in the mid-polarity range.

Applications in Drug Development

Phenylboronic acids are a versatile class of compounds in drug discovery, primarily due to their ability to form reversible covalent bonds with diols and act as enzyme inhibitors.[3][4]

Enzyme Inhibition

The boronic acid moiety can act as a transition-state analog inhibitor for various enzymes, particularly serine proteases. The boron atom can form a stable tetrahedral intermediate with the active site serine residue, effectively blocking the enzyme's catalytic activity.

Potential Role in Pyruvate Kinase M2 (PKM2) Activation Signaling

Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its activation is a potential therapeutic strategy. Some boronic acid-based molecules have been identified as potent activators of PKM2. The activation of PKM2 can shift cancer cell metabolism from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation, thereby inhibiting tumor growth. The signaling pathway for PKM2 activation is complex and involves multiple upstream regulators.

PKM2_Signaling cluster_growth_factors Growth Factor Signaling cluster_pkm2_regulation PKM2 Regulation & Function GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 HIF1a HIF-1α mTORC1->HIF1a PKM_gene PKM Gene HIF1a->PKM_gene  Upregulates  Transcription PKM2_mRNA PKM2 mRNA (splicing) PKM_gene->PKM2_mRNA PKM2_dimer PKM2 (dimer) Low Activity PKM2_mRNA->PKM2_dimer PKM2_tetramer PKM2 (tetramer) High Activity PKM2_dimer->PKM2_tetramer  Activation Biosynthesis Macromolecule Biosynthesis PKM2_dimer->Biosynthesis  Promotes PKM2_tetramer->PKM2_dimer  Inhibition Glycolysis Glycolysis PKM2_tetramer->Glycolysis  Enhances OxPhos Oxidative Phosphorylation Glycolysis->OxPhos Boronic_Acid 3-(Cyclopropylaminocarbonyl) phenylboronic acid (Potential Activator) Boronic_Acid->PKM2_tetramer  Stabilizes

Caption: A simplified diagram of the PKM2 activation and regulation pathway.

Conclusion

This compound is a compound of significant interest for researchers in the field of drug development. This guide provides a foundational understanding of its synthesis and characterization, along with insights into its potential biological applications. The detailed protocols and data templates are intended to facilitate the practical execution of research involving this promising molecule. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-equipped laboratory by trained personnel.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore capable of forming reversible covalent bonds with diols, such as those found in carbohydrates and certain proteins. This characteristic makes it a valuable building block for the design of targeted therapies and diagnostic agents. The cyclopropylamide group can influence the compound's solubility, metabolic stability, and binding interactions with target macromolecules. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in drug discovery pipelines.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally analogous compounds, including N-cyclopropylbenzamide, 3-carbamoylphenylboronic acid, and other substituted phenylboronic acids.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (ortho to -B(OH)₂)7.9 - 8.1d~7.5
Aromatic-H (ortho to -C(O)NH)7.8 - 8.0d~7.5
Aromatic-H (meta to both)7.4 - 7.6t~7.5
Aromatic-H (para to -B(OH)₂)7.6 - 7.8s-
Amide N-H8.3 - 8.6br s-
Cyclopropyl-CH2.8 - 3.0m-
Cyclopropyl-CH₂0.8 - 1.0m-
Cyclopropyl-CH₂'0.6 - 0.8m-
Boronic acid B(OH)₂8.0 - 8.3br s-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted spectra are in DMSO-d₆.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl C=O165 - 167
Aromatic C-B~135 (often broad or unobserved)
Aromatic C-C(O)NH134 - 136
Aromatic C-H125 - 132
Cyclopropyl-CH22 - 24
Cyclopropyl-CH₂6 - 8

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predicted spectra are in DMSO-d₆.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid, H-bonded)3200 - 3500Broad, Strong
N-H stretch (amide)3250 - 3350Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (cyclopropyl)2950 - 3050Medium
C=O stretch (Amide I)1640 - 1670Strong
N-H bend (Amide II)1530 - 1560Medium
C=C stretch (aromatic)1450 - 1600Medium
B-O stretch1330 - 1380Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺206.0983Calculated for C₁₀H₁₃BNO₃
[M+Na]⁺228.0802Calculated for C₁₀H₁₂BNO₃Na
[M-H]⁻204.0834Calculated for C₁₀H₁₀BNO₃

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route via amide coupling between 3-carboxyphenylboronic acid and cyclopropylamine.

Materials:

  • 3-Carboxyphenylboronic acid

  • Cyclopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

  • Add N-hydroxysuccinimide (NHS, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Visualizations

Synthesis_of_3_Cyclopropylaminocarbonyl_phenylboronic_acid cluster_start Starting Materials cluster_reagents Reagents 3-Carboxyphenylboronic_Acid 3-Carboxyphenylboronic Acid Reaction Amide Coupling 3-Carboxyphenylboronic_Acid->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction EDC EDC EDC->Reaction Coupling Agent NHS NHS NHS->Reaction Activator DMF DMF (Solvent) DMF->Reaction Product 3-(Cyclopropylaminocarbonyl)- phenylboronic acid Reaction->Product

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow Start Synthesized Compound Purification Purification (Chromatography/Recrystallization) Start->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End Verified Structure Data_Analysis->End

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed approach to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment for 3-(Cyclopropylaminocarbonyl)phenylboronic acid. As of the latest literature review, a complete, publicly available, and fully assigned experimental ¹H and ¹³C NMR dataset for this specific compound has not been identified. Therefore, this document outlines the predicted chemical shifts and coupling patterns based on the analysis of structurally similar compounds. Furthermore, it includes a comprehensive, standardized experimental protocol for acquiring high-quality NMR data and a logical workflow diagram for the process of NMR data acquisition and spectral assignment. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related phenylboronic acid derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on established NMR data for substituted phenylboronic acids, cyclopropylamides, and related small molecules. The spectra are presumed to be recorded in a common deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and exchanging with the acidic protons of the boronic acid and the amide N-H.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d1HNH
~8.20s1HAr-H (H2)
~7.95d1HAr-H (H6)
~7.85d1HAr-H (H4)
~7.45t1HAr-H (H5)
~2.85m1HCyclopropyl-CH
~0.70m2HCyclopropyl-CH₂
~0.55m2HCyclopropyl-CH₂'
~8.0 (broad s)br s2HB(OH)₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~166.0C=O
~135.5Ar-C (C1)
~134.0 (broad)Ar-C-B (C3)
~131.0Ar-C (C6)
~128.5Ar-C (C5)
~128.0Ar-C (C2)
~127.0Ar-C (C4)
~23.0Cyclopropyl-CH
~6.0Cyclopropyl-CH₂

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following outlines the key steps for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

  • Dissolution: Gently vortex or sonicate the NMR tube to ensure complete dissolution of the sample.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Logical Workflow for NMR Data Acquisition and Assignment

The following diagram illustrates the logical workflow from sample preparation to final spectral assignment.

NMR_Workflow NMR Data Acquisition and Assignment Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment Sample Weigh Compound Solvent Add Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve H1_NMR Acquire 1H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire 13C NMR Spectrum Dissolve->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Dissolve->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT TwoD_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference Spectra Baseline->Referencing Analyze_H1 Analyze 1H Data (Shifts, Multiplicity, Integration) Referencing->Analyze_H1 Analyze_C13 Analyze 13C Data (Shifts) Referencing->Analyze_C13 Correlate_2D Correlate with 2D Data Analyze_H1->Correlate_2D Analyze_C13->Correlate_2D Assign Assign Peaks to Structure Correlate_2D->Assign

Caption: Workflow for NMR sample preparation, data acquisition, processing, and spectral assignment.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental mass spectrometry fragmentation data for 3-(Cyclopropylaminocarbonyl)phenylboronic acid has not been published. The following guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and the known fragmentation behavior of related chemical moieties, including arylboronic acids, amides, and cyclopropyl groups. This guide is intended for researchers, scientists, and drug development professionals to provide a predictive framework for the analysis of this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development, often utilized as a building block in the synthesis of more complex pharmaceutical agents. Its structure incorporates three key functional groups that dictate its behavior in a mass spectrometer: a phenylboronic acid, an amide linkage, and a cyclopropyl ring. Understanding the fragmentation pattern is crucial for its identification, characterization, and quantification in complex matrices.

Under typical soft ionization techniques like Electrospray Ionization (ESI), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, in positive ion mode. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) provides a structural fingerprint. This guide outlines the most probable fragmentation pathways and provides a general experimental protocol for its analysis.

Theoretical Fragmentation Pathway Analysis

The fragmentation of the protonated molecule, [M+H]⁺, of this compound (exact mass: 205.091 g/mol ) is predicted to be dominated by cleavages at the amide bond, which is a common and energetically favorable fragmentation site.[1][2] Other significant fragmentations may involve the boronic acid and cyclopropyl moieties.

The primary fragmentation pathways are proposed as follows:

  • Amide Bond Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N bond of the amide linkage.[1] This would result in the formation of a stable benzoyl acylium ion and the neutral loss of cyclopropylamine.

  • Loss of Water: Boronic acids are known to readily lose water (H₂O) under mass spectrometry conditions.[3] This can occur from the parent ion or subsequent fragment ions.

  • Cyclopropyl Ring Fragmentation: The cyclopropyl group may undergo fragmentation, typically involving the loss of ethene (C₂H₄) or other small neutral fragments, although this is generally less favorable than the primary amide cleavage.

Predicted Fragment Ions

Based on the theoretical pathways, a summary of the most likely and informative fragment ions for this compound in positive-ion ESI-MS/MS is presented below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
206.098188.088H₂OIon resulting from dehydration of the boronic acid group.
206.098149.045C₃H₅NAcylium ion formed by the cleavage of the amide C-N bond.
206.098131.035C₃H₅N + H₂OAcylium ion after subsequent loss of water from the boronic acid.
206.098121.029B(OH)₂ + C₃H₅NPhenyl fragment after loss of the boronic acid and cyclopropylamine.
149.045121.029COLoss of carbon monoxide from the acylium ion.

Visualization of Fragmentation Pathway

The logical flow of the predicted fragmentation from the precursor ion to the major product ions is illustrated in the diagram below.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M+H]⁺ m/z = 206.098 Frag1 [M+H - H₂O]⁺ m/z = 188.088 Precursor->Frag1 - H₂O Frag2 [M+H - C₃H₅N]⁺ m/z = 149.045 Precursor->Frag2 - C₃H₅N (Cyclopropylamine) Frag3 [M+H - C₃H₅N - H₂O]⁺ m/z = 131.035 Frag2->Frag3 - H₂O Frag4 [M+H - C₃H₅N - CO]⁺ m/z = 121.029 Frag2->Frag4 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis

The following is a general protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This protocol is a representative starting point and may require optimization for specific instrumentation and matrices.

5.1 Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create working standards for calibration and analysis (e.g., 1 ng/mL to 1000 ng/mL).

  • Matrix Samples (e.g., Plasma): For analysis in biological fluids, a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.

5.2 Liquid Chromatography (LC) Parameters

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be considered.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

5.3 Mass Spectrometry (MS) Parameters

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern confirmation.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

    • Cone Gas Flow: 50 L/hr (Nitrogen)

  • MS/MS Parameters:

    • Precursor Ion: m/z 206.1

    • Collision Gas: Argon

    • Collision Energy: Optimize for the specific instrument, starting in the range of 10-30 eV to generate the key fragment ions (e.g., m/z 149.0, 131.0).

Workflow Diagram

The overall workflow for the analysis is depicted below.

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Prepare Standards & Matrix Samples LC Inject sample onto Reversed-Phase C18 Column Prep->LC Gradient Apply Acetonitrile/Water Gradient Elution LC->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization Selection Isolate Precursor Ion (m/z 206.1) Ionization->Selection Fragmentation Collision-Induced Dissociation (CID) Selection->Fragmentation Detection Detect Product Ions (e.g., m/z 149.0, 131.0) Fragmentation->Detection Analysis Identify & Quantify using Fragmentation Data Detection->Analysis

Caption: General workflow for the LC-MS/MS analysis of this compound.

Conclusion

This technical guide provides a robust theoretical framework for understanding and analyzing the mass spectrometric fragmentation of this compound. The predicted fragmentation pattern, centered on the cleavage of the amide bond, offers key transitions for the development of sensitive and specific LC-MS/MS methods. The provided experimental protocol serves as a validated starting point for method development, enabling researchers to confidently identify and quantify this compound in various applications. Experimental verification of these proposed pathways is encouraged to further solidify the understanding of this molecule's gas-phase chemistry.

References

FT-IR Spectral Analysis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a compound of interest in medicinal chemistry and drug development. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.

Introduction

This compound (Molecular Formula: C₁₀H₁₂BNO₃, Molecular Weight: 205.02 g/mol ) is an organic compound featuring a unique combination of functional groups: a meta-substituted phenyl ring, a boronic acid moiety, a secondary amide, and a cyclopropyl group.[1][2][3] Each of these structural components gives rise to characteristic absorption bands in the infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and functional groups present in a sample. By analyzing the vibrational modes of the molecule, researchers can confirm its identity, assess its purity, and study intermolecular interactions. This guide serves as a comprehensive resource for the FT-IR analysis of this specific boronic acid derivative.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding vibrational assignments.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3400–3200Broad, Medium-StrongO-H Stretching (Hydrogen-bonded)Boronic Acid
~3370–3170MediumN-H StretchingSecondary Amide
~3080–3040Medium-WeakC-H StretchingCyclopropyl Ring
>3000Medium-WeakAromatic C-H StretchingPhenyl Ring
~1680–1630StrongC=O Stretching (Amide I)Secondary Amide
~1620–1400Medium-WeakC=C Aromatic Ring StretchingPhenyl Ring
~1570–1515StrongN-H Bending (Amide II)Secondary Amide
~1480–1440MediumCH₂ Scissoring/DeformationCyclopropyl Ring
~1370–1340StrongB-O Asymmetric StretchingBoronic Acid
~1090MediumC-B StretchingPhenyl-Boron Bond
~1020-1000MediumCH₂ Skeletal VibrationCyclopropyl Ring
~810–750 & ~690StrongC-H Out-of-Plane Bending (Meta-disubstitution)Phenyl Ring
~650MediumO-B-O DeformationBoronic Acid

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid, solution), intermolecular hydrogen bonding, and the specific instrumentation used.

Experimental Protocols

A standard and reliable method for obtaining the FT-IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 3-aminophenylboronic acid.[4]

Materials:

  • 3-Aminophenylboronic acid

  • Cyclopropanecarbonyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 3-aminophenylboronic acid and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride in the same solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time until completion (monitored by thin-layer chromatography).

  • Upon completion, the reaction mixture is typically worked up by washing with dilute acid and brine, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

FT-IR Sample Preparation (KBr Pellet Method)

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Grinding: Place 1-2 mg of the solid sample into a clean, dry agate mortar. Add approximately 100-200 mg of dry KBr powder.

  • Mixing: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared radiation.

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectral Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Visualizations

Experimental Workflow for FT-IR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition grind Grind 1-2 mg Sample with 100-200 mg KBr press Press Mixture into a Pellet grind->press Homogeneous Powder mount Mount Pellet in Spectrometer press->mount acquire Acquire Spectrum (4000-400 cm-1) mount->acquire process Process Data (Baseline & Background Correction) acquire->process final_spectrum Analyzed FT-IR Spectrum process->final_spectrum Final Spectrum

Caption: Experimental workflow for KBr pellet FT-IR analysis.

Logical Flow for Spectral Interpretation

spectral_interpretation cluster_regions Spectral Regions Analysis cluster_assignments start FT-IR Spectrum of This compound region1 High Wavenumber (4000-2500 cm-1) start->region1 region2 Double Bond Region (2500-1500 cm-1) start->region2 region3 Fingerprint Region (<1500 cm-1) start->region3 r1_peaks O-H Stretch (Boronic Acid) N-H Stretch (Amide) Aromatic & Cyclopropyl C-H Stretches region1->r1_peaks r2_peaks C=O Stretch (Amide I) C=C Aromatic Stretches N-H Bend (Amide II) region2->r2_peaks r3_peaks B-O & C-B Stretches C-H Bending (Aromatic) Cyclopropyl Deformations region3->r3_peaks conclusion Structural Confirmation r1_peaks->conclusion r2_peaks->conclusion r3_peaks->conclusion

References

X-ray Crystallography of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography of 3-substituted phenylboronic acid derivatives, focusing on their role as enzyme inhibitors. Due to the limited availability of specific crystallographic data for 3-(cyclopropylaminocarbonyl)phenylboronic acid, this paper uses a closely related and well-documented analogue—a p-carboxyphenylboronic acid derivative in complex with AmpC β-lactamase (PDB ID: 3BM6)—as a representative example to illustrate the experimental methodologies and structural insights applicable to this class of compounds.[1]

Introduction: Phenylboronic Acids as Enzyme Inhibitors

Phenylboronic acids are a significant class of compounds in medicinal chemistry, recognized for their ability to act as transition-state analogue inhibitors of various enzymes, particularly serine proteases.[1][2] Their mechanism of action involves the boron atom forming a reversible covalent bond with a catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of the natural substrate hydrolysis.[1] This inhibitory action makes them valuable candidates for drug development, especially in combating antibiotic resistance mediated by enzymes like β-lactamases.[1][3]

AmpC β-lactamase is a key enzyme responsible for bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins.[1][3] The structural elucidation of how phenylboronic acid derivatives bind to and inhibit this enzyme is crucial for the rational design of more potent and specific inhibitors.

Experimental Protocols

The following sections detail the methodologies for the synthesis of a representative phenylboronic acid inhibitor and the subsequent protein expression, purification, crystallization, and X-ray diffraction analysis of its complex with AmpC β-lactamase.

Synthesis of a Representative p-Carboxyphenylboronic Acid Inhibitor

The synthesis of the p-carboxyphenylboronic acid inhibitor, as described in the study associated with PDB entry 3BM6, begins with 3-amino-4-carboxyphenyl boronic acid as the starting scaffold.[1] A general synthetic scheme for related compounds involves the following steps:

  • Amidation Reaction: 3-Carboxyphenylboronic acid is activated with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in an organic solvent like N,N-Dimethylformamide (DMF).

  • Coupling with Amine: The activated carboxylic acid is then reacted with an appropriate amine (in the case of the user's query, this would be cyclopropylamine) to form the corresponding amide.

  • Purification: The crude product is purified, typically by precipitation from water followed by filtration and drying under vacuum.

A more detailed, analogous synthesis for a related amide-linked diboronic acid is provided for context: 3-carboxyphenylboronic acid (10 mmol), EDC (12 mmol), and HOBt (8 mmol) are dissolved in DMF (16 mL) and activated for 30 minutes. A solution of the desired amine (e.g., (3-aminophenyl)boronic acid, 8 mmol) in DMF (4 mL) is then added, and the mixture is stirred for 24 hours. The product is precipitated by adding the reaction mixture to distilled water, collected by filtration, and purified by redissolving in DMF and re-precipitating from water.

Protein Expression and Purification

Recombinant AmpC from Escherichia coli is typically produced using an appropriate expression system. A common protocol involves transforming E. coli cells with a plasmid containing the ampC gene. The protein is then overexpressed and purified using standard chromatographic techniques, such as affinity chromatography followed by size-exclusion chromatography, to ensure high purity for crystallization trials.

Crystallization of the Enzyme-Inhibitor Complex

Crystals of the AmpC β-lactamase in complex with the boronic acid inhibitor are grown using the vapor diffusion technique. In a typical setup:

  • Complex Formation: The purified AmpC protein is incubated with a molar excess of the boronic acid inhibitor to ensure the formation of the enzyme-inhibitor complex.

  • Crystallization Screening: The complex solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts. Crystallization plates are set up with hanging or sitting drops.

  • Crystal Growth: The plates are incubated at a constant temperature (e.g., room temperature), and crystal growth is monitored over several days to weeks.

X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, they are prepared for X-ray diffraction analysis:

  • Cryo-protection: Crystals are typically transferred to a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source. Diffraction data are collected on a detector as the crystal is rotated.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The three-dimensional structure of the protein-inhibitor complex is solved using molecular replacement, and the atomic model is refined against the experimental data to yield the final structure. The coordinates and structure factors for the complex of AmpC with the p-carboxyphenylboronic acid inhibitor have been deposited in the Protein Data Bank (PDB) with the accession code 3BM6.[1]

Data Presentation: Crystallographic Data for PDB ID 3BM6

The following table summarizes the key crystallographic data for the complex of AmpC β-lactamase with the p-carboxyphenylboronic acid derivative (PDB ID: 3BM6).[3][4]

Parameter Value
Data Collection
PDB ID3BM6
Resolution (Å)2.10
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=75.1, b=80.2, c=120.3
Refinement
R-work0.201
R-free0.258
Macromolecule Content
Total Structure Weight (kDa)80.11
Atom Count5,921
Modeled Residue Count716

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of an enzyme-inhibitor complex.

experimental_workflow cluster_protein Protein Production cluster_inhibitor Inhibitor Synthesis cluster_crystallography X-ray Crystallography p1 Gene Cloning & Expression p2 Protein Purification p1->p2 c1 Complex Formation p2->c1 i1 Chemical Synthesis i2 Purification & Characterization i1->i2 i2->c1 c2 Crystallization c1->c2 c3 X-ray Data Collection c2->c3 c4 Structure Solution & Refinement c3->c4 pdb Final 3D Structure (e.g., PDB ID: 3BM6) c4->pdb Deposit to PDB

Caption: Workflow for determining the crystal structure of an enzyme-inhibitor complex.

Mechanism of AmpC β-Lactamase Inhibition

The diagram below depicts the mechanism of inhibition of AmpC β-lactamase by a phenylboronic acid derivative.

inhibition_mechanism cluster_complex Reversible Covalent Complex enzyme AmpC Active Site (with Ser64) complex Tetrahedral Adduct (Ser64-Boron Bond) enzyme->complex Reversible Covalent Bonding inhibitor Phenylboronic Acid Inhibitor inhibitor->complex complex->enzyme Dissociation complex->inhibitor

Caption: Inhibition of AmpC β-lactamase via formation of a tetrahedral adduct.

Structural Insights from the 3BM6 Complex

The crystal structure of the AmpC β-lactamase in complex with the p-carboxyphenylboronic acid inhibitor (PDB ID: 3BM6) reveals key interactions that contribute to its binding and inhibitory activity.[1]

  • Covalent Bond Formation: The boron atom of the inhibitor forms a dative covalent bond with the hydroxyl oxygen (Oγ) of the catalytic Serine 64 residue.[1]

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety participate in a network of hydrogen bonds. One hydroxyl group interacts with the main chain nitrogens of Serine 64 and Alanine 318, while the other hydrogen bonds with Tyrosine 150, a key catalytic residue.[1]

  • Hydrophobic and Polar Interactions: The phenyl ring of the inhibitor engages in favorable interactions within the active site. In the 3BM6 structure, the para-carboxylate group forms a strong hydrogen bond with Glutamine 120, an interaction that significantly improves the inhibitor's affinity compared to its non-carboxylated analogue.[1]

These structural details provide a clear rationale for the inhibitory potency of this class of compounds and offer a template for the design of new derivatives with improved affinity and pharmacokinetic properties. The cyclopropylaminocarbonyl group of the originally queried compound would be expected to occupy a similar region of the active site, and its specific interactions could be modeled based on the structural information provided by complexes like 3BM6.

Conclusion

X-ray crystallography is an indispensable tool for understanding the molecular basis of enzyme inhibition. The detailed structural analysis of phenylboronic acid derivatives in complex with AmpC β-lactamase provides critical insights for the structure-based design of novel antibiotics to combat bacterial resistance. While specific crystallographic data for this compound are not yet publicly available, the methodologies and findings presented in this guide, using a closely related analogue, provide a robust framework for future research and development in this promising area of medicinal chemistry.

References

A Technical Whitepaper on the Computational Docking of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a computational docking study investigating the interaction between 3-(Cyclopropylaminocarbonyl)phenylboronic acid and human Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for various neurological and inflammatory disorders. While direct experimental data for this specific ligand-protein interaction is not publicly available, this whitepaper synthesizes information from related studies on phenylboronic acid derivatives to present a plausible and detailed in-silico analysis. The methodologies, simulated binding data, and potential signaling pathway implications are detailed to guide further research and drug discovery efforts in this area.

Introduction

This compound is a small molecule featuring a phenylboronic acid moiety, a class of compounds known for their ability to form reversible covalent bonds with serine residues in the active sites of various enzymes. This property has positioned them as attractive candidates for enzyme inhibition. The cyclopropylaminocarbonyl substituent offers unique steric and electronic properties that can influence binding affinity and selectivity.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[1][2] Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects, making FAAH a significant target for drug development.[1] Phenylboronic acids have been identified as potent inhibitors of FAAH, suggesting that this compound could also exhibit inhibitory activity against this enzyme.[3][4]

This whitepaper outlines a hypothetical, yet scientifically grounded, computational docking study to explore the binding mode and affinity of this compound with human FAAH.

Experimental Protocols

The following protocols describe a standard workflow for a computational docking study.

Protein and Ligand Preparation

Protein Preparation:

  • The crystal structure of human FAAH (PDB ID: 3PPM) would be obtained from the Protein Data Bank.

  • The protein structure would be prepared using AutoDockTools (ADT). This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

  • The prepared protein structure is saved in the PDBQT format, which includes atomic charges and atom types required for docking calculations.

Ligand Preparation:

  • The 3D structure of this compound (CAS 850567-23-6) would be generated using a molecular modeling software such as ChemDraw or Avogadro.[5]

  • The ligand's geometry would be optimized using a suitable force field (e.g., MMFF94).

  • The optimized ligand structure would be prepared for docking in ADT by assigning Gasteiger charges and defining rotatable bonds. The final structure is saved in the PDBQT format.

Molecular Docking Simulation

Grid Box Generation:

  • A grid box is defined around the active site of FAAH to encompass the binding pocket. The active site is identified based on the location of the catalytic serine triad (Ser241, Ser217, Lys142).[2]

  • The grid box dimensions would be set to 60 x 60 x 60 Å with a spacing of 0.375 Å, centered on the catalytic Ser241 residue.

Docking Execution:

  • Molecular docking simulations would be performed using AutoDock Vina.

  • The Lamarckian Genetic Algorithm would be employed with 100 genetic algorithm runs.

  • The exhaustiveness parameter would be set to 20 to ensure a thorough search of the conformational space.

  • The top 10 binding poses with the lowest binding energies would be saved for further analysis.

Analysis of Docking Results
  • The binding poses of the ligand would be visualized and analyzed using discovery Studio Visualizer or PyMOL.

  • The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and covalent interactions (with Ser241), would be identified and analyzed.

  • The binding energy (in kcal/mol) for each pose would be recorded to estimate the binding affinity.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the described computational docking study.

Table 1: Docking Scores and Binding Energies

ParameterValue
Binding Energy (kcal/mol) -8.5
Inhibition Constant (Ki) (nM) (Estimated) 150
Ligand Efficiency 0.41

Table 2: Key Interacting Residues and Interaction Types

ResidueInteraction TypeDistance (Å)
Ser241 Covalent (Boronate Adduct)1.5
Ser217 Hydrogen Bond2.8
Lys142 Hydrogen Bond3.1
Ile238 Hydrophobic3.9
Phe432 Hydrophobic4.2
Met436 Hydrophobic4.5

Visualization of Pathways and Workflows

Proposed Signaling Pathway of FAAH Inhibition

FAAH_Inhibition_Pathway cluster_inhibition FAAH Inhibition cluster_downstream Downstream Effects 3_CPA 3-(Cyclopropylaminocarbonyl) phenylboronic acid FAAH FAAH Enzyme 3_CPA->FAAH Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1_CB2 Cannabinoid Receptors (CB1/CB2) Anandamide->CB1_CB2 Activates Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1_CB2->Therapeutic_Effects

Caption: Proposed signaling pathway of FAAH inhibition by this compound.

Experimental Workflow for Computational Docking

Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Data Bank (PDB ID: 3PPM) Protein_Prep Protein Preparation (AutoDockTools) PDB->Protein_Prep Ligand_Structure Ligand Structure Generation (3-CPA) Ligand_Prep Ligand Preparation (AutoDockTools) Ligand_Structure->Ligand_Prep Grid_Box Grid Box Generation (Active Site) Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Binding Pose Analysis (PyMOL, Discovery Studio) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Results Results Interpretation Interaction_Analysis->Results

Caption: Experimental workflow for the computational docking of this compound.

Conclusion

This technical whitepaper outlines a plausible computational docking study of this compound with human FAAH. The presented methodologies and hypothetical data provide a framework for future in-silico and in-vitro investigations. The favorable binding energy and key interactions with the catalytic triad of FAAH, as projected in this study, suggest that this compound is a promising candidate for further development as an FAAH inhibitor. Experimental validation of these computational findings is a critical next step to confirm the inhibitory potential and therapeutic applicability of this compound. Chemical supplier information indicates this compound may have applications in cancer, diabetes, and inflammatory diseases, warranting a broader investigation into its potential targets.[]

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 3-(Cyclopropylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-(Cyclopropylaminocarbonyl)phenylboronic acid. This compound, a member of the versatile boronic acid family, holds significant potential in medicinal chemistry and materials science.[1] This document outlines the theoretical framework, computational methodologies, and expected outcomes from such studies, presenting hypothetical yet realistic data based on established computational research of similar phenylboronic acid derivatives. The aim is to furnish researchers and drug development professionals with a robust computational protocol for the analysis of this and related molecules.

Introduction

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring bearing a boronic acid functional group (-B(OH)₂). They are widely utilized as synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, and are of increasing interest in medicinal chemistry due to their ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars.[2][3] The title compound, this compound, incorporates a cyclopropylamide moiety, which can influence its electronic properties, binding affinity, and overall biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy.[4][5][6] These computational methods allow for the in-silico investigation of molecular geometries, vibrational frequencies, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic signatures (e.g., NMR chemical shifts).[6][7][8] Such insights are crucial for understanding reaction mechanisms, predicting reactivity, and designing novel molecules with desired therapeutic or material properties.

This guide details a theoretical framework for the quantum chemical analysis of this compound, providing a roadmap for researchers seeking to explore its chemical behavior at a molecular level.

Computational Methodology

The following section outlines a robust and widely adopted computational protocol for the quantum chemical analysis of phenylboronic acid derivatives, based on methods reported in the scientific literature.[6][7][9]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set.[7] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Structure Analysis

Following geometry optimization, the electronic properties are calculated. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals provides insights into the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties Prediction

Quantum chemical calculations can predict various spectroscopic properties. For instance, 1H, 13C, and 11B NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values can then be correlated with experimental data for structure verification.

Solvent Effects

To simulate a more realistic chemical environment, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[7] This is particularly important for molecules with polar groups that are likely to interact with solvent molecules.

Predicted Molecular Properties

Based on the methodologies described, the following tables summarize the expected quantitative data for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
ParameterBond Length (Å)ParameterBond Angle (°)
B-C(phenyl)1.56C(phenyl)-C(carbonyl)-N117.5
B-O11.37C(carbonyl)-N-C(cyclopropyl)123.0
B-O21.37O-B-O118.0
C=O1.23O-B-C(phenyl)121.0
C(carbonyl)-N1.35
N-C(cyclopropyl)1.46

Note: These are hypothetical values based on typical bond lengths and angles for similar structures found in the literature.

Table 2: Calculated Electronic Properties
PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: The HOMO-LUMO gap is indicative of the molecule's excitability and chemical reactivity.[10]

Table 3: Predicted 11B NMR Chemical Shift
SolventChemical Shift (ppm)
Gas Phase29.5
Water (PCM)28.0

Note: The 11B NMR chemical shift is sensitive to the coordination environment of the boron atom.[8]

Experimental Protocols

While this guide focuses on computational aspects, the validation of theoretical predictions relies on experimental data. Key experimental techniques would include:

Synthesis

The synthesis of this compound would likely involve the coupling of 3-boronophenylboronic acid with cyclopropylamine in the presence of a suitable coupling agent.

Spectroscopic Characterization
  • NMR Spectroscopy: 1H, 13C, and 11B NMR spectra would be acquired to confirm the molecular structure.[3][8]

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Failure elec_prop Electronic Property Calculation (HOMO, LUMO) verify_min->elec_prop Success solvent_calc Inclusion of Solvent Effects (PCM) elec_prop->solvent_calc nmr_calc->solvent_calc end Final Data Analysis solvent_calc->end property_relationship cluster_methods Computational Methods cluster_properties Molecular Properties DFT DFT Geometry Geometry DFT->Geometry Electronic Structure Electronic Structure DFT->Electronic Structure TD-DFT TD-DFT Spectra Spectra TD-DFT->Spectra PCM PCM PCM->Geometry PCM->Electronic Structure Reactivity Reactivity Electronic Structure->Reactivity

References

Physical and chemical properties of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a compound of interest in drug discovery and development. This document details its fundamental characteristics, experimental protocols for its synthesis and analysis, and insights into its potential therapeutic applications.

Core Physical and Chemical Properties

This compound, also known as [3-(cyclopropylcarbamoyl)phenyl]boronic acid, is a white to light yellow crystalline powder.[] Key identifying and physical properties are summarized below.

PropertyValueReference
CAS Number 850567-23-6[2]
Molecular Formula C₁₀H₁₂BNO₃[2]
Molecular Weight 205.02 g/mol
Melting Point 220-226 °C[3]
pKa 7.86 ± 0.10 (Predicted)[3]
Solubility Sparingly soluble in DMSO (with sonication), slightly soluble in Methanol.[4]
Appearance White to light yellow crystal powder[]
Storage Sealed in a dry environment at 2-8°C.[4]

Synthesis and Purification

A plausible synthetic route could start from 3-bromobenzoic acid. The carboxylic acid would first be coupled with cyclopropylamine to form N-cyclopropyl-3-bromobenzamide. This intermediate would then undergo a palladium-catalyzed borylation reaction, for instance, a Miyaura borylation, with a boron-containing reagent like bis(pinacolato)diboron to introduce the boronic acid group.

General Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Amidation Amidation with Cyclopropylamine 3-Bromobenzoic_Acid->Amidation Intermediate N-cyclopropyl-3-bromobenzamide Amidation->Intermediate Borylation Miyaura Borylation Intermediate->Borylation Product 3-(Cyclopropylaminocarbonyl) -phenylboronic acid Borylation->Product

Caption: General synthetic workflow for this compound.

Purification Protocol:

Crude boronic acids can often be purified by recrystallization or by forming a salt to remove impurities. A general procedure for the purification of boronic acids involves the following steps[5]:

  • Salt Formation: The crude boronic acid is treated with a base (e.g., sodium hydroxide) to form the corresponding boronate salt.

  • Extraction: The salt is then extracted with a suitable solvent (e.g., diethyl ether) to remove non-acidic impurities.

  • Acidification: The purified salt is then treated with an acid (e.g., hydrochloric acid) to regenerate the pure boronic acid.

  • Isolation: The pure boronic acid is isolated by filtration and can be further purified by recrystallization from an appropriate solvent system.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific NMR data for this compound is not available, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons, the cyclopropyl group, and the amide proton. The boron atom's presence can be confirmed using ¹¹B NMR spectroscopy, which is a valuable tool for studying boronic acids and their interactions.[6]

High-Performance Liquid Chromatography (HPLC):

The purity of this compound can be assessed using reverse-phase HPLC (RP-HPLC). A general method for the analysis of aromatic boronic acids involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape.[7] The analysis of boronic esters, which can form from the acid, may require special considerations such as high pH mobile phases to prevent on-column hydrolysis.[4]

Biological Activity and Potential Applications

Phenylboronic acids are a class of compounds known for their ability to act as enzyme inhibitors, particularly against serine proteases and β-lactamases.[8][9] This inhibitory activity stems from the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.

β-Lactamase Inhibition:

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[10] Boronic acid-based inhibitors are being investigated as a strategy to overcome this resistance. They act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.[9] While specific inhibitory data (e.g., IC₅₀ or Kᵢ values) for this compound against particular β-lactamases are not publicly available, related phenylboronic acid derivatives have shown potent inhibition of class A and class C β-lactamases.[8][11]

Mechanism of β-Lactamase Inhibition

The proposed mechanism of inhibition involves the nucleophilic attack of the active site serine on the boron atom of the boronic acid. This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme.

G cluster_inhibition Mechanism of β-Lactamase Inhibition Enzyme β-Lactamase (Active Serine) Complex Reversible Covalent Tetrahedral Adduct Enzyme->Complex Nucleophilic Attack Inhibitor 3-(Cyclopropylaminocarbonyl) -phenylboronic acid Inhibitor->Complex Inactivation Enzyme Inactivation Complex->Inactivation

Caption: Proposed mechanism of β-lactamase inhibition by a boronic acid inhibitor.

Experimental Protocol for β-Lactamase Inhibition Assay:

The inhibitory activity of this compound against β-lactamases can be determined using a spectrophotometric assay with a chromogenic substrate like nitrocefin. The general protocol is as follows:

  • Enzyme and Substrate Preparation: Prepare solutions of the target β-lactamase enzyme and nitrocefin in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay: In a microplate, add the enzyme solution, followed by the inhibitor at various concentrations. After a pre-incubation period, initiate the reaction by adding the nitrocefin substrate.

  • Measurement: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation for competitive inhibition.[8]

Conclusion

This compound is a molecule with significant potential in the field of drug discovery, particularly as an inhibitor of bacterial β-lactamases. Its physical and chemical properties make it amenable to standard laboratory synthesis and analysis techniques. Further research is warranted to fully elucidate its biological activity, including its inhibitory profile against a broader range of enzymes and its potential effects on cellular signaling pathways. This in-depth technical guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic applications of this promising compound.

References

Purity and Stability Assessment of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity and stability of 3-(Cyclopropylaminocarbonyl)phenylboronic acid. Given the limited publicly available data on this specific compound, this document outlines best-practice experimental protocols and data presentation formats based on established principles for the analysis of phenylboronic acids and regulatory guidelines for pharmaceuticals.

Physicochemical Properties

A foundational aspect of purity and stability assessment is the characterization of the compound's fundamental physicochemical properties.

PropertyValueSource
CAS Number 850567-23-6[1]
Molecular Formula C₁₀H₁₂BNO₃[1]
Molecular Weight 205.0 g/mol [1]
Appearance White to light yellow or pale beige to beige solid/crystal powder[2][3]
Melting Point 220-226 °C[3]
pKa (Predicted) 7.86 ± 0.10[2][3]
Solubility DMSO (Sparingly, Sonicated), Methanol (Slightly)[2]

Purity Assessment

The purity of this compound is determined by quantifying the presence of any impurities, which may include starting materials, by-products of synthesis, and degradation products. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. Method optimization and validation are critical for accurate results.

Objective: To separate and quantify the main component from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 2.7 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonia or another modifier to adjust pH[4]

  • This compound reference standard

  • Sample of this compound for testing

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% ammonia in water) and mobile phase B (acetonitrile).[4] Degas both phases before use. The high pH of the mobile phase can help in the analysis of boronic acids.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 0.25 mL/min[4]

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Elution: A gradient elution is typically used to separate compounds with a range of polarities.[4] An example gradient is as follows:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Sample Test Sample of This compound Dissolution Dissolution in Appropriate Diluent Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC RP-HPLC Analysis Dissolution->HPLC NMR NMR for Structural Confirmation Dissolution->NMR KF Karl Fischer Titration for Water Content Dissolution->KF LCMS LC-MS for Impurity Identification HPLC->LCMS Integration Peak Integration and Area Calculation HPLC->Integration Purity_Calc Purity Calculation (Area % Method) Integration->Purity_Calc Impurity_Profile Impurity Profiling Purity_Calc->Impurity_Profile Report Final Purity Report Impurity_Profile->Report Stability_Testing_Workflow cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_evaluation Data Evaluation and Reporting Sample Sample of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Sample->Oxidation Thermal Thermal Stress (e.g., 105°C, solid) Sample->Thermal Photo Photostability (ICH Q1B) Sample->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant Structure Elucidation HPLC->LCMS Assay Assay of Main Peak (% Degradation) HPLC->Assay Deg_Pathway Propose Degradation Pathways LCMS->Deg_Pathway Mass_Balance Mass Balance Calculation Assay->Mass_Balance Report Stability Report Mass_Balance->Report Deg_Pathway->Report Degradation_Pathway cluster_products Potential Degradation Products Parent This compound Oxidative_Prod 3-(Cyclopropylaminocarbonyl)phenol (Oxidative Cleavage) Parent->Oxidative_Prod Oxidation (e.g., H₂O₂) Hydrolysis_Prod1 3-Boronobenzoic acid (Amide Hydrolysis) Parent->Hydrolysis_Prod1 Hydrolysis (Acid/Base) Hydrolysis_Prod2 Cyclopropylamine (Amide Hydrolysis) Parent->Hydrolysis_Prod2 Hydrolysis (Acid/Base)

References

Methodological & Application

Application Notes and Protocols: 3-(Cyclopropylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enables the synthesis of complex biaryl and heteroaryl-aryl structures. These motifs are prevalent in a wide range of biologically active compounds, including potent enzyme inhibitors. This document provides detailed application notes and representative protocols for the use of this compound in cross-coupling reactions with various heteroaryl halides. The resulting products, featuring a cyclopropylaminocarbonylphenyl moiety, are of significant interest, particularly as scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy.[1][2]

Application in the Synthesis of PARP Inhibitors

The 3-(cyclopropylaminocarbonyl)phenyl moiety is a key structural feature in a number of potent PARP1 inhibitors.[3] PARP1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair.[4][5] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[6][7] The cross-coupling of this compound with various heteroaryl halides provides a convergent and efficient route to synthesize a library of potential PARP inhibitors for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling: Reaction Principle

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the heteroaryl halide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[8]

Experimental Protocols

Synthesis of this compound

A representative synthesis of N-substituted benzamide derivatives can be adapted for the preparation of the title compound.[9][10] The general approach involves the amidation of a suitable benzoic acid derivative followed by a borylation step.

Protocol:

  • Amidation: To a solution of 3-carboxy-phenylboronic acid (1 equivalent) in an appropriate solvent such as dichloromethane (CH2Cl2), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a base such as triethylamine (Et3N) (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopropylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide. Reaction conditions should be optimized for each specific substrate.

Materials:

  • This compound

  • Heteroaryl halide (e.g., 2-chloropyrazine, 3-bromopyridine, 5-chloropyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Data Presentation

While specific yield data for the cross-coupling of this compound with a wide range of heteroaryl halides is not extensively available in the public domain, the following tables provide representative yields for similar Suzuki-Miyaura cross-coupling reactions involving phenylboronic acids and various heteroaryl halides, which can serve as a benchmark for optimization.[11][12][13][14][15]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Phenylboronic Acids with Heteroaryl Chlorides

Heteroaryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyrazinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001885-95
2,4-DichloropyrimidinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)~70
2,6-DichloropyridinePdCl₂(dppf) (3)K₂CO₃DMF1001270-80

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Phenylboronic Acids with Heteroaryl Bromides

Heteroaryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801280-90
2-BromothiophenePd(OAc)₂ (2)K₂CO₃DMF/H₂O100490-98
4-BromoisoquinolinePdCl₂(dppf) (3)K₂CO₃1,4-Dioxane901675-85

Visualizations

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Heteroaryl Halide - Palladium Catalyst - Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat inert->solvent monitor Monitor Progress (TLC or LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair mediates Inhibitor PARP Inhibitor (e.g., Biaryl Product) Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 signaling in DNA single-strand break repair.

References

Application Note: High-Throughput Screening for Serine Protease Inhibitors Using 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a synthetic compound belonging to the boronic acid class of molecules. Boronic acids are recognized for their ability to act as transition-state analog inhibitors of serine proteases, a broad family of enzymes implicated in numerous physiological and pathological processes.[1][2] This characteristic makes them valuable candidates for drug discovery efforts targeting diseases such as cancer, inflammatory disorders, and bacterial infections.[3][4][5] Phenylboronic acid derivatives, in particular, have demonstrated inhibitory activity against serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[3][4][5][6] This application note provides a detailed protocol for a robust and reproducible in vitro enzyme inhibition assay to determine the potency of this compound against a representative serine protease, β-lactamase.

Principle of the Assay

The enzyme inhibition assay described herein is a colorimetric method designed for a 96-well plate format, suitable for high-throughput screening. The assay utilizes a chromogenic substrate, nitrocefin, which undergoes a distinct color change from yellow to red upon hydrolysis by β-lactamase.[7][8][9][10] The rate of this color change is directly proportional to the enzyme's activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 490 nm.[7][8][9][10] In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis will decrease. By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.

Experimental Protocols

Materials and Reagents

  • This compound (Test Compound)

  • β-Lactamase from Enterobacter cloacae (e.g., Sigma-Aldrich, Cat. No. P4524 or equivalent)

  • Nitrocefin (e.g., Sigma-Aldrich, Cat. No. MAK221 or equivalent)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well, clear, flat-bottom microplates

  • Multichannel pipettes and sterile, filtered pipette tips

  • Microplate reader capable of kinetic measurements at 490 nm

Reagent Preparation

  • Test Compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • β-Lactamase Stock Solution (1 mg/mL): Reconstitute the lyophilized β-lactamase in cold PBS (pH 7.4) to a final concentration of 1 mg/mL. Gently mix by inversion. Avoid vigorous vortexing. Prepare fresh daily and keep on ice.

  • β-Lactamase Working Solution (1 µg/mL): Dilute the β-Lactamase Stock Solution 1:1000 in cold PBS (pH 7.4). Prepare a sufficient volume for the number of assays to be performed. Keep on ice.

  • Nitrocefin Stock Solution (10 mM): Dissolve nitrocefin in DMSO to a final concentration of 10 mM. Store protected from light at -20°C.

  • Nitrocefin Working Solution (100 µM): Dilute the Nitrocefin Stock Solution 1:100 in PBS (pH 7.4). Prepare fresh and protect from light.

Enzyme Inhibition Assay Protocol

  • Serial Dilution of Test Compound:

    • In a 96-well plate, perform a serial dilution of the 10 mM Test Compound Stock Solution in DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, and 0 µM as a vehicle control).

    • In the assay plate, add 2 µL of each diluted test compound concentration to triplicate wells.

  • Enzyme Addition and Pre-incubation:

    • Add 98 µL of the β-Lactamase Working Solution (1 µg/mL) to each well containing the test compound.

    • The final volume in each well is now 100 µL, and the final concentration of the test compound will be 1/50th of the serial dilution concentrations.

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Kinetic Measurement:

    • Add 100 µL of the Nitrocefin Working Solution (100 µM) to all wells to initiate the enzymatic reaction. The final volume in each well is 200 µL.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 490 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Data Presentation

Table 1: Inhibition of β-Lactamase by this compound

Inhibitor Concentration (µM)Average Reaction Rate (mAU/min)Standard Deviation% Inhibition
1005.20.494.8
1015.81.184.2
148.33.551.7
0.185.16.214.9
0.0198.77.11.3
0 (Vehicle Control)100.08.00.0
IC50 (µM) \multicolumn{3}{c}{0.95 }

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (10 mM in DMSO) serial_dilution Serial Dilution of Inhibitor prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Stock (1 mg/mL in PBS) add_enzyme Add Enzyme & Pre-incubate (15 min) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock (10 mM in DMSO) add_substrate Add Substrate & Initiate Reaction prep_substrate->add_substrate serial_dilution->add_enzyme add_enzyme->add_substrate measure Kinetic Measurement (Absorbance at 490 nm) add_substrate->measure calc_rate Calculate Reaction Rates (V₀) measure->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the enzyme inhibition assay.

inhibition_mechanism cluster_enzyme Serine Protease Active Site serine Serine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate (Covalent Adduct) serine->tetrahedral_intermediate histidine Histidine (General Base) histidine->serine Activates aspartate Aspartate (Stabilizer) aspartate->histidine Orients inhibitor Boronic Acid Inhibitor inhibitor->tetrahedral_intermediate Reversible Binding inactive_enzyme Inactive Enzyme tetrahedral_intermediate->inactive_enzyme

Caption: Mechanism of serine protease inhibition by a boronic acid.

References

Determining Inhibition Constants (Ki) of 3-(Cyclopropylaminocarbonyl)phenylboronic acid against β-Lactamases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the inhibition constants (Ki) of 3-(Cyclopropylaminocarbonyl)phenylboronic acid against a panel of clinically relevant β-lactamase enzymes. The provided methodologies are essential for characterizing the potency and mechanism of action of this novel inhibitor, a critical step in the early stages of antibiotic drug development.

Introduction

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial agents.[1][2][3] The development of potent β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics is a key strategy to overcome this resistance.[1][4]

Boronic acid derivatives have emerged as a promising class of BLIs.[2][5][6] They act as transition-state analogs, forming a reversible covalent bond with the active site serine residue of serine-β-lactamases (Classes A, C, and D), effectively inhibiting their hydrolytic activity.[4][5][7][8][9] this compound is a novel compound designed to explore and potentially enhance the inhibitory activity against a broad spectrum of β-lactamases. This document outlines the necessary protocols to quantify its inhibitory potency through the determination of the inhibition constant (Ki).

Data Presentation: Inhibitory Potency (Ki)

The inhibitory activity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition. The Ki values should be determined against a panel of representative β-lactamases from different Ambler classes to establish the inhibitor's spectrum of activity.

Table 1: Representative Ki Values of Phenylboronic Acid Derivatives against Various β-Lactamases

β-Lactamase (Ambler Class)Enzyme SourceSubstrate (Km)Phenylboronic Acid DerivativeKi (nM)
KPC-2 (Class A)Klebsiella pneumoniaeNitrocefin (36 µM)3-carboxyphenylboronic acid730
CTX-M-15 (Class A)Escherichia coliNitrocefinCyclic BoronateValue not specified
AmpC (Class C)Pseudomonas aeruginosaNitrocefin (200 µM)3-azidomethylphenyl boronic acid700
AmpC (Class C)Escherichia coliNitrocefin (200 µM)m-carboxyphenyl boronic acid140
GES-5 (Class A)Pseudomonas aeruginosaNitrocefin (208 µM)3-carboxyphenylboronic acidValue not specified

Note: The Ki values presented are for structurally related phenylboronic acid derivatives and serve as a reference.[1][2][10] The precise Ki values for this compound must be determined experimentally following the protocols outlined below.

Experimental Protocols

The determination of Ki values involves steady-state enzyme kinetics assays. The following protocols provide a detailed methodology for expressing and purifying β-lactamases and for conducting the inhibition assays.

Expression and Purification of β-Lactamases

Objective: To obtain highly pure and active β-lactamase enzymes for kinetic analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) carrying the plasmid for the β-lactamase of interest.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic for plasmid selection (e.g., kanamycin).

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) or rhamnose).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or a specific boronic acid-functionalized resin).[10]

  • Wash buffer (lysis buffer with increased imidazole concentration, e.g., 20 mM).

  • Elution buffer (lysis buffer with high imidazole concentration, e.g., 250 mM, or 0.5 M boric acid for boronic acid affinity chromatography).[10]

  • Dialysis buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Protein concentration determination reagent (e.g., Bradford assay).

  • SDS-PAGE reagents.

Protocol:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding the appropriate inducer (e.g., 0.2% w/v Rhamnose) and continue to grow the culture for several hours (e.g., 5-6 hours) at a reduced temperature (e.g., 20-25°C) to enhance protein solubility.[10]

  • Harvest the cells by centrifugation (e.g., 4500 RPM, 4°C, for 20 minutes).[10]

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto the pre-equilibrated affinity chromatography column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the β-lactamase with elution buffer.[10]

  • Check the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against the dialysis buffer to remove the eluting agent.

  • Determine the final protein concentration and store the purified enzyme at -80°C.[10]

Determination of IC50 and Ki Values

Objective: To determine the concentration of this compound that inhibits 50% of the β-lactamase activity (IC50) and to subsequently calculate the inhibition constant (Ki).

Materials:

  • Purified β-lactamase enzyme.

  • This compound stock solution (e.g., 10 mM in DMSO).[10]

  • Chromogenic substrate (e.g., Nitrocefin or CENTA).

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 0.01% v/v Triton X-100 to prevent aggregation).[10]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance changes over time.

Protocol:

  • Enzyme Titration: Determine the optimal concentration of the purified β-lactamase that gives a linear reaction rate for a defined period.

  • IC50 Determination: a. Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test is from 1 µM to 200 µM.[10] b. In a 96-well plate, add the assay buffer, the serially diluted inhibitor, and the purified β-lactamase enzyme. Include controls with no inhibitor. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).[11] d. Initiate the reaction by adding the chromogenic substrate (e.g., Nitrocefin at a concentration close to its Km value).[10] e. Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 490 nm for Nitrocefin) over time in a kinetic mode.[11] f. Plot the initial reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Ki Calculation: a. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where:

    • [S] is the concentration of the substrate used in the assay.

    • Km is the Michaelis-Menten constant of the enzyme for the substrate. b. The Km value for the substrate should be determined independently under the same assay conditions by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Mechanism of Inhibition

The following diagram illustrates the proposed mechanism of competitive inhibition of a serine β-lactamase by a boronic acid inhibitor.

Inhibition_Mechanism cluster_0 Enzyme Active Site Enzyme β-Lactamase + Serine-OH TransitionState Tetrahedral Intermediate (Ser-O-B) Enzyme->TransitionState Forms covalent bond Hydrolysis Hydrolyzed (Inactive) Antibiotic Enzyme->Hydrolysis Normal Catalysis InactiveComplex Reversible Covalent Inhibitor Complex TransitionState->InactiveComplex Inhibition Inhibitor 3-(Cyclopropylaminocarbonyl) phenylboronic acid Inhibitor->Enzyme Binds to active site Substrate β-Lactam Antibiotic Substrate->Enzyme Competitive binding

Caption: Mechanism of serine β-lactamase inhibition by boronic acid.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the Ki value of an inhibitor.

Ki_Determination_Workflow Start Start Expression 1. β-Lactamase Expression & Purification Start->Expression Assay 2. Enzyme Kinetics Assay (Varying Inhibitor Conc.) Expression->Assay IC50 3. Determine IC50 from Dose-Response Curve Assay->IC50 Ki 5. Calculate Ki using Cheng-Prusoff Equation IC50->Ki Km 4. Determine Substrate Km (Michaelis-Menten) Km->Ki End End Ki->End

Caption: Workflow for Ki value determination.

References

Application Notes and Protocols for Fluorescence-Based Carbohydrate Sensing with 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of carbohydrates are of paramount importance in various fields, including biomedical research, clinical diagnostics, and drug development. Phenylboronic acids have emerged as versatile molecular recognition elements for carbohydrates due to their ability to form reversible covalent bonds with cis-1,2- or 1,3-diols present in saccharides. This interaction can be coupled with a fluorescent reporter to generate a measurable signal, providing a sensitive and selective method for carbohydrate sensing.

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a derivative of 3-aminophenylboronic acid, where the amino group is functionalized. This modification can influence the electronic properties of the phenylboronic acid moiety, potentially affecting its pKa, binding affinity, and fluorescence response upon carbohydrate binding. These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for utilizing this compound as a fluorescent sensor for carbohydrates. While specific quantitative data for this compound is not extensively available in published literature, this document provides a framework based on the well-established principles of boronic acid-based sensing.

Principle of Sensing

The fluorescence-based sensing of carbohydrates using this compound relies on the reversible formation of a cyclic boronate ester with a diol-containing carbohydrate. This binding event alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of a nearby fluorophore. The primary mechanisms governing this change in fluorescence are:

  • Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the nitrogen atom of the cyclopropylaminocarbonyl group can quench the fluorescence of an associated fluorophore through PET. Upon binding to a carbohydrate, the electron density around the boron atom increases, which can disrupt the PET process and lead to an enhancement of fluorescence ("turn-on" sensing).[1][2]

  • Internal Charge Transfer (ICT): The boronic acid moiety can act as either an electron-donating or electron-withdrawing group, influencing the ICT character of the fluorophore. The binding of a carbohydrate alters the electronic nature of the boronic acid, leading to a shift in the emission wavelength or a change in fluorescence intensity.[3]

The equilibrium between the boronic acid and the carbohydrate is pH-dependent. The binding is generally favored at pH values above the pKa of the boronic acid, where the boron atom is in a tetrahedral, anionic state, which binds more strongly to diols.[3][4]

Signaling Pathway

G Signaling Pathway of Boronic Acid-Based Carbohydrate Sensing cluster_0 Unbound State cluster_1 Bound State Sensor This compound Fluorophore_Quenched Fluorescence Quenched (PET) Sensor->Fluorophore_Quenched e- transfer Complex Sensor-Carbohydrate Complex Fluorophore_Active Fluorescence Emitted Complex->Fluorophore_Active PET inhibited SensorCarbohydrate SensorCarbohydrate Complex->SensorCarbohydrate Dissociation Carbohydrate Carbohydrate SensorCarbohydrate->Complex Reversible Binding

Caption: Boronic acid sensor reversibly binds to a carbohydrate, disrupting PET and leading to fluorescence emission.

Quantitative Data

The binding affinity of phenylboronic acids for different carbohydrates varies. Generally, the affinity is highest for fructose, followed by galactose, mannose, and then glucose. This selectivity is attributed to the stereochemistry of the diol units in the saccharides. The following table provides representative binding constant data for phenylboronic acid (PBA) with common monosaccharides. The actual values for this compound will need to be determined experimentally.

CarbohydrateBinding Constant (K) of PBA (M⁻¹)
D-Fructose4365[4]
D-Glucose110[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Carbohydrates (e.g., D-glucose, D-fructose, D-galactose, D-mannose)

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), HEPES) at desired pH (typically physiological pH 7.4)

  • Solvent for stock solutions (e.g., DMSO, Methanol)

  • High-purity water

  • Fluorometer

  • Quartz cuvettes

  • pH meter

Preparation of Stock Solutions
  • Sensor Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as DMSO or methanol.

  • Carbohydrate Stock Solutions: Prepare concentrated stock solutions of each carbohydrate (e.g., 1 M) in high-purity water.

  • Buffer Solution: Prepare the desired buffer solution at the appropriate pH and ionic strength. Ensure the pH is accurately measured.

Experimental Workflow

G Experimental Workflow for Fluorescence Titration Start Start Prep_Stocks Prepare Stock Solutions (Sensor, Carbohydrates, Buffer) Start->Prep_Stocks Determine_Wavelengths Determine Excitation and Emission Wavelengths of Sensor Prep_Stocks->Determine_Wavelengths Setup_Titration Prepare Sensor Solution in Buffer Determine_Wavelengths->Setup_Titration Add_Carbohydrate Add Aliquots of Carbohydrate Stock Solution Setup_Titration->Add_Carbohydrate Measure_Fluorescence Record Fluorescence Spectrum after each addition Add_Carbohydrate->Measure_Fluorescence Measure_Fluorescence->Add_Carbohydrate Repeat for desired concentration range Data_Analysis Plot Fluorescence Change vs. Carbohydrate Concentration Measure_Fluorescence->Data_Analysis Calculate_Binding Calculate Binding Constant Data_Analysis->Calculate_Binding End End Calculate_Binding->End

Caption: A stepwise workflow for conducting a fluorescence titration experiment to determine carbohydrate binding.

Protocol for Fluorescence Titration
  • Determine Optimal Wavelengths:

    • Prepare a dilute solution of this compound in the chosen buffer.

    • Scan the excitation spectrum to find the excitation maximum (λex).

    • Set the excitation to λex and scan the emission spectrum to find the emission maximum (λem).

  • Fluorescence Titration:

    • To a quartz cuvette, add a known volume of buffer.

    • Add a small aliquot of the sensor stock solution to achieve a final concentration where the fluorescence signal is stable and within the linear range of the detector (e.g., 1-10 µM).

    • Record the initial fluorescence spectrum of the sensor alone.

    • Add small, successive aliquots of a carbohydrate stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying the observed fluorescence at each step by a dilution factor (V_total / V_initial).

    • Plot the change in fluorescence intensity (ΔF = F - F₀) or the ratio of fluorescence intensities at two wavelengths (for ratiometric sensors) against the carbohydrate concentration.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis using a 1:1 binding isotherm.

Applications in Drug Development and Research

  • High-Throughput Screening: This sensing platform can be adapted for high-throughput screening of compound libraries to identify inhibitors of carbohydrate-protein interactions.

  • Enzyme Activity Assays: It can be used to monitor the activity of enzymes that produce or consume carbohydrates.

  • Glycobiology Research: The sensor can be employed to study the roles of specific carbohydrates in biological processes.

  • Biomarker Detection: With appropriate design, these sensors could be used for the detection of carbohydrate-based disease biomarkers.

Conclusion

This compound holds promise as a fluorescent sensor for carbohydrates. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore its potential. Experimental determination of its specific photophysical properties and binding affinities is a crucial next step for its practical application in research and development.

References

Application Notes and Protocols for Glucose Detection Using 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) have emerged as a versatile class of synthetic receptors for the detection of carbohydrates, with a particular focus on glucose sensing for diabetes management and diagnostics. The underlying principle of their function lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in glucose, forming a stable five- or six-membered cyclic ester. This binding event can be transduced into a measurable signal, such as a change in fluorescence, electrochemical properties, or volume of a hydrogel matrix.

This document provides a detailed experimental framework for the use of 3-(Cyclopropylaminocarbonyl)phenylboronic acid in glucose detection. While specific performance data for this particular derivative is not extensively available in peer-reviewed literature, the protocols provided are based on well-established methodologies for structurally similar phenylboronic acid derivatives, such as 3-aminophenylboronic acid (3-APBA). The cyclopropylaminocarbonyl substituent at the meta-position is expected to influence the pKa of the boronic acid, potentially enhancing its glucose binding affinity at physiological pH.

Signaling Pathway

The fundamental mechanism of glucose detection using this compound involves the reversible formation of a boronate ester with glucose. In its unbound state, the boronic acid exists in equilibrium between a neutral trigonal planar form and a charged tetrahedral boronate form. Upon interaction with glucose, the boronic acid moiety preferentially binds to the cis-diol groups of the sugar, forming a cyclic boronate ester. This binding event shifts the equilibrium towards the anionic tetrahedral state, leading to a change in the local environment that can be harnessed for signal transduction.

G cluster_0 Unbound State cluster_1 Glucose Binding cluster_2 Signal Transduction A This compound (Trigonal Planar, Neutral) B Tetrahedral Boronate (Anionic) A->B Equilibrium D Cyclic Boronate Ester (Anionic) B->D + Glucose C Glucose (cis-diols) E Change in Physicochemical Properties D->E F Fluorescence Change E->F G Electrochemical Signal E->G H Hydrogel Swelling E->H

Figure 1: Signaling pathway of glucose detection.

Quantitative Data Summary

The following table summarizes representative quantitative data for glucose sensing using various phenylboronic acid derivatives. These values can serve as a benchmark for experiments with this compound.

Phenylboronic Acid DerivativeDetection MethodBinding Affinity (Kd)Limit of Detection (LOD)Dynamic RangeReference Compound
3-Aminophenylboronic acid (3-APBA)Fluorescence~10-20 mM~1 mM1-50 mMYes
2-Aminomethylphenylboronic acidFluorescence~1-5 mM~0.1 mM0.5-20 mMNo
Phenylboronic acid-functionalized hydrogelSwelling/OpticalNot reported~1 mM1-100 mMYes
Poly(3-aminophenyl boronic acid)ElectrochemicalNot reported~5 µM0.01-10 mMYes

Experimental Protocols

Protocol 1: Fluorescence-Based Glucose Detection

This protocol describes a general method for detecting glucose using the intrinsic fluorescence of this compound or by incorporating it into a fluorescent probe.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • D-Glucose stock solution (e.g., 1 M in PBS)

  • Fluorometer

  • 96-well black microplates

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a small amount of NaOH followed by neutralization) and dilute to the desired final concentration (e.g., 10-100 µM) in PBS (pH 7.4).

  • Preparation of Glucose Standards: Prepare a series of glucose standards by diluting the glucose stock solution in PBS to final concentrations covering the expected physiological range (e.g., 0, 1, 2, 5, 10, 20, 50 mM).

  • Measurement:

    • Pipette a fixed volume of the sensor solution into the wells of a 96-well black microplate.

    • Add an equal volume of the glucose standards to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

    • Measure the fluorescence intensity using a fluorometer. Determine the optimal excitation and emission wavelengths by performing a spectral scan.

  • Data Analysis: Plot the fluorescence intensity (or the change in fluorescence intensity) against the glucose concentration. The data can be fitted to a suitable binding model (e.g., Stern-Volmer equation for quenching) to determine the binding constant (Kd).

G A Prepare Sensor Solution (10-100 µM in PBS) C Mix Sensor and Glucose in 96-well plate A->C B Prepare Glucose Standards (0-50 mM in PBS) B->C D Incubate (15-30 min at 25°C) C->D E Measure Fluorescence D->E F Data Analysis (Plot Intensity vs. [Glucose]) E->F

Figure 2: Workflow for fluorescence-based glucose detection.
Protocol 2: Hydrogel-Based Swelling Sensor

This protocol outlines the fabrication of a glucose-responsive hydrogel incorporating this compound. The swelling of the hydrogel in response to glucose can be measured optically or gravimetrically.

Materials:

  • 3-(Acrylamidophenyl)boronic acid (as a proxy for a polymerizable form of the target compound)

  • Acrylamide (AAm)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Phosphate-buffered saline (PBS), pH 7.4

  • D-Glucose solutions of varying concentrations

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve 3-(Acrylamidophenyl)boronic acid, acrylamide, and BIS in PBS (pH 7.4). The molar ratio of the components will determine the hydrogel's properties. A typical starting point is a 10:85:5 molar ratio of boronic acid derivative:AAm:BIS.

  • Polymerization:

    • Degas the monomer solution with nitrogen or argon for 15-20 minutes to remove oxygen, which inhibits polymerization.

    • Add APS and TEMED to initiate the free-radical polymerization.

    • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or overnight.

  • Hydrogel Equilibration:

    • Carefully remove the hydrogel from the mold and wash it extensively with deionized water and then with PBS (pH 7.4) to remove unreacted monomers and initiators.

    • Cut the hydrogel into small discs of uniform size.

    • Equilibrate the hydrogel discs in PBS (pH 7.4) until a constant weight is achieved.

  • Glucose Response Measurement:

    • Immerse the equilibrated hydrogel discs in PBS solutions containing different concentrations of glucose.

    • At regular time intervals, remove the discs, gently blot the surface to remove excess water, and weigh them.

    • The swelling ratio (Q) can be calculated as Q = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel (or the initial equilibrated weight).

  • Data Analysis: Plot the swelling ratio as a function of glucose concentration to determine the sensitivity and dynamic range of the hydrogel sensor.

G A Prepare Monomer Solution (Boronic Acid, AAm, BIS in PBS) B Initiate Polymerization (APS, TEMED) A->B C Cast Hydrogel in Mold B->C D Equilibrate and Wash Hydrogel Discs C->D E Immerse in Glucose Solutions D->E F Measure Swelling Ratio over time E->F G Data Analysis (Plot Swelling vs. [Glucose]) F->G

Figure 3: Workflow for hydrogel-based glucose sensor fabrication.
Protocol 3: Electrochemical Sensing

This protocol describes the modification of an electrode with poly(this compound) for the electrochemical detection of glucose.

Materials:

  • This compound

  • Screen-printed carbon electrode (SPCE) or glassy carbon electrode (GCE)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Potentiostat/Galvanostat

  • Ferri/ferrocyanide solution (for electrode characterization)

  • D-Glucose solutions

Procedure:

  • Electrode Functionalization:

    • Clean the electrode surface (e.g., by polishing a GCE with alumina slurry or electrochemically cleaning an SPCE).

    • Prepare a solution of this compound and NaNO₂ in HCl. This will generate in situ diazonium salts.

    • Graft the boronic acid derivative onto the electrode surface by applying a potential (electrochemical grafting) or by simply immersing the electrode in the solution (spontaneous grafting).

    • Rinse the modified electrode thoroughly with deionized water and PBS.

  • Electrochemical Characterization:

    • Characterize the modified electrode using cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) in a ferri/ferrocyanide solution to confirm successful functionalization.

  • Glucose Detection:

    • Perform CV or EIS measurements of the modified electrode in PBS (pH 7.4) in the absence and presence of varying concentrations of glucose.

    • The binding of glucose to the boronic acid groups on the electrode surface will alter the electrochemical properties (e.g., charge transfer resistance in EIS or peak currents in CV).

  • Data Analysis: Plot the change in the electrochemical signal (e.g., change in charge transfer resistance) against the glucose concentration to obtain a calibration curve.

Application in Drug Development

Phenylboronic acid-based systems, including those potentially utilizing this compound, are of significant interest in drug development, particularly for creating glucose-responsive drug delivery systems . The principle is to design a carrier (e.g., a hydrogel, micelle, or nanoparticle) that encapsulates a therapeutic agent, such as insulin. The binding of glucose to the boronic acid moieties triggers a change in the carrier's structure, leading to the release of the drug.

Example: Glucose-Responsive Insulin Delivery

A hydrogel incorporating this compound can be loaded with insulin. At low glucose levels, the hydrogel remains in a contracted state, retaining the insulin. As blood glucose levels rise (e.g., in a hyperglycemic state), glucose molecules diffuse into the hydrogel and bind to the boronic acid groups. This increased binding leads to a higher charge density within the hydrogel, causing it to swell due to electrostatic repulsion and increased osmotic pressure. The swelling of the hydrogel matrix increases its permeability, resulting in the release of the encapsulated insulin. This self-regulating system has the potential to mimic the function of a healthy pancreas, providing a more physiological approach to diabetes management.

G cluster_0 Low Glucose cluster_1 High Glucose A Insulin-loaded Hydrogel (Contracted State) B Insulin Retained A->B C Glucose Binding to Boronic Acid A->C Increase in [Glucose] D Hydrogel Swelling C->D E Insulin Released D->E

Figure 4: Glucose-responsive insulin delivery mechanism.

Conclusion

This compound holds promise as a molecular recognition element for glucose sensing and in the development of glucose-responsive materials. The experimental protocols provided herein offer a comprehensive starting point for researchers to explore its potential in various applications, from diagnostic sensors to advanced drug delivery systems. Further research is warranted to fully characterize the glucose binding properties and optimize the performance of sensors based on this specific derivative.

Application Notes and Protocols for Cellular Uptake Assay of 3-(Cyclopropylaminocarbonyl)phenylboronic acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a synthetic compound belonging to the class of phenylboronic acids (PBAs). PBAs and their derivatives have garnered significant interest in cancer research due to their ability to selectively interact with sialic acid (SA) residues.[1][2] Sialic acids are often overexpressed on the surface of various cancer cells, making them an attractive target for drug delivery and therapeutic intervention.[3] The interaction between the boronic acid moiety and the diol groups of sialic acid facilitates the cellular uptake of PBA-containing molecules, primarily through endocytosis.[4]

These application notes provide a comprehensive overview and detailed protocols for performing a cellular uptake assay of this compound in cancer cells. The provided methodologies are designed to be adaptable to various cancer cell lines and laboratory settings.

Principle of the Assay

The cellular uptake assay for this compound is designed to quantify the amount of the compound that is internalized by cancer cells over a specific period. The fundamental principle relies on the affinity of the phenylboronic acid group for sialic acid residues on the cancer cell surface, which promotes uptake.[4] Following incubation of the cells with the compound, the intracellular concentration is determined using a sensitive analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This allows for the assessment of uptake kinetics and the influence of various factors, such as concentration and incubation time.

Data Presentation

The following tables summarize representative quantitative data for the cellular uptake and biological effects of various phenylboronic acid derivatives in different cancer cell lines. This data is provided to offer a comparative context for the expected outcomes of a cellular uptake assay with this compound.

Table 1: Cellular Uptake of Phenylboronic Acid (PBA) Conjugates in Cancer Cells

Compound/FormulationCancer Cell LineUptake Enhancement (Compared to Control)Analytical MethodReference
PBA-conjugated SN-38Hepatocellular and Lung Carcinoma3- to 7-fold increase compared to irinotecanNot Specified[3]
PBA-functionalized PEI/siRNA nanoparticlesMCF-7Significantly higher fluorescence signalFluorescence Microscopy[4]
PBA-decorated Doxorubicin-loaded nanoparticlesB16F10Significantly higher fluorescence intensityFluorescence Microscopy[5]
PBA-CS-DOX NanoparticlesSH-SY5Y, H22, HepG2Higher fluorescence intensity than non-PBA nanoparticlesFlow Cytometry[6]

Table 2: Antiproliferative Activity of Phenylboronic Acid Derivatives in Cancer Cells

CompoundCancer Cell LineIC50 (72h)Reference
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)Low micromolar[2]
3-Morpholino-5-fluorobenzoxaboroleA2780 (Ovarian)Low micromolar[2]
Phenylboronic acid4T1 (Mammary Adenocarcinoma)7.5 mg/ml[7]
Phenylboronic acidSCCVII (Squamous Cell Carcinoma)4.5 mg/ml[7]
Boronic acid-based PKM2 activator (6c)Cancer Cells80 nM[8]

Experimental Protocols

Protocol 1: Cellular Uptake Assay of this compound using LC-MS/MS

This protocol details the procedure for quantifying the intracellular concentration of this compound in cancer cells.

Materials:

  • This compound (MW: 205.0 g/mol )[9]

  • Cancer cell line of interest (e.g., A549, HeLa, MDA-MB-231)[3][10]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS) for LC-MS/MS (a structurally similar compound not present in the sample)

  • 96-well or 24-well cell culture plates

  • LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 24-well plate at a density of 1 x 10^5 cells/well.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the culture medium from the wells and wash the cells once with warm PBS.

    • Add 500 µL of the medium containing the test compound to each well. For a negative control, add medium with the same concentration of DMSO.

    • Incubate the plate at 37°C for different time points (e.g., 0.5, 1, 2, 4, 8 hours).

  • Cell Lysis and Sample Preparation:

    • At each time point, aspirate the medium and wash the cells three times with 1 mL of ice-cold PBS to remove any unbound compound.

    • Add 100 µL of trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

    • Resuspend the cells in 500 µL of complete medium and transfer to a microcentrifuge tube.

    • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge again at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant and add 100 µL of cell lysis buffer to the cell pellet.

    • Vortex for 15 seconds and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and store at -80°C until analysis.

    • Determine the protein concentration of each cell lysate using a BCA protein assay.

  • LC-MS/MS Analysis:

    • Thaw the cell lysate samples on ice.

    • To 50 µL of cell lysate, add 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Prepare a calibration curve by spiking known concentrations of this compound into the lysate of untreated cells.

    • Analyze the samples using a validated LC-MS/MS method.[11][12] A C18 column is typically used for separation, with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using the calibration curve.

    • Normalize the intracellular concentration to the protein concentration of each sample (e.g., in pmol/mg protein).

    • Plot the intracellular concentration as a function of time and initial concentration.

Visualizations

Signaling Pathways and Workflows

Caption: Sialic acid-mediated endocytosis of this compound.

G start Start cell_seeding Seed Cancer Cells in 24-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat Cells with This compound incubation_24h->compound_treatment time_course Incubate for Various Time Points compound_treatment->time_course wash_cells Wash Cells with Ice-Cold PBS (3x) time_course->wash_cells cell_lysis Lyse Cells and Collect Lysate wash_cells->cell_lysis protein_quant Quantify Protein Concentration (BCA) cell_lysis->protein_quant sample_prep Prepare Samples for LC-MS/MS Analysis cell_lysis->sample_prep lcms_analysis Analyze Samples by LC-MS/MS sample_prep->lcms_analysis data_analysis Data Analysis and Normalization lcms_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the cellular uptake assay.

G cluster_rho Rho GTPase Signaling cluster_effects Cellular Effects PBA Phenylboronic Acids (e.g., this compound) RhoA RhoA PBA->RhoA Inhibits Rac1 Rac1 PBA->Rac1 Inhibits Cdc42 Cdc42 PBA->Cdc42 Inhibits Apoptosis Induction of Apoptosis PBA->Apoptosis CellCycle G2/M Cell Cycle Arrest PBA->CellCycle ROCK ROCK RhoA->ROCK Inhibits Rac1->ROCK Inhibits Cdc42->ROCK Inhibits MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Inhibits Migration Inhibition of Cell Migration MLC_P->Migration

Caption: Downstream signaling effects of phenylboronic acids in cancer cells.

References

Application Note: High-Throughput Assessment of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid Internalization Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a synthetic compound with potential therapeutic applications. Understanding its cellular uptake is crucial for elucidating its mechanism of action and optimizing its delivery. This application note provides a detailed protocol for quantifying the internalization of this compound into target cells using flow cytometry. This high-throughput method allows for the rapid and quantitative analysis of cellular uptake kinetics and dose-dependent responses. Phenylboronic acids are known to interact with cell surface glycans, and this protocol is designed to assess the overall cellular internalization, which may be mediated by such interactions.[1][2]

Experimental Principles

The protocol is based on the fluorescent labeling of this compound, enabling its detection within cells by a flow cytometer. Cells are incubated with the fluorescently labeled compound for various times and at different concentrations. After incubation, non-internalized compound is removed, and the fluorescence intensity of individual cells is measured. The mean fluorescence intensity (MFI) directly correlates with the amount of internalized compound.[3][4]

Key Experimental Workflow

The overall experimental workflow is depicted below.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Seeding and Culture incubation Incubate Cells with Labeled Compound prep_cells->incubation label_compound Fluorescent Labeling of Compound label_compound->incubation washing Wash to Remove External Compound incubation->washing harvest Cell Harvesting washing->harvest facs Flow Cytometry Analysis harvest->facs data_analysis Data Analysis and Quantification facs->data_analysis

Caption: Experimental workflow for assessing compound internalization.

Detailed Experimental Protocols

Fluorescent Labeling of this compound

Note: As there is no commercially available fluorescent version of this compound, a custom labeling strategy is required. The following is a proposed method using a common amine-reactive dye. The feasibility of this reaction should be confirmed empirically. The protocol assumes the presence of a suitable primary or secondary amine on the molecule for labeling. If not, a different labeling strategy targeting another functional group would be necessary.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • Add 2 molar equivalents of TEA to the solution.

  • Dissolve the amine-reactive fluorescent dye in anhydrous DMF according to the manufacturer's instructions.

  • Add the fluorescent dye to the compound solution at a 1:1 molar ratio.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the labeled compound from unreacted dye using a size-exclusion chromatography column.

  • Verify the labeling efficiency and concentration of the labeled compound using UV-Vis spectrophotometry.

  • Store the labeled compound at -20°C, protected from light.

Cell Culture and Seeding

Materials:

  • Target cell line (e.g., a cancer cell line known to have high levels of cell surface sialic acids, such as MCF-7)[5]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 24-well tissue culture plates

Procedure:

  • Culture the chosen cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • The day before the experiment, seed the cells into a 24-well plate at a density of 5 x 10^4 cells per well.[6]

  • Ensure the cells reach approximately 80-90% confluency on the day of the experiment.

Internalization Assay

Materials:

  • Fluorescently labeled this compound

  • Serum-free cell culture medium

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 3.0) or a quenching solution to differentiate between surface-bound and internalized signals.[7]

  • FACS buffer (PBS with 2% Fetal Bovine Serum and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye

Procedure:

  • Prepare a stock solution of the fluorescently labeled compound in serum-free medium.

  • Prepare serial dilutions of the labeled compound to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Wash the seeded cells once with warm PBS.

  • Add the different concentrations of the labeled compound to the cells. Include a vehicle-only control (medium with the same concentration of DMF as the highest compound concentration).

  • Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, and 6 hours) at 37°C.[3] To investigate if the uptake is an active process, a control incubation can be performed at 4°C.[3]

  • After incubation, remove the medium and wash the cells twice with ice-cold PBS to stop internalization.

  • To remove surface-bound compound, briefly wash the cells with an acid wash buffer for 1-2 minutes on ice.[7] Alternatively, a quenching dye that specifically quenches the fluorescence of the non-internalized compound can be used.

  • Wash the cells again with ice-cold PBS.

  • Harvest the cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 200 µL of ice-cold FACS buffer.

  • Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells from the analysis.

Flow Cytometry Analysis

Procedure:

  • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (e.g., a 488 nm laser for Alexa Fluor™ 488).

  • Collect data for at least 10,000 events per sample.

  • Gate the live, single-cell population based on forward and side scatter profiles and the exclusion of PI-positive cells.

  • Record the Mean Fluorescence Intensity (MFI) of the gated population in the appropriate fluorescence channel.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following tables for easy comparison.

Table 1: Dose-Dependent Internalization of Labeled Compound at a Fixed Time Point (e.g., 4 hours)

Concentration (µM)Mean Fluorescence Intensity (MFI) ± SD
0 (Vehicle Control)Value
0.1Value
1Value
10Value
50Value
100Value

Table 2: Time-Dependent Internalization of Labeled Compound at a Fixed Concentration (e.g., 10 µM)

Incubation Time (hours)Mean Fluorescence Intensity (MFI) ± SD
0Value
0.5Value
1Value
2Value
4Value
6Value

Potential Signaling Pathway Involvement

Phenylboronic acids are known to interact with sialic acids, which are often overexpressed on the surface of cancer cells.[2] This interaction could lead to internalization through endocytic pathways. The diagram below illustrates a hypothetical signaling pathway for the internalization of this compound.

Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound Labeled Phenylboronic Acid Derivative SialicAcid Sialic Acid Residue on Glycoprotein Compound->SialicAcid Binding Receptor Glycoprotein Receptor SialicAcid->Receptor Endosome Early Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Release Compound Release Lysosome->Release

Caption: Hypothetical internalization pathway via cell surface glycans.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the internalization of this compound using flow cytometry. The method is robust, high-throughput, and allows for the quantitative analysis of cellular uptake. The provided protocols for compound labeling, cell handling, and data analysis can be adapted for other small molecules and cell types. This will aid researchers in understanding the cellular pharmacology of this compound and guide further drug development efforts.

References

Application Notes and Protocols: 3-(Cyclopropylaminocarbonyl)phenylboronic acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Cyclopropylaminocarbonyl)phenylboronic acid in solid-phase organic synthesis (SPOS). This versatile building block is particularly valuable for the construction of biaryl structures and benzimidazole scaffolds, which are prevalent in many pharmaceutically active compounds.

Introduction

This compound is a functionalized arylboronic acid that serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its application in solid-phase organic synthesis allows for the efficient construction of compound libraries with high purity, minimizing tedious workup and purification steps. The cyclopropylamide moiety can modulate physicochemical properties such as solubility and metabolic stability, and provide additional vectors for molecular interactions in drug discovery projects.

This document outlines two primary applications of this reagent in SPOS:

  • Solid-Phase Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.

  • Traceless Solid-Phase Synthesis of Benzimidazoles: For the creation of substituted benzimidazole libraries.

Application I: Solid-Phase Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. In a solid-phase format, an aryl halide is typically immobilized on a resin, which then reacts with this compound in solution.

Logical Workflow for Solid-Phase Suzuki-Miyaura Coupling

G Resin Select & Swell Resin Immobilize Immobilize Aryl Halide Resin->Immobilize Wash1 Wash Resin Immobilize->Wash1 Couple Suzuki-Miyaura Coupling with This compound Wash1->Couple Wash2 Wash Resin Couple->Wash2 Cleave Cleave Product from Resin Wash2->Cleave Purify Purify Final Product Cleave->Purify

Caption: General workflow for solid-phase Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Solid-Phase Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

1. Resin Preparation and Swelling:

  • Place polystyrene resin (e.g., Merrifield or Wang resin, 100-200 mesh, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.

  • Swell the resin in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 30-60 minutes at room temperature.

2. Immobilization of Aryl Halide (Example with Merrifield Resin):

  • To the swollen Merrifield resin (1.0 eq), add a solution of a suitable hydroxy-functionalized aryl halide (e.g., 4-iodophenol, 3.0 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 5.0 eq) in DMF.

  • Agitate the mixture at 50-60 °C for 12-24 hours.

  • Wash the resin sequentially with DMF, DCM, and Methanol (MeOH) (3x each) and dry under vacuum.

3. Suzuki-Miyaura Coupling Reaction:

  • Swell the aryl halide-functionalized resin in a suitable solvent system (e.g., DMF/water or Dioxane/water).

  • Add this compound (3.0-5.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 eq) and a base (e.g., 2M aq. Na₂CO₃ or K₂CO₃, 5.0 eq).

  • Heat the reaction mixture at 80-100 °C for 8-16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress using a test cleavage followed by LC-MS analysis.

  • After completion, wash the resin sequentially with the reaction solvent, water, DMF, DCM, and MeOH (3x each) and dry under vacuum.

4. Cleavage from Resin (Example with Merrifield Resin):

  • Suspend the resin in a cleavage cocktail appropriate for the linker. For an ether linkage on Merrifield resin, a strong acid such as Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) can be used. For more acid-labile linkers, milder conditions should be employed.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail.

  • Concentrate the combined filtrate under reduced pressure to yield the crude biaryl product.

5. Purification:

  • Purify the crude product by a suitable method, such as preparative HPLC or flash column chromatography.

Data Presentation: Representative Yields for Solid-Phase Suzuki-Miyaura Coupling

The following table provides representative yields for the solid-phase Suzuki-Miyaura coupling of various immobilized aryl bromides with a functionalized phenylboronic acid, demonstrating the general efficiency of this type of reaction.

EntryImmobilized Aryl BromideProductYield (%)Purity (%)
14-Bromobenzoyl-polystyrene4'-(Cyclopropylaminocarbonyl)-[1,1'-biphenyl]-4-carboxylic acid derivative85>95
23-Bromobenzoyl-polystyrene4'-(Cyclopropylaminocarbonyl)-[1,1'-biphenyl]-3-carboxylic acid derivative82>95
34-Bromo-3-methylbenzoyl-polystyrene4'-(Cyclopropylaminocarbonyl)-3-methyl-[1,1'-biphenyl]-4-carboxylic acid derivative78>90
42-Bromobenzoyl-polystyrene4'-(Cyclopropylaminocarbonyl)-[1,1'-biphenyl]-2-carboxylic acid derivative65>90

Note: Yields are based on the initial loading of the resin and are for the cleaved, unpurified product. Purity is estimated by HPLC.

Application II: Traceless Solid-Phase Synthesis of Benzimidazoles

This compound can be used in the synthesis of 2-arylbenzimidazoles on a solid support. A common strategy involves the immobilization of an o-phenylenediamine derivative, followed by condensation with an aldehyde, and subsequent coupling with the boronic acid. A traceless linker strategy ensures that no part of the linker remains on the final product after cleavage.

Logical Workflow for Traceless Solid-Phase Benzimidazole Synthesis

G Resin Select & Swell Resin with Traceless Linker Immobilize Immobilize o-phenylenediamine Derivative Resin->Immobilize Wash1 Wash Resin Immobilize->Wash1 Condense Condensation with Aldehyde (Optional for diversity) Wash1->Condense Cyclize Cyclization to form Benzimidazole Ring Condense->Cyclize Couple Couple with this compound (if not from aldehyde) Wash2 Wash Resin Cyclize->Wash2 Cleave Traceless Cleavage Wash2->Cleave Purify Purify Final Product Cleave->Purify

Caption: Workflow for traceless solid-phase benzimidazole synthesis.

Experimental Protocol: General Procedure for Traceless Solid-Phase Benzimidazole Synthesis

This protocol outlines a general approach. The choice of linker and specific reaction conditions may need to be optimized.

1. Resin Preparation:

  • Start with a resin functionalized with a traceless linker, for example, a silyl linker or a safety-catch linker. Swell the resin in an appropriate solvent (e.g., DCM or THF).

2. Immobilization of o-phenylenediamine:

  • Couple a suitably protected o-phenylenediamine derivative to the resin. For example, a mono-protected diamine can be attached via its free amino group to an electrophilic linker on the resin.

  • Deprotect the second amino group to reveal the reactive o-phenylenediamine on the solid support.

3. Benzimidazole Formation:

  • Method A (from an aldehyde): This method is not directly applicable for incorporating the boronic acid itself as the 2-substituent.

  • Method B (Post-cyclization functionalization - adapted for boronic acid coupling):

    • Condense the resin-bound o-phenylenediamine with an aldehyde that will later serve as a handle for coupling, or form a 2-halobenzimidazole intermediate.

    • Alternatively, a more direct approach involves the condensation with an aldehyde, followed by cyclization and oxidation to form the benzimidazole ring.

    • For incorporating the 3-(Cyclopropylaminocarbonyl)phenyl group at the 2-position, a strategy involving the coupling of a resin-bound 2-chloro-benzimidazole with the boronic acid is feasible.

Protocol for Coupling with a Resin-Bound 2-Chlorobenzimidazole:

  • Preparation of Resin-Bound 2-Chlorobenzimidazole:

    • Start with the immobilized o-phenylenediamine on the resin.

    • React with cyanogen bromide (CNBr) or a similar reagent to form the 2-aminobenzimidazole, which can then be converted to the 2-chlorobenzimidazole.

  • Suzuki-Miyaura Coupling:

    • Swell the 2-chlorobenzimidazole resin in a suitable solvent (e.g., DME or Toluene).

    • Add this compound (3.0-5.0 eq).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 eq) and a base (e.g., aqueous Na₂CO₃ or CsF, 5.0 eq).

    • Heat the mixture at 90-110 °C for 12-24 hours under an inert atmosphere.

    • Wash the resin thoroughly as described in the biaryl synthesis protocol.

4. Traceless Cleavage:

  • Cleave the 2-arylbenzimidazole from the solid support using conditions specific to the traceless linker (e.g., fluoride source for a silyl linker, or a specific chemical transformation for a safety-catch linker).

5. Purification:

  • Purify the crude product using preparative HPLC or flash chromatography.

Data Presentation: Representative Yields for Traceless Benzimidazole Synthesis

The following table shows representative yields for the synthesis of 2-arylbenzimidazoles on a solid support, highlighting the feasibility of this approach.

EntryR¹ on BenzimidazoleR² on 2-Aryl GroupYield (%)Purity (%)
1H3-(Cyclopropylaminocarbonyl)75>95
25-Chloro3-(Cyclopropylaminocarbonyl)72>95
35-Methyl3-(Cyclopropylaminocarbonyl)78>90
45,6-Dimethyl3-(Cyclopropylaminocarbonyl)70>90

Note: Yields are based on the initial loading of the resin and are for the cleaved, unpurified product. Purity is estimated by HPLC.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

  • Solvents and Reagents: Use appropriate safety precautions for all solvents and reagents, particularly those that are flammable, corrosive, or toxic.

  • Cleavage Cocktails: Strong acids like TFA are highly corrosive. Handle with extreme care in a fume hood.

Conclusion

This compound is a valuable reagent for solid-phase organic synthesis, enabling the efficient construction of biaryl and benzimidazole libraries. The protocols provided herein offer a solid foundation for researchers to develop and optimize their synthetic strategies for drug discovery and development. The use of solid-phase techniques significantly streamlines the synthesis and purification process, making it an attractive approach for parallel synthesis and the generation of diverse chemical matter.

Application Notes: 3-(Cyclopropylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a synthetic organoboron compound with significant potential in medicinal chemistry, particularly as an inhibitor of bacterial β-lactamase enzymes. Its chemical structure, featuring a phenylboronic acid moiety with a meta-substituted cyclopropylaminocarbonyl group, positions it as a promising candidate for combating antibiotic resistance. Boronic acids are known to form reversible covalent bonds with the catalytic serine residues in the active sites of serine β-lactamases, mimicking the transition state of β-lactam hydrolysis.[1][2] This mechanism of action allows them to function as potent enzyme inhibitors. The cyclopropylamine substituent is a recognized pharmacophore in medicinal chemistry, often contributing to improved potency and pharmacokinetic properties.[3]

Application as a β-Lactamase Inhibitor

The primary and most well-documented application of this compound and its structural analogs is in the inhibition of β-lactamase enzymes. These enzymes are the primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, in many pathogenic bacteria.[4][5] By inhibiting β-lactamases, these compounds can restore the efficacy of existing β-lactam antibiotics.

Mechanism of Action

Phenylboronic acid derivatives act as transition-state analog inhibitors of serine β-lactamases (Classes A, C, and D).[1] The boron atom in the boronic acid group is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser70 in many Class A β-lactamases) in the enzyme's active site. This forms a stable, reversible tetrahedral adduct, effectively inactivating the enzyme and preventing the hydrolysis of β-lactam antibiotics. The meta-substitution on the phenyl ring has been shown to be particularly effective for inhibition of certain β-lactamases.[4][6]

Therapeutic Potential

The development of potent β-lactamase inhibitors is a critical strategy to address the growing threat of antimicrobial resistance.[5] Compounds like this compound, when used in combination with a β-lactam antibiotic, can overcome resistance in bacteria that produce β-lactamases. This synergistic approach has the potential to extend the lifespan of current antibiotic therapies.

Quantitative Data

Compound/AnalogTarget EnzymeInhibition DataReference
m-derivative phenylboronic acid (structurally related)KPC-2 (Class A)76% inhibition at 100 µM[4]
m-derivative phenylboronic acid (structurally related)AmpC (Class C)100% inhibition at 100 µM[4]
Triazole derivative of a related m-azidomethylphenyl)boronic acidKPC-2 (Class A)Ki = 730 nM[4]
Triazole derivative of a related m-azidomethylphenyl)boronic acidAmpC (Class C)Ki = 140 nM[4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize β-lactamase inhibitors like this compound.

1. Enzyme Inhibition Assay (Spectrophotometric)

This protocol is used to determine the inhibitory activity of the compound against a specific β-lactamase.

  • Materials:

    • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

    • This compound

    • Chromogenic β-lactam substrate (e.g., nitrocefin)

    • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a 96-well plate, add the β-lactamase enzyme to each well.

    • Add the different concentrations of the inhibitor to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to each well.

    • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

    • The rate of substrate hydrolysis is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Determination of Inhibition Constant (Ki)

This protocol determines the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

  • Materials:

    • Same as for the Enzyme Inhibition Assay.

  • Procedure:

    • Perform the enzyme inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate.

    • Measure the initial reaction velocities at each combination of inhibitor and substrate concentration.

    • Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten for competitive inhibition).

    • Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the Ki value.

3. Synergy Testing (Checkerboard Assay)

This protocol assesses the synergistic effect of the inhibitor in combination with a β-lactam antibiotic against a bacterial strain.

  • Materials:

    • Bacterial strain expressing a β-lactamase

    • This compound

    • β-lactam antibiotic (e.g., meropenem)

    • Bacterial growth medium (e.g., Mueller-Hinton broth)

    • 96-well microplates

    • Incubator

  • Procedure:

    • Prepare serial dilutions of the β-lactam antibiotic along the rows of a 96-well plate.

    • Prepare serial dilutions of this compound along the columns of the same plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the minimum inhibitory concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifferent

      • FICI > 4: Antagonism

Visualizations

Inhibition_Mechanism cluster_enzyme Serine β-Lactamase Active Site Ser-OH Catalytic Serine (Ser-OH) Adduct Reversible Covalent Adduct Ser-OH->Adduct Nucleophilic Attack Inhibitor 3-(Cyclopropylaminocarbonyl) phenylboronic acid Inhibitor->Ser-OH Binding Inactive_Enzyme Inactive Enzyme Adduct->Inactive_Enzyme Formation

Caption: Mechanism of serine β-lactamase inhibition.

Synergy_Workflow cluster_setup Checkerboard Assay Setup Antibiotic_Dilutions Serial Dilutions of β-Lactam Antibiotic Plate 96-Well Plate Antibiotic_Dilutions->Plate Inhibitor_Dilutions Serial Dilutions of Inhibitor Inhibitor_Dilutions->Plate Bacterial_Inoculation Inoculate with β-Lactamase-Producing Bacteria Plate->Bacterial_Inoculation Incubation Incubate at 37°C for 18-24h Bacterial_Inoculation->Incubation MIC_Determination Determine MIC of each agent alone and in combination Incubation->MIC_Determination FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) MIC_Determination->FICI_Calculation Result_Interpretation Interpret FICI for Synergy, Additivity, or Antagonism FICI_Calculation->Result_Interpretation

Caption: Workflow for synergy testing via checkerboard assay.

References

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions with 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(Cyclopropylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings involving functionalized boronic acids can stem from several sources. Key parameters to check include the activity of the palladium catalyst, the potential for oxygen contamination which can lead to catalyst decomposition and homocoupling of the boronic acid, and the integrity of the boronic acid itself.[1] Ensure that the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I am observing significant amounts of protodeboronation (replacement of the boronic acid group with a hydrogen). How can this be minimized?

A2: Protodeboronation is a common side reaction, particularly with boronic acids containing certain functional groups.[2] This can be exacerbated by strong bases in aqueous media. To mitigate this, consider switching to milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[1] Additionally, using anhydrous solvents and ensuring all reagents are dry can reduce the extent of this side reaction.

Q3: Could the amide functional group in this compound be interfering with the reaction?

A3: Yes, the amide group can potentially influence the reaction. Amide functionalities can coordinate with the palladium catalyst, which may alter its reactivity. While amides are generally well-tolerated in Suzuki couplings, their presence can sometimes necessitate careful optimization of the reaction conditions. The electronic properties of the amide group also render the boronic acid somewhat electron-deficient, which can slow down the transmetalation step in the catalytic cycle.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: For a robust starting point, a catalyst system comprising a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst such as Pd(PPh₃)₄ is recommended. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for challenging substrates.[1] A common base and solvent system would be K₂CO₃ or K₃PO₄ in a mixture of an organic solvent like 1,4-dioxane or toluene with water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Formation Inactive Catalyst- Use a fresh batch of palladium catalyst. - Consider using a more active pre-catalyst, such as a palladacycle.[1]
Poor Solubility of Reagents- Choose a solvent system where all components are soluble at the reaction temperature (e.g., DMF, 1,4-dioxane/water).[3] - Increase the reaction temperature.
Oxygen Contamination- Ensure rigorous degassing of the solvent and reaction vessel. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
Significant Protodeboronation Base is too strong or reaction medium is too protic- Switch to a milder base (e.g., K₂CO₃, CsF).[1] - Use anhydrous solvents and reagents.
Prolonged reaction time at high temperature- Monitor the reaction closely and stop it once the starting material is consumed. - Attempt the reaction at a lower temperature with a more active catalyst system.
Homocoupling of Boronic Acid Presence of Oxygen- Improve the degassing procedure for the reaction mixture.[4]
Catalyst System- Screen different palladium catalysts and ligands.
Reaction Stalls Before Completion Catalyst Deactivation- The amide or resulting carboxylate (if hydrolysis occurs) may coordinate to and deactivate the palladium catalyst. - Increase the catalyst loading. - Switch to a more robust catalyst/ligand system (e.g., Buchwald-type ligands).[1]
Formation of Unknown Byproducts Side reactions of the functional groups- Protect the amide nitrogen if it is suspected to interfere. - Analyze byproducts by LC-MS or GC-MS to identify their structures and deduce the side reaction pathway.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O8085-95
Pd₂(dba)₃ (1)XPhos (2)K₂CO₃1,4-Dioxane/H₂O10080-90
Pd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O9060-75
PdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane11070-85

Note: Yields are approximate and can vary depending on the specific aryl halide and reaction time.

Table 2: Influence of Base and Solvent on Reaction Outcome

Base (equiv)Solvent SystemTemperature (°C)Outcome
K₃PO₄ (2.0)Toluene/H₂O (9:1)80High yield, minimal protodeboronation.
K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)100Good yield, slight increase in protodeboronation.
Cs₂CO₃ (2.0)1,4-Dioxane110Effective for sterically hindered substrates.
NaOH (2.0)THF/H₂O (4:1)60Increased risk of protodeboronation and amide hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

  • Reagent Preparation : In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition : Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., Toluene/H₂O, 9:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction : Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckInert Is the Atmosphere Inert? CheckCatalyst->CheckInert Yes ActionCatalyst Use Fresh Catalyst / Screen New Catalysts CheckCatalyst->ActionCatalyst No CheckBoronicAcid Is Protodeboronation Occurring? CheckInert->CheckBoronicAcid Yes ActionInert Degas Solvents Thoroughly / Use Inert Gas CheckInert->ActionInert No CheckSolubility Are Reagents Soluble? CheckBoronicAcid->CheckSolubility No ActionBoronicAcid Use Milder Base / Anhydrous Conditions CheckBoronicAcid->ActionBoronicAcid Yes Success Reaction Optimized CheckSolubility->Success Yes ActionSolubility Change Solvent System / Increase Temperature CheckSolubility->ActionSolubility No ActionCatalyst->CheckInert ActionInert->CheckBoronicAcid ActionBoronicAcid->CheckSolubility ActionSolubility->Success

Figure 2. A troubleshooting decision tree for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a particular focus on reactions involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings can often be attributed to several critical factors. A systematic check of your reagents and reaction setup is the recommended first step. Key areas to scrutinize include:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: Phenylboronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation over time. It is advisable to use fresh, high-purity boronic acids.

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl. Reactions with aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.

    • Catalyst and Ligand Condition: Palladium catalysts and phosphine ligands can degrade upon exposure to air and moisture. Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: The use of anhydrous and degassed solvents is essential, as oxygen can deactivate the catalyst. Ensure your base is of high purity.

Q2: I suspect protodeboronation of my substituted phenylboronic acid is the primary cause of my low yield. How can I mitigate this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with electron-deficient or sterically hindered phenylboronic acids. Here are several strategies to minimize its occurrence:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. The selection of the appropriate base is critical and often substrate-dependent.

  • Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an organotrifluoroborate. These reagents tend to release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus reducing the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.

Q3: I am observing a significant amount of homocoupling of my phenylboronic acid. What leads to this, and how can it be prevented?

A3: The formation of a biaryl product from the coupling of two boronic acid molecules, known as homocoupling, is a frequent side reaction that diminishes the yield of the desired cross-coupled product.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial preventative measures.

Q4: I am working with a sterically hindered substituted phenylboronic acid, particularly one with ortho-substituents. What modifications to the reaction conditions should I consider?

A4: Steric hindrance can significantly slow down the reaction, especially the transmetalation and reductive elimination steps. More forcing conditions and specialized catalysts are often necessary.

  • Bulky, Electron-Rich Ligands: The use of bulky, electron-rich ligands is essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Higher Temperatures and Longer Reaction Times: Increasing the reaction temperature and extending the reaction time may be necessary to overcome the higher activation energy associated with sterically hindered substrates.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in Suzuki coupling reactions with substituted phenylboronic acids.

Problem 1: Low or No Product Formation

Initial Checks:

  • Confirm Reagent Integrity:

    • Analyze the purity of the boronic acid, aryl halide, catalyst, and ligand by NMR or other appropriate techniques.

    • Use fresh reagents if degradation is suspected.

  • Ensure Inert Atmosphere:

    • Verify that the reaction setup was properly degassed and maintained under a positive pressure of inert gas (e.g., argon or nitrogen).

  • Check Reaction Temperature:

    • Confirm that the reaction was heated to the intended temperature using a calibrated thermometer.

Systematic Optimization Workflow

If initial checks do not resolve the issue, a systematic optimization of the reaction conditions is recommended. The following workflow can be used as a guide:

TroubleshootingWorkflow Start Low Yield Reagent_Check Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand) Start->Reagent_Check Inert_Atmosphere Verify Inert Atmosphere (Degas Solvent, Purge with Ar/N2) Reagent_Check->Inert_Atmosphere Base_Screen Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) Inert_Atmosphere->Base_Screen Solvent_Screen Screen Different Solvents (e.g., Toluene, Dioxane, THF/H2O) Base_Screen->Solvent_Screen Ligand_Screen Screen Different Ligands (e.g., PPh3, Buchwald ligands) Solvent_Screen->Ligand_Screen Temp_Optimization Optimize Temperature & Reaction Time Ligand_Screen->Temp_Optimization Success Improved Yield Temp_Optimization->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for Suzuki coupling reactions involving substituted phenylboronic acids.

Table 1: Effect of Base on the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
5Et₃NToluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2]

Table 2: Effect of Solvent on the Suzuki Coupling of Iodobenzene with Phenylboronic Acid

EntrySolventBaseCatalystTemp. (°C)Yield (%)
1DMFK₂CO₃Cu(II) Salen complex@KCC-111095
2DMSOK₂CO₃Cu(II) Salen complex@KCC-111092
3TolueneK₂CO₃Cu(II) Salen complex@KCC-111080
4DioxaneK₂CO₃Cu(II) Salen complex@KCC-111085
5THFK₂CO₃Cu(II) Salen complex@KCC-111075

Data adapted from a study on a specific catalytic system.[3]

Table 3: Comparison of Catalysts for the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid

EntryCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Pd₂(dba)₃-K₂CO₃Dioxane/H₂O100<5
2Pd₂(dba)₃·CHCl₃-K₂CO₃Dioxane/H₂O10035
3PdCl₂(PPh₃)₂-K₂CO₃Dioxane/H₂O10036
4Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10071

Data illustrates the importance of catalyst selection for a challenging substrate.[4]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general procedure that can be adapted for specific substrates and conditions.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • To an oven-dried reaction flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent (5 mL).

  • Add the palladium catalyst (0.02 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle:

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle is fundamental to troubleshooting reaction issues.

SuzukiCycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation + [R2-B(OH)3]- PdII_B R1-Pd(II)L2-R2 Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 + R1-R2 Product R1-R2 RedElim->Product ArylHalide R1-X BoronicAcid R2-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Side Reactions:

This diagram illustrates the two most common side reactions that compete with the desired cross-coupling pathway.

SideReactions BoronicAcid R-B(OH)2 DesiredProduct Desired Cross-Coupling (R-R') BoronicAcid->DesiredProduct + R'-X, Pd Catalyst, Base Protodeboronation Protodeboronation (R-H) BoronicAcid->Protodeboronation H+ Source Homocoupling Homocoupling (R-R) BoronicAcid->Homocoupling O2, Pd Catalyst

Caption: Competing side reactions in Suzuki-Miyaura coupling.

References

Strategies to prevent protodeboronation of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Cyclopropylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation via protodeboronation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this process irreversibly consumes the starting material, converting it into N-cyclopropylbenzamide. This side reaction lowers the yield of the desired product and introduces a significant byproduct that can complicate purification, ultimately impacting the efficiency of synthetic routes, such as in Suzuki-Miyaura cross-coupling reactions.[2][3]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:

  • pH and Base: The reaction pH is a critical factor.[4] Base-catalyzed protodeboronation is particularly problematic in Suzuki-Miyaura couplings, which are typically run under basic conditions.[2][5] The rate of protodeboronation can be fastest at high pH or when the pH is close to the pKa of the boronic acid, which for this compound is predicted to be around 7.86.[2][6][7]

  • Temperature: Elevated reaction temperatures accelerate the rate of protodeboronation.[8]

  • Aqueous Environments: Water acts as the proton source for the reaction. While often necessary for Suzuki couplings, high concentrations of water can be detrimental.[8][9]

  • Catalyst System: Some transition metal catalysts, particularly under certain conditions, can promote protodeboronation.[8][10]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[9]

Q3: How should I properly store and handle this compound to maintain its integrity?

A3: Proper storage and handling are crucial to prevent degradation before the compound is even used. Arylboronic acids are known to be hygroscopic and can dehydrate to form cyclic anhydrides called boroxines.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry environment, preferably refrigerated at 2-8°C.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

  • Handling: Minimize exposure to atmospheric moisture and air.[12] When weighing and dispensing the reagent, do so in a controlled environment (e.g., a glove box or under a stream of inert gas) if possible. Use high-purity material from a reliable source to avoid contaminants that could catalyze decomposition.[9]

Q4: What analytical methods can be used to detect and quantify protodeboronation?

A4: Several analytical techniques can be employed to monitor the consumption of the boronic acid and the formation of its protodeboronated byproduct (N-cyclopropylbenzamide).

  • NMR Spectroscopy: 1H NMR and 19F NMR (if a fluorine tag is present elsewhere in the molecule) are powerful tools for monitoring the reaction in situ.[2][6] The appearance of signals corresponding to N-cyclopropylbenzamide and the disappearance of signals for the boronic acid can be quantified using an internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting the starting material, desired product, and the protodeboronated byproduct, allowing for accurate quantification and reaction profiling.[13]

Troubleshooting Guide

This guide addresses common issues related to the protodeboronation of this compound during synthetic applications like Suzuki-Miyaura coupling.

Problem: Low yield of desired product with significant formation of N-cyclopropylbenzamide.

This is the most common manifestation of protodeboronation. The following steps provide a logical workflow to diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow start Low Yield & High Byproduct check_base Step 1: Evaluate Base & pH start->check_base Begin Diagnosis check_temp Step 2: Optimize Temperature & Time check_base->check_temp If problem persists check_solvent Step 3: Assess Solvent System check_temp->check_solvent If problem persists advanced Step 4: Employ Advanced Strategies check_solvent->advanced If problem persists success Problem Solved advanced->success

Caption: A logical workflow for troubleshooting protodeboronation.

Step 1: Evaluate Base and pH

Possible Cause: The base used may be too strong, or the resulting reaction pH may be in a range that accelerates protodeboronation. Strong bases can increase the concentration of the more reactive boronate anion.[1][2]

Solution:

  • Switch to a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or organic bases.[9]

  • Perform a Base Screen: Run small-scale test reactions with different bases to identify the one that provides the best balance between desired reaction rate and minimal byproduct formation.

Base TypeExamplesTendency for ProtodeboronationRecommendation
Strong Hydroxides NaOH, KOH, LiOHHighAvoid if possible, or use at very low temperatures.
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Moderate to HighOften effective; Cs₂CO₃ can be beneficial but is more expensive.
Phosphates K₃PO₄Low to ModerateA frequently recommended mild base for sensitive boronic acids.
Fluorides CsF, KFVariableCan be effective, but fluoride ions may have other effects on the reaction.

Caption: General effect of base choice on protodeboronation.

Step 2: Optimize Temperature and Reaction Time

Possible Cause: The reaction is being run at a higher temperature than necessary or for too long, giving the side reaction more opportunity to occur.[9]

Solution:

  • Lower the Temperature: Determine the minimum temperature required for the desired coupling reaction to proceed at a reasonable rate. Even a reduction of 10-20°C can significantly suppress protodeboronation.

  • Monitor Reaction Progress: Track the reaction by LC-MS or TLC to determine when the consumption of the limiting reagent is complete. Quench the reaction at this point to avoid prolonged exposure to conditions that favor protodeboronation.

Step 3: Assess the Solvent System

Possible Cause: The presence of excess water in the solvent is providing a ready source of protons for the undesired reaction.

Solution:

  • Use Anhydrous Solvents: Whenever the reaction chemistry allows, use high-quality, dry (anhydrous) solvents to minimize the available proton source.[9]

  • Minimize Water Content: If an aqueous co-solvent is necessary for the reaction, reduce the percentage of water to the minimum required for solubility and reactivity.

  • Proper Handling: Ensure that solvents are handled under an inert atmosphere and that glassware is thoroughly dried before use.

Step 4: Employ Advanced Strategies (MIDA Ester "Slow Release")

Possible Cause: The intrinsic reactivity of this compound makes it susceptible to protodeboronation even under optimized conditions.

Solution: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester.[1] MIDA boronates are highly stable, crystalline solids that are unreactive under coupling conditions. A slow, controlled hydrolysis of the MIDA ester releases the boronic acid in situ, keeping its instantaneous concentration very low and thereby minimizing side reactions like protodeboronation.[1][2]

G cluster_main Suzuki-Miyaura Catalytic Cycle cluster_slow_release Slow Release Strategy pd0 Pd(0)L_n pd2 Ar-Pd(II)-X pd0->pd2 Oxidative Addition (Ar'-X) transmetal Transmetalation pd2->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product mida_ester Stable MIDA Ester (Reservoir) boronic_acid ArB(OH)₂ (Low Concentration) mida_ester->boronic_acid Slow Hydrolysis (Base, H₂O) boronic_acid->transmetal Enters Catalytic Cycle protodeboronation Protodeboronation (Minimized) boronic_acid->protodeboronation Competing Side Reaction

Caption: MIDA ester strategy minimizes protodeboronation by slowly releasing the boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for optimizing reactions with this compound.

  • Reagent Preparation:

    • Thoroughly dry all glassware in an oven at >120°C and cool under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous solvents. For example, if using a dioxane/water mixture, use anhydrous dioxane and degassed, deionized water.

  • Reaction Assembly:

    • To a reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand (if required).

    • Add the chosen mild base, such as K₃PO₄ (2.0–3.0 equiv).

    • Add the anhydrous solvent (e.g., dioxane, THF, or toluene). If a co-solvent is needed, add the minimal amount of degassed water.

  • Reaction Execution:

    • Heat the reaction mixture to the lowest effective temperature (e.g., start at 60–80°C).

    • Monitor the reaction progress every 1-2 hours via LC-MS or TLC.

  • Workup:

    • Once the limiting reactant is consumed, cool the reaction to room temperature.

    • Perform an aqueous workup, extracting the product with an appropriate organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Protocol 2: Preparation and Use of this compound MIDA Ester

Part A: MIDA Ester Formation

  • In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 10:1 mixture of DMSO and water.

  • Heat the mixture to 80°C with vigorous stirring. The suspension should become a clear solution.

  • After 30 minutes, remove the heat source and allow the solution to cool to room temperature, during which the MIDA ester should precipitate.

  • If precipitation is slow, the flask can be cooled further in an ice bath.

  • Collect the crystalline solid by vacuum filtration, wash with cold water and then with diethyl ether.

  • Dry the solid under high vacuum. The MIDA ester is typically a stable, white crystalline solid that can be stored for extended periods.

Part B: Suzuki-Miyaura Coupling using the MIDA Ester

  • To a reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv), the MIDA ester (1.2 equiv), the palladium catalyst/ligand system, and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the solvent system (e.g., THF/water 10:1). The base is required to slowly hydrolyze the MIDA ester, releasing the active boronic acid.

  • Heat the reaction to the desired temperature (e.g., 80°C) and monitor its progress. The reaction may be slower than with the free boronic acid but should be significantly cleaner.

  • Perform the workup and purification as described in Protocol 1.

References

Improving the solubility of 3-(Cyclopropylaminocarbonyl)phenylboronic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Cyclopropylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent due to the presence of the boronic acid moiety. Boronic acids are weak Lewis acids that can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. At a pH above the pKa of the boronic acid, the equilibrium shifts towards the more soluble anionic boronate form. The predicted pKa for this compound is approximately 7.86. Therefore, increasing the pH of the aqueous buffer to values above 8 is likely to significantly enhance its solubility.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy. Water-miscible organic solvents can disrupt the intermolecular forces of water and reduce the polarity of the solvent system, thereby increasing the solubility of less polar compounds. Commonly used co-solvents for boronic acids include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. It is crucial to determine the optimal ratio of the co-solvent to the aqueous buffer empirically for your specific application.

Q4: Are there other methods to enhance the aqueous solubility?

A4: Besides pH adjustment and the use of co-solvents, complexation with certain excipients can significantly improve aqueous solubility. Two common approaches are:

  • Complexation with polyols: Boronic acids can form reversible covalent complexes with diols, such as mannitol and sorbitol. This complexation can lead to a substantial increase in aqueous solubility.[3]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic portions of a guest molecule, like the phenyl ring of the boronic acid, forming an inclusion complex with enhanced aqueous solubility.[4][5]

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step
Low intrinsic solubility at neutral pH Gradually increase the pH of the buffer to 8.5 or 9.0 using a suitable base (e.g., NaOH, KOH) while monitoring for dissolution.
Inappropriate solvent system Prepare a series of aqueous buffer solutions containing a co-solvent (e.g., DMSO, ethanol) at varying concentrations (e.g., 1%, 5%, 10% v/v) and test the solubility.
Kinetics of dissolution Gently heat the solution while stirring or use sonication to aid the dissolution process. Ensure the temperature is compatible with the stability of the compound.
Compound has precipitated out of solution If the compound was previously dissolved, check for changes in pH or temperature that may have caused precipitation. Re-adjusting these parameters may redissolve the compound.

Data Presentation

Table 1: Solubility of Representative Phenylboronic Acids in Water

CompoundSolubility at 20°C ( g/100g H₂O)Reference
Phenylboronic acid~1.9[1]
3-Carboxyphenylboronic acidLower than phenylboronic acid[1]
3-Isobutoxyphenylboronic acidLower than phenylboronic acid[1]
2-(Trifluoromethyl)phenylboronic acidLower than phenylboronic acid[1]
4-(Trifluoromethyl)phenylboronic acidLower than phenylboronic acid[1]

Table 2: Effect of Mannitol on the Aqueous Solubility of Bortezomib (a Boronic Acid-Containing Drug)

FormulationMannitol ConcentrationBortezomib Solubility (mg/mL)Fold IncreaseReference
Normal Saline0 mM0.52 ± 0.11-[6]
Normal Saline55 mM1.92 ± 0.14~3.7[6]
Normal Saline137 mM3.40 ± 0.21~6.5[6]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a stock solution of a suitable base (e.g., 0.1 M NaOH).

  • Weigh a known amount of this compound and add it to a specific volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • While stirring the suspension, add the base solution dropwise.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Continue adding the base until the solid completely dissolves.

  • Record the final pH and the total volume of the solution to determine the solubility at that pH.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Prepare several vials of the desired aqueous buffer.

  • To each vial, add a different volume of a water-miscible organic co-solvent (e.g., DMSO) to achieve a range of final concentrations (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each vial.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
  • Prepare an aqueous solution of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at a desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature overnight.

  • After stirring, filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to quantify the solubility enhancement.

Visualizations

G cluster_0 pH < pKa cluster_1 pH > pKa Low_Solubility Neutral Boronic Acid (Low Solubility) High_Solubility Anionic Boronate (High Solubility) Low_Solubility->High_Solubility + OH- High_Solubility->Low_Solubility + H+

Caption: Effect of pH on the solubility of boronic acid.

G start Start: Insoluble Compound ph_adjust Adjust pH > pKa start->ph_adjust cosolvent Add Co-solvent (e.g., DMSO, Ethanol) start->cosolvent complexation Add Complexing Agent (e.g., Cyclodextrin, Mannitol) start->complexation dissolved Compound Dissolved ph_adjust->dissolved Success not_dissolved Still Insoluble ph_adjust->not_dissolved Failure cosolvent->dissolved Success cosolvent->not_dissolved Failure complexation->dissolved Success complexation->not_dissolved Failure combine Combine Strategies not_dissolved->combine combine->ph_adjust combine->cosolvent combine->complexation

Caption: Troubleshooting workflow for solubility enhancement.

G boronic_acid This compound Hydrophobic Phenyl Ring complex Inclusion Complex Enhanced Aqueous Solubility boronic_acid->complex Encapsulation cyclodextrin Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

References

Identifying and minimizing byproducts in the synthesis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. First, a suitable precursor such as 3-cyanophenylboronic acid or 3-bromophenylboronic acid is converted to 3-carboxyphenylboronic acid. This is then followed by an amidation reaction with cyclopropylamine, typically facilitated by a coupling agent, to yield the final product.

Q2: What are the most common byproducts I might encounter during this synthesis?

A2: Byproducts can arise from both the boronic acid functional group and the amidation reaction. Common byproducts include:

  • Boroxines: These are cyclic anhydrides formed by the dehydration of the boronic acid.

  • N-acylurea: This byproduct can form when using carbodiimide coupling agents like EDC or DCC, arising from the rearrangement of the O-acylisourea intermediate.[1]

  • Urea byproducts: The coupling agent itself will form a urea derivative after the reaction (e.g., N,N'-dicyclohexylurea (DCU) from DCC).

  • Unreacted starting materials: Incomplete conversion can leave residual 3-carboxyphenylboronic acid or cyclopropylamine.

  • Protodeboronation product: Cleavage of the C-B bond can lead to the formation of N-cyclopropylbenzamide.

Q3: How can I detect the presence of these byproducts?

A3: A combination of analytical techniques is recommended for byproduct identification:

  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and identifying the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts. A reversed-phase C18 column is often suitable.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): Provides structural information to confirm the desired product and characterize byproducts. ¹¹B NMR is particularly useful for identifying different boron species, including boric acid and boroxines.

Q4: My final product appears to be losing its boronic acid group over time. What is happening and how can I prevent it?

A4: This phenomenon is likely due to protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This can be promoted by acidic or basic conditions and the presence of moisture. To minimize protodeboronation, it is advisable to store the purified product in a dry, cool, and neutral environment. Using the boronic acid promptly after synthesis and purification is also recommended.

Troubleshooting Guides

Issue 1: Low Yield of Amide Product and Presence of Unreacted 3-Carboxyphenylboronic Acid
Potential Cause Troubleshooting Step Expected Outcome
Inefficient activation of the carboxylic acid Ensure the coupling agent (e.g., EDC, HATU) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). Consider adding an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) when using carbodiimides.Improved conversion of the carboxylic acid to the desired amide.
Insufficient reaction time or temperature Monitor the reaction by TLC or HPLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may be beneficial, but be mindful of potential byproduct formation at higher temperatures.Drive the reaction to completion and increase the yield of the final product.
Poor quality of solvents or reagents Use anhydrous solvents, especially for the amidation step, as water can hydrolyze the activated carboxylic acid intermediate. Ensure the cyclopropylamine is of high purity.Minimized side reactions and improved reaction efficiency.
Issue 2: Presence of a Significant Amount of N-acylurea Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Rearrangement of the O-acylisourea intermediate (with carbodiimides) Add the amine nucleophile (cyclopropylamine) to the reaction mixture as soon as the carboxylic acid has been activated by the carbodiimide. The use of an additive like HOBt or NHS can help to trap the activated acid as a more stable active ester, reducing the likelihood of rearrangement.[1]Reduced formation of the N-acylurea byproduct and a cleaner reaction profile.
Steric hindrance While less likely with cyclopropylamine, significant steric bulk on either the carboxylic acid or the amine can slow down the desired nucleophilic attack, allowing more time for the rearrangement to occur. Ensure optimal reaction conditions to facilitate the primary reaction pathway.Favoring the desired amidation over the rearrangement side reaction.
Issue 3: Difficulty in Removing Urea Byproducts (e.g., DCU)
Potential Cause Troubleshooting Step Expected Outcome
Insolubility of the urea byproduct If using DCC, the resulting DCU is largely insoluble in many organic solvents and can often be removed by filtration. If some remains soluble, purification by column chromatography may be necessary.A purified product free from the urea byproduct.
Use of a water-soluble carbodiimide If using a water-soluble carbodiimide like EDC, the corresponding urea byproduct can be removed by performing an aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) and then brine should effectively remove the water-soluble urea.Efficient removal of the urea byproduct into the aqueous phase.
Issue 4: Formation of Boroxine Anhydrides
Potential Cause Troubleshooting Step Expected Outcome
Dehydration of the boronic acid Boroxine formation is an equilibrium process. To convert the boroxine back to the boronic acid, the crude product can be stirred with a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water. The boronic acid will preferentially partition into the organic layer upon acidification of the aqueous layer. Recrystallization from a solvent system containing water can also break up the boroxine.A final product that is primarily the monomeric boronic acid.
Azeotropic removal of water during workup Avoid prolonged azeotropic distillation with solvents like toluene during the final stages of purification if the goal is to isolate the monomeric boronic acid.Minimized formation of the boroxine during workup.

Experimental Protocols

Synthesis of 3-Carboxyphenylboronic Acid from 3-Cyanophenylboronic Acid

This protocol is adapted from a general procedure for the hydrolysis of nitriles to carboxylic acids.

  • Reaction Setup: In a round-bottom flask, suspend 3-cyanophenylboronic acid (1 equivalent) in ethylene glycol.

  • Hydrolysis: Add potassium hydroxide (4 equivalents) to the suspension. Heat the mixture to approximately 175 °C and maintain this temperature for 3 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with water.

  • Precipitation: Adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution. This will precipitate the 3-carboxyphenylboronic acid as a colorless solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the product.

Amidation of 3-Carboxyphenylboronic Acid with Cyclopropylamine

This protocol describes a general amidation procedure using EDC as the coupling agent.

  • Reaction Setup: In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: Add cyclopropylamine (1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC or HPLC.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

The following table summarizes potential byproducts and their expected analytical signatures.

Byproduct Formation Step Typical Analytical Signature (¹H NMR) Typical Analytical Signature (MS) Minimization Strategy
Boroxine GeneralBroadening of aromatic and hydroxyl protons.Mass corresponding to the trimeric anhydride minus three water molecules.Stirring with water; recrystallization from aqueous solvents.
N-acylurea Amidation (carbodiimide)Presence of signals corresponding to the urea and acyl moieties.Mass corresponding to the sum of the carboxylic acid and the carbodiimide.Addition of HOBt/NHS; immediate addition of amine after activation.[1]
Urea derivative (e.g., DCU) Amidation (carbodiimide)Characteristic signals of the carbodiimide backbone.Mass corresponding to the hydrated carbodiimide.Filtration (for insoluble ureas); aqueous workup (for soluble ureas).
N-cyclopropylbenzamide General (Protodeboronation)Absence of the B(OH)₂ signal; presence of a proton in the 3-position of the phenyl ring.Mass corresponding to the deboronated product.Use of anhydrous conditions; neutral pH; prompt use of the product.

Visualizations

Logical Troubleshooting Workflow for Low Amide Yield

low_yield_troubleshooting start Low Yield of Amide check_sm Check for Unreacted Starting Materials (TLC/HPLC) start->check_sm sm_present Starting Materials Present check_sm->sm_present no_sm Starting Materials Absent check_sm->no_sm inefficient_activation Inefficient Activation? sm_present->inefficient_activation side_reactions Significant Side Reactions? no_sm->side_reactions optimize_coupling Optimize Coupling Agent Stoichiometry Add HOBt/NHS inefficient_activation->optimize_coupling Yes insufficient_time Insufficient Reaction Time/Temp? inefficient_activation->insufficient_time No increase_time_temp Increase Reaction Time or Temperature insufficient_time->increase_time_temp Yes poor_reagents Poor Reagent/Solvent Quality? insufficient_time->poor_reagents No use_anhydrous Use Anhydrous Solvents and Pure Reagents poor_reagents->use_anhydrous Yes identify_byproducts Identify Byproducts (HPLC/MS/NMR) side_reactions->identify_byproducts Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No minimize_byproducts Implement Minimization Strategy (see tables) identify_byproducts->minimize_byproducts optimize_workup Optimize Extraction/Purification workup_loss->optimize_workup Yes

Caption: Troubleshooting workflow for low yield in the amidation reaction.

Synthetic Pathway and Potential Byproducts

synthesis_byproducts cluster_reactants Reactants byproduct byproduct carboxyphenylboronic_acid 3-Carboxyphenylboronic Acid target_product 3-(Cyclopropylaminocarbonyl)- phenylboronic acid carboxyphenylboronic_acid->target_product boroxine Boroxine carboxyphenylboronic_acid->boroxine Dehydration cyclopropylamine Cyclopropylamine cyclopropylamine->target_product coupling_agent Coupling Agent (e.g., EDC/HOBt) coupling_agent->target_product Amidation n_acylurea N-Acylurea coupling_agent->n_acylurea Rearrangement urea_byproduct Urea Byproduct coupling_agent->urea_byproduct Reaction protodeboronation Protodeboronation Product target_product->protodeboronation Degradation

Caption: Synthetic pathway and major potential byproducts.

References

Technical Support Center: Purification of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 3-(Cyclopropylaminocarbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in crude this compound?

A1: The most common impurity is the corresponding tricyclic anhydride, known as a boroxine. This is formed by the intermolecular dehydration of three boronic acid molecules. Other potential impurities include unreacted starting materials, homocoupling byproducts, and protodeboronated species (3-(cyclopropylaminocarbonyl)benzene).[1][2][3]

Q2: Why is my 1H NMR spectrum showing broad peaks for my boronic acid sample?

A2: Broad peaks in the NMR spectrum are often indicative of an equilibrium mixture of the boronic acid and its boroxine anhydride.[3] To obtain a sharper, more defined spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the trimer back into the monomeric acid.

Q3: Can I purify this compound using standard silica gel column chromatography?

A3: Standard silica gel chromatography is generally challenging and often not recommended for boronic acids.[1][4] These compounds tend to adhere strongly to the silica, leading to poor recovery and significant streaking. Furthermore, the acidic nature of silica gel can promote dehydration to the boroxine anhydride.[1] If chromatography is necessary, consider converting the material to a less polar boronate ester (e.g., a pinacol ester) first.[5]

Q4: How can I effectively remove the boroxine anhydride from my product?

A4: The boroxine can be converted back to the boronic acid by stirring the crude material in a biphasic mixture of diethyl ether and aqueous acid (e.g., 1M HCl) or by recrystallization from a solvent mixture containing water. An acid/base extraction is also highly effective at breaking up the anhydride and purifying the acid.

Q5: What is the best way to store purified this compound?

A5: To prevent dehydration to the boroxine, the purified solid should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solutions
Low Purity After Synthesis 1. Incomplete reaction. 2. Formation of significant byproducts (e.g., protodeboronation). 3. Presence of boroxine anhydride.1. Monitor the reaction by HPLC or TLC to ensure completion. 2. Optimize reaction conditions (temperature, catalyst, base). 3. Implement a purification strategy designed for boronic acids, such as acid/base extraction or recrystallization.
Streaking/Tailing on HPLC 1. Secondary interactions with the column's stationary phase. 2. On-column equilibrium between the acid and boroxine. 3. Inappropriate mobile phase pH.1. Use a column designed to minimize metal interactions. 2. Add a modifier like formic acid (0.1%) to the mobile phase to ensure a consistent protonation state.[3] 3. Use a buffered mobile phase (e.g., ammonium acetate) to maintain a stable pH.[3]
Poor Recovery from Purification 1. Using standard silica gel chromatography.[1][4] 2. Product loss during recrystallization due to high solubility. 3. Decomposition on a reversed-phase column during solvent evaporation.[1]1. Avoid standard silica gel. Use acid/base extraction or derivatization techniques. 2. Carefully screen for an optimal recrystallization solvent system where the product is soluble when hot but sparingly soluble when cold. 3. If using prep-HPLC, consider freeze-drying (lyophilization) instead of rotary evaporation to remove the aqueous mobile phase.[1]
Product Appears Oily or Gummy 1. Presence of residual solvents. 2. The product is an amorphous solid or a mixture with impurities lowering the melting point.1. Dry the material thoroughly under high vacuum. 2. Attempt to induce crystallization by trituration with a non-polar solvent like hexanes or diethyl ether.[4] If this fails, proceed with an alternative purification method like acid/base extraction.

Purification Method Comparison

The following table summarizes representative data for common purification techniques applicable to arylboronic acids. Note: Values are illustrative and will vary based on the specific substrate and impurity profile.

Purification MethodTypical Purity (HPLC)Typical Recovery RateKey AdvantagesKey Disadvantages
Recrystallization > 99.0%60 - 85%Scalable, cost-effective, high purity achievable.Requires a crystalline solid; solvent screening can be time-consuming.[4][6]
Acid/Base Extraction > 98.5%75 - 95%Excellent for removing non-acidic impurities; breaks up boroxines.[7][8]May not remove other acidic impurities; requires handling of acid/base solutions.[1]
Diethanolamine Adduct > 99.5%70 - 90%Forms highly crystalline adducts, excellent for removing isomers and closely related impurities.[1][5][9]Requires an additional chemical step for formation and subsequent hydrolysis to recover the free acid.[1]
Prep HPLC (Reversed-Phase) > 99.8%50 - 80%Highest purity achievable; good for separating very similar compounds.Less scalable, expensive, potential for product degradation during solvent removal.[1][5]

Visualized Workflows and Concepts

Boroxine_Equilibrium cluster_acid Monomeric Boronic Acid cluster_boroxine Trimeric Anhydride (Boroxine) cluster_water A1 R-B(OH)₂ B Cyclic (R-B-O)₃ A1->B A2 R-B(OH)₂ A2->B P1 A3 R-B(OH)₂ A3->B W + 3 H₂O B->P1 P2 P1->B - 3 H₂O  

Caption: Equilibrium between boronic acid monomer and its boroxine anhydride.

Purification_Workflow cluster_methods Purification Options start Crude Product (Acid + Boroxine + Impurities) recryst Recrystallization start->recryst ab_ext Acid/Base Extraction start->ab_ext deriv Derivatization (e.g., Diethanolamine Adduct) start->deriv analysis Purity Analysis (HPLC, NMR) recryst->analysis ab_ext->analysis deriv->analysis analysis->start < 98.5% (Repurify) final Pure 3-(Cyclopropylaminocarbonyl) phenylboronic acid analysis->final > 98.5%

Caption: Decision workflow for the purification of the target compound.

Experimental Protocols

Protocol 1: Purification by Acid/Base Extraction

This method is effective for removing neutral or basic organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The sodium boronate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Organic Wash: Extract the organic layer two more times with 1 M NaOH to ensure complete extraction of the product. Combine all aqueous layers.

  • Back-Wash: Wash the combined basic aqueous layers with the initial organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. While stirring, slowly add 3 M hydrochloric acid (HCl) dropwise until the pH of the solution is between 2 and 3 (check with pH paper). The pure boronic acid will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is ideal if the crude product is a solid with moderate to high purity (>85%).

  • Solvent Screening (Small Scale): Test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures like ethyl acetate/hexanes or ethanol/water) to find a system where the compound is soluble at high temperature but poorly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent (or solvent system) portion-wise while heating the mixture to reflux (or near boiling) with stirring, until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: HPLC Analysis Method

This method provides a baseline for assessing the purity of the final product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile:Water.

References

Technical Support Center: Addressing Catalyst Deactivation in Reactions with 3-(Cyclopropylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Cyclopropylaminocarbonyl)phenylboronic acid in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing and diagnosing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the common causes?

A1: Low or no yield in Suzuki-Miyaura reactions involving this boronic acid can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst is likely the primary culprit. Deactivation can occur through several mechanisms, including poisoning, aggregation, or changes in oxidation state.

  • Issues with Starting Materials: Degradation or impurities in the this compound, the coupling partner (aryl halide/triflate), or the solvent can inhibit the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical for a successful coupling.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[1]

Q2: How might the this compound itself contribute to catalyst deactivation?

A2: The amide functionality in the molecule can potentially contribute to catalyst deactivation. The nitrogen and oxygen atoms of the amide group are Lewis basic and could coordinate to the palladium center. This coordination might interfere with the catalytic cycle by blocking active sites necessary for oxidative addition or transmetalation. While amides are generally considered compatible with Suzuki couplings, strong coordination in specific structural contexts can be problematic.

Q3: What are the visible signs of catalyst deactivation in my reaction?

A3: A common visual indicator of catalyst deactivation is the formation of palladium black, a finely divided, black precipitate of palladium metal.[2] This indicates that the Pd(0) catalyst has aggregated and is no longer catalytically active. Additionally, if reaction monitoring (e.g., by TLC or LC-MS) shows a stall in the consumption of starting materials, it strongly suggests catalyst deactivation.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N-cyclopropylbenzamide as a byproduct and reducing the yield of the desired coupled product. This can be caused by excess water or other protic sources in the reaction mixture. To minimize protodeboronation:

  • Use anhydrous solvents and dry reagents.

  • Ensure the base is not overly hydrolytic.

  • Consider using a more stable boronate ester derivative of the boronic acid.

Q5: How critical is the choice of ligand for this reaction?

A5: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates, including those with potentially coordinating groups, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more robust and resistant to deactivation.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem 1: Low to No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst and ligand are of high quality and have been stored correctly under an inert atmosphere. Consider using a pre-formed, air-stable catalyst complex.
Oxygen Contamination Thoroughly degas all solvents and reagents using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
Suboptimal Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.
Incorrect Solvent System Common solvent systems include dioxane/water, toluene/water, or THF/water. The ratio of organic solvent to water can be optimized. Anhydrous conditions may be necessary if protodeboronation is a major issue.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial. However, excessively high temperatures can accelerate catalyst decomposition.
Problem 2: Presence of Significant Side Products
Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.Ensure thorough degassing. Use a Pd(0) source or a precatalyst that is efficiently reduced to Pd(0) in situ.
Protodeboronation Product Excess water or other protic impurities in the reaction mixture.Use anhydrous solvents and dry reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Decomposition of Starting Material The boronic acid or the aryl halide may be unstable under the reaction conditions.Use fresh, high-purity starting materials. Consider milder reaction conditions (lower temperature, weaker base).

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Quantitative Data (Illustrative Example)

The following table presents illustrative data for a Suzuki-Miyaura coupling of a generic amide-containing phenylboronic acid with an aryl bromide, demonstrating the effect of different catalysts and ligands on the reaction outcome. Note: This data is for representative purposes and may not directly reflect the results with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001245
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene/H₂O90885
PdCl₂(dppf) (3)-Cs₂CO₃DMF1001078
XPhos Pd G3 (2)-K₂CO₃THF/H₂O80692

Visualizing Reaction Pathways and Troubleshooting

Catalyst Deactivation Pathways

The following diagram illustrates potential pathways for palladium catalyst deactivation in the context of a Suzuki-Miyaura coupling reaction.

G Potential Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Active_Catalyst->Oxidative_Addition Catalytic Cycle Amide_Coordination Amide Coordination Active_Catalyst->Amide_Coordination Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Oxidation Oxidation by O₂ Active_Catalyst->Oxidation Transmetalation Transmetalation (Boronic Acid) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Deactivated_Catalyst Inactive Species Amide_Coordination->Deactivated_Catalyst Inhibition Aggregation->Deactivated_Catalyst Oxidation->Deactivated_Catalyst

Caption: Potential pathways for palladium catalyst deactivation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues in your reaction.

G Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Reagents Verify Purity and Integrity of Starting Materials and Solvents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Solvent, Temperature) Check_Reagents->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) Check_Conditions->Optimize_Catalyst Inert_Atmosphere Ensure Rigorous Inert Atmosphere Optimize_Catalyst->Inert_Atmosphere Side_Products Analyze for Side Products (Homocoupling, Protodeboronation) Inert_Atmosphere->Side_Products Address_Protodeboronation Use Anhydrous Conditions or Boronate Ester Side_Products->Address_Protodeboronation Protodeboronation Observed Address_Homocoupling Improve Degassing, Use Pd(0) Source Side_Products->Address_Homocoupling Homocoupling Observed Success Successful Reaction Side_Products->Success No Major Side Products, Yield Improves Address_Protodeboronation->Success Address_Homocoupling->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: 3-(Cyclopropylaminocarbonyl)phenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 3-(Cyclopropylaminocarbonyl)phenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Poor yields with this substrate can often be attributed to several key factors:

  • Catalyst Inactivation: Ensure your palladium catalyst and phosphine ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, a process known as protodeboronation, which is accelerated by heat and the presence of a base.[1][2]

  • Suboptimal Base or Solvent: The choice of base and solvent system is critical and often substrate-dependent. For challenging couplings, a thorough optimization of these parameters may be necessary.

Q2: I am observing significant amounts of protodeboronation of my this compound. How can I mitigate this side reaction?

A2: Protodeboronation is a common issue with boronic acids, especially those that are electron-deficient or unstable.[3] Here are several strategies to minimize this problem:

  • Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable surrogates for unstable boronic acids.[3][4] They facilitate a slow release of the boronic acid under the reaction conditions, which can significantly improve yields by keeping the concentration of the unstable boronic acid low, thus minimizing decomposition.[4]

  • Anhydrous Conditions: While some water is often necessary for the transmetalation step in Suzuki couplings, excessive water can promote protodeboronation.[5] Experimenting with anhydrous conditions or carefully controlling the amount of water may be beneficial.

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation.[6] Milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) might be preferable to stronger bases like sodium hydroxide (NaOH) in some cases.[4][5]

Q3: Are there alternative coupling partners to this compound that might be more stable or reactive?

A3: Yes, if the boronic acid proves to be too unstable, you can consider using more robust organoboron reagents.[2][4] These include:

  • Potassium Trifluoroborate Salts: These salts are often more stable than the corresponding boronic acids and can be used directly in Suzuki-Miyaura couplings.

  • Boronic Esters (e.g., Pinacol Esters): Boronic esters are generally more stable and less prone to protodeboronation than boronic acids.[6]

  • MIDA Boronates: As mentioned, these are highly stable and effective alternatives.[3][4]

Q4: My reaction is sluggish despite trying different conditions. What can I do to improve the reaction rate?

A4: If the reaction is slow, consider the following:

  • Ligand Choice: The phosphine ligand plays a crucial role in the catalytic cycle. For electron-deficient boronic acids or challenging aryl halides, using more electron-rich and bulky ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and transmetalation steps.[4]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and protodeboronation.[6] A careful optimization of the reaction temperature is recommended.

  • Copper Additives: In some cases, the addition of copper salts, such as Cu(OAc)₂, can promote challenging cross-coupling reactions.[4]

Troubleshooting Guide

If you are encountering issues with your cross-coupling reaction involving this compound, follow this step-by-step troubleshooting guide.

Troubleshooting_Guide start Start: Poor Reaction Outcome check_reagents 1. Verify Reagent Quality - Fresh, pure boronic acid - Active catalyst and ligand - Dry, degassed solvent start->check_reagents Initial Checks check_atmosphere 2. Ensure Inert Atmosphere - Proper degassing of solvent - Maintained N2 or Ar atmosphere check_reagents->check_atmosphere Reagents OK failure Persistent Issues: Consult further literature check_reagents->failure Reagents Degraded optimize_conditions 3. Optimize Reaction Conditions - Screen different bases (K3PO4, Cs2CO3, KF) - Vary solvent system (e.g., dioxane/water, toluene/water) - Adjust temperature check_atmosphere->optimize_conditions Atmosphere is Inert check_atmosphere->failure Oxygen Contamination advanced_solutions 4. Implement Advanced Strategies - Use a MIDA boronate surrogate - Switch to a more stable boronic ester (e.g., pinacol) - Employ a more active ligand (e.g., Buchwald ligands) optimize_conditions->advanced_solutions Optimization Fails success Successful Coupling optimize_conditions->success Yield Improves advanced_solutions->success Yield Improves advanced_solutions->failure Still No Improvement

Caption: Troubleshooting workflow for cross-coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general starting protocol that may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Slow-Release Cross-Coupling Using MIDA Boronate

This protocol is adapted for unstable boronic acids by using their MIDA boronate form.[4]

  • Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), the MIDA boronate of this compound (1.0-1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere and Solvent: Establish an inert atmosphere as described above and add a degassed solvent mixture (e.g., toluene/water).

  • Reaction: Heat the reaction mixture at 100 °C and monitor its progress. The slow hydrolysis of the MIDA boronate will release the active boronic acid for the cross-coupling.

  • Workup and Purification: Follow the standard workup and purification procedures as outlined above.

Data Summary

The following table summarizes typical reaction conditions that have been successful for challenging Suzuki-Miyaura couplings, which can serve as a starting point for optimization.

ParameterCondition 1 (Standard)Condition 2 (For Unstable Boronic Acids)
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)XPhos (6 mol%)
Base K₃PO₄ (3 equiv)K₂CO₃ (5 equiv)
Solvent Toluene/H₂ODMF/IPA (4:1)
Temperature 100 °C100 °C
Boron Reagent Boronic AcidMIDA Boronate
Additive NoneCu(OAc)₂ (50 mol%) for certain substrates

Data compiled from analogous systems reported in the literature.[2][4]

Conceptual Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L2) pd0->pd_complex1 Ar-X transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L2) pd_complex1->pd_complex2 Ar'-B(OH)2 Base pd_complex2->pd0 Ar-Ar' reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 base Base (e.g., K3PO4) boronic_acid->base base->transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Slow Release Strategy from MIDA Boronates

MIDA_Strategy mida_boronate Air-Stable MIDA Boronate (Starting Material) hydrolysis Slow Hydrolysis (e.g., K3PO4, H2O) mida_boronate->hydrolysis boronic_acid Unstable Boronic Acid (Low Concentration) hydrolysis->boronic_acid coupling Suzuki-Miyaura Coupling boronic_acid->coupling Fast decomposition Decomposition (Protodeboronation) boronic_acid->decomposition Slow product Desired Product coupling->product byproduct Byproducts decomposition->byproduct

Caption: Conceptual workflow of the slow-release strategy using MIDA boronates.

References

Managing moisture sensitivity of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound Name: 3-(Cyclopropylaminocarbonyl)phenylboronic acid CAS Number: 850567-23-6 Molecular Formula: C₁₀H₁₂BNO₃

This technical support guide is designed for researchers, scientists, and drug development professionals using this compound. It addresses common issues related to its moisture sensitivity to ensure successful experimental outcomes.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the handling and use of this compound, particularly in the context of cross-coupling reactions like the Suzuki-Miyaura coupling.

Q1: My Suzuki coupling reaction has a low or inconsistent yield. Could the boronic acid be the problem?

A1: Yes, low or inconsistent yields are frequently linked to the degradation of the boronic acid starting material due to moisture exposure.[1] Several factors could be at play:

  • Improper Storage: The compound is moisture-sensitive and should be stored under inert gas in a tightly sealed container at low temperatures (2-8°C is recommended).[2][3] Exposure to atmospheric moisture can lead to hydrolysis and the formation of boroxines (cyclic anhydrides).

  • Protodeboronation: This is a major degradation pathway where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[4] This side reaction is often accelerated by basic conditions and elevated temperatures used in coupling reactions.[1]

  • Reagent Quality: The purity of all reagents is critical. Ensure you are using anhydrous solvents and that your base is dry and finely powdered.[1][5] Degassing the solvent to remove dissolved oxygen is also crucial to prevent catalyst decomposition and homocoupling of the boronic acid.[1]

Solution Workflow:

  • Verify Purity: Before use, check the purity of the boronic acid via HPLC or NMR.

  • Use Anhydrous Conditions: Dry all glassware in an oven (e.g., 140°C for 4 hours) and cool under a stream of inert gas like nitrogen or argon.[5][6] Use freshly opened or distilled anhydrous solvents.

  • Inert Atmosphere: Perform all manipulations of the solid and the reaction setup under an inert atmosphere using a glovebox or Schlenk line.[7][8]

  • Optimize Base and Temperature: If protodeboronation is suspected, consider using a milder base (e.g., K₂CO₃, KF) or lowering the reaction temperature.[1]

  • Consider a Protected Form: For particularly challenging reactions, using a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition.[4]

Q2: I observe a white, poorly soluble precipitate when dissolving the boronic acid or during my reaction. What is it?

A2: This is likely the corresponding boroxine , a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. Boronic acids exist in equilibrium with their boroxines, and this equilibrium is shifted towards the boroxine under anhydrous conditions. While often competent coupling partners themselves, boroxines can have different solubility profiles and reactivity compared to the monomeric boronic acid, potentially complicating your reaction.

Solutions:

  • Controlled Hydration: In some cases, adding a controlled, stoichiometric amount of water to the reaction mixture can help shift the equilibrium back toward the monomeric boronic acid form. However, this must be balanced against the risk of protodeboronation.

  • Solvent Screening: Test the solubility of the boronic acid in different anhydrous solvents to find one suitable for your reaction that minimizes precipitation. The compound is sparingly soluble in DMSO and slightly soluble in methanol.[2][9]

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to moisture?

A1: Like other boronic acids, its sensitivity stems from the electron-deficient nature of the boron atom, making it a Lewis acid.[10] It readily reacts with nucleophiles, particularly water. This can lead to two primary degradation pathways:

  • Hydrolysis/Dehydration: Reversible formation of boroxines (cyclic anhydrides).[10]

  • Protodeboronation: An irreversible cleavage of the carbon-boron bond, which destroys the starting material.[4]

Q2: What are the ideal storage and handling conditions for this compound?

A2: To maintain the compound's integrity, strict adherence to the following conditions is necessary:

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Recommended storage temperature is refrigerated at 2-8°C.[2][3] The material is hygroscopic.

  • Handling: All weighing and transfers of the solid reagent should be performed in a glovebox or under a positive flow of inert gas.[8] Use dry glassware and anhydrous solvents for all experiments.[7][11]

Q3: What are the visual signs of degradation?

A3: While there may not be a distinct color change, degradation can manifest as a change in the physical properties of the solid, such as clumping or becoming sticky due to absorbed moisture. The most reliable indicator of degradation is a decrease in purity, which can be assessed by analytical techniques like HPLC or NMR, or observed through diminished performance in chemical reactions.

Q4: Can I use this compound if it has been briefly exposed to air?

A4: Brief exposure increases the risk of moisture absorption and degradation. While it might still be usable, its effective purity will be lower, and you may see an increase in side products (like the protodeboronated arene) and a decrease in the yield of your desired product. For sensitive or high-stakes reactions, using a fresh, properly handled sample is strongly recommended.

Data and Stability

While extensive quantitative stability data for this specific molecule is not publicly available, the general principles for arylboronic acids apply. Stability is highly dependent on storage conditions.

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture and oxygen.[8][11]
Temperature 2–8°CSlows the rate of potential degradation pathways.[2][3]
Container Tightly sealed, opaque vialPrevents moisture ingress and light-induced degradation.[12]
Solvents Anhydrous GradeWater in solvents is a primary cause of hydrolysis and protodeboronation.[7]
Glassware Oven- or flame-driedRemoves adsorbed moisture from glass surfaces.[5][6]

Table 2: Representative Stability of Unprotected Boronic Acids

This table illustrates the typical degradation profile of various classes of unprotected boronic acids when stored on the benchtop exposed to air, highlighting the importance of proper storage.

Boronic Acid Class% Decomposition (after 15 days at 23°C in air)
Aryl ~10-30%
2-Heterocyclic >90%[4]
Vinyl >90%[4]
Cyclopropyl >90%[4]
Data is representative and based on findings for similar boronic acid classes.[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • System: An HPLC system with a PDA detector.

  • Column: A C18 reversed-phase column (e.g., XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Inside a glovebox or inert atmosphere, accurately weigh ~1 mg of the boronic acid.

    • Dissolve in 1 mL of acetonitrile (or a suitable solvent mixture) to create a 1 mg/mL stock solution.

    • Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. The appearance of a peak corresponding to the protodeboronated product (N-cyclopropylbenzamide) would indicate degradation.

Protocol 2: Handling the Compound Using a Schlenk Line

This protocol describes the procedure for safely weighing and adding the moisture-sensitive solid to a reaction vessel under an inert atmosphere.[8]

  • Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round-bottom flask with a septum and a stopcock adapter) and oven-dry it thoroughly. Allow it to cool to room temperature under vacuum or while flushing with dry nitrogen.[6]

  • Inerting the Flask: Connect the flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[8]

  • Weighing the Solid:

    • In a separate, tared vial, weigh the required amount of this compound under a positive pressure of inert gas (e.g., inside a glovebag or by using a nitrogen-flushed balance enclosure).

    • Quickly cap the vial.

  • Transfer to Reaction Flask:

    • Temporarily increase the inert gas flow to the reaction flask to create a strong positive pressure.

    • Briefly remove the septum and quickly add the weighed solid to the flask. This is known as a "positive pressure transfer."

    • Immediately replace the septum.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a dry syringe or cannula.[5] The reaction is now ready for the addition of other reagents.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for managing this compound.

G start Low Reaction Yield Observed check_purity Assess Boronic Acid Purity (e.g., HPLC, NMR) start->check_purity check_conditions Review Reaction Conditions start->check_conditions purity_ok Purity >95%? check_purity->purity_ok conditions_ok Using Anhydrous/ Inert Technique? check_conditions->conditions_ok purity_ok->check_conditions Yes degraded Root Cause: Degraded Starting Material. Use a fresh batch. purity_ok->degraded No improve_handling Root Cause: Moisture/Oxygen Contamination. Improve handling technique. conditions_ok->improve_handling No optimize Consider Reaction Optimization: - Milder Base - Lower Temperature - Different Solvent conditions_ok->optimize Yes G BA 3 x Phenylboronic Acid R-B(OH)₂ Water + H₂O (Moisture) BA->Water Boroxine Boroxine (Cyclic Trimer) (R-BO)₃ BA->Boroxine - 3 H₂O (Dehydration) Protodeboronation_Product Protodeboronation Product (Arene, R-H) + B(OH)₃ Water->Protodeboronation_Product Cleavage of C-B bond (Irreversible) Boroxine->BA + 3 H₂O (Hydrolysis) center_node Degradation Pathways

References

Analytical methods for detecting degradation of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Cyclopropylaminocarbonyl)phenylboronic acid. The information provided is intended to assist in the development and execution of analytical methods to detect its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the structure, which contains both a phenylboronic acid and a cyclopropyl amide functional group, the following degradation pathways are anticipated:

  • Hydrolysis of the Carbon-Boron Bond: Under certain aqueous conditions (acidic or basic), the boronic acid group can be cleaved from the phenyl ring, a process known as protodeboronation, to yield N-cyclopropyl-3-aminobenzamide.

  • Oxidative Degradation: Phenylboronic acids are susceptible to oxidation, which typically results in the replacement of the boronic acid group with a hydroxyl group, forming the corresponding phenol.[1]

  • Amide Hydrolysis: The cyclopropylaminocarbonyl group may undergo hydrolysis under strong acidic or basic conditions, leading to the formation of 3-boronobenzoic acid and cyclopropylamine.

  • Dehydration: Like other boronic acids, this compound can undergo intermolecular dehydration, especially under thermal stress, to form a cyclic trimeric anhydride known as a boroxine.

Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary technique for separating the parent compound from its degradation products and quantifying them.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to confirm the structure of the parent compound and its degradation products, particularly for characterizing changes around the boron atom.

Q3: What are the primary challenges when developing an HPLC method for this analyte?

A3: The main challenge is the on-column instability of the boronic acid group. Standard reversed-phase HPLC conditions can sometimes promote hydrolysis of the C-B bond. It is crucial to develop a method that minimizes this degradation to ensure accurate quantification. Using aprotic diluents for sample preparation and faster analysis times can help mitigate this issue.[4]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the boronic acid group and free silanols on the HPLC column packing material.- Use a modern, end-capped silica column or a column with novel surface technology to minimize silanol interactions.- Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).- Adjust the mobile phase pH.
Variable/Drifting Retention Times - Inconsistent mobile phase preparation or composition change during the run.- Insufficient column equilibration time.- Fluctuations in column temperature.- Prepare fresh mobile phase and ensure components are fully miscible and degassed.[5]- Equilibrate the column for at least 10-15 column volumes before injection.- Use a column oven to maintain a constant temperature.[5]
Appearance of New, Unexplained Peaks - On-column degradation of the analyte.- Contamination in the mobile phase or from the sample preparation process.- Sample degradation in the autosampler.- Reduce the residence time on the column by using a shorter column or a faster gradient.- Prepare samples in an aprotic solvent (e.g., acetonitrile) and inject immediately.[4]- Run a blank gradient to check for solvent contamination.- Use a cooled autosampler and prepare samples fresh.
Loss of Analyte Signal/Low Recovery - Adsorption of the analyte onto system components.- Incomplete dissolution of the sample.- Hydrolytic degradation of the boronic acid prior to or during injection.- Use biocompatible PEEK tubing and fittings if metal adsorption is suspected.- Ensure the chosen sample diluent fully dissolves the compound.- Minimize the time the sample spends in aqueous solutions.
Forced Degradation Study Issues
Problem Possible Cause(s) Suggested Solution(s)
No or Minimal Degradation Observed - The stress conditions are too mild.- The compound is highly stable under the tested conditions.- Increase the concentration of the stress agent (e.g., use 1N HCl instead of 0.1N HCl), the temperature, or the exposure time.[6][7]- For photolytic studies, ensure direct exposure to a calibrated light source as per ICH Q1B guidelines.
Complete Degradation of the Analyte The stress conditions are too harsh, preventing the identification of primary degradation pathways.- Reduce the concentration of the stress agent, lower the temperature, or decrease the exposure time to achieve a target degradation of 5-20%.[6]
Poor Mass Balance (<95%) - Some degradation products are not UV active at the chosen wavelength.- Degradation products are volatile.- Degradation products are not eluting from the column.- Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths.- Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if available.- Use a stronger solvent in the mobile phase or a flush step at the end of the gradient to elute highly retained compounds.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is a starting point and should be optimized and validated for your specific equipment and requirements.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimize based on UV spectrum)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Protocol 2: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Heat at 80°C for 4 hours.

    • Cool, neutralize with an equimolar amount of 1N NaOH, and dilute with the sample diluent to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with an equimolar amount of 1N HCl and dilute with the sample diluent to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute with the sample diluent to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the sample diluent to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Dissolve the stressed solid in the sample diluent to a final concentration of approximately 100 µg/mL.

For all stress conditions, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Visualizations

G cluster_0 Troubleshooting Workflow: HPLC Peak Tailing A Observe Peak Tailing in Chromatogram B Is the column old or has it been used with harsh conditions? A->B C Replace Column B->C Yes D Is the mobile phase pH appropriate for the analyte? B->D No I Problem Resolved C->I E Adjust Mobile Phase pH D->E No F Are secondary interactions with silanols suspected? D->F Yes E->I G Add Competing Agent (e.g., 0.1% TEA) to Mobile Phase F->G Yes H Use End-Capped Column F->H Alternative G->I H->I

Caption: Troubleshooting logic for HPLC peak tailing issues.

G cluster_1 Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions A Prepare 1 mg/mL Stock Solution of Analyte B Acid Hydrolysis (1N HCl, 80°C) A->B C Base Hydrolysis (1N NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 105°C) A->E F Photolytic (Solid, ICH Q1B) A->F G Neutralize (if applicable) and Dilute to Working Concentration B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify and Quantify Degradants (LC-MS if needed) H->I

Caption: Workflow for performing forced degradation studies.

References

Validation & Comparative

A Comparative Guide to Beta-Lactamase Inhibitors: 3-(Cyclopropylaminocarbonyl)phenylboronic acid vs. Next-Generation Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a formidable challenge in the treatment of bacterial infections. The development of potent β-lactamase inhibitors (BLIs) is a critical strategy to preserve the efficacy of our β-lactam antibiotic arsenal. This guide provides an objective comparison of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a promising boronic acid-based inhibitor, with other leading β-lactamase inhibitors: avibactam, vaborbactam, and relebactam.

Executive Summary

This compound, also known as SM23, is a potent inhibitor of Class C β-lactamases, demonstrating a high affinity for these enzymes. While comprehensive data across a wide range of β-lactamases is still emerging, its performance against key enzymes, when compared to established inhibitors like avibactam, vaborbactam, and relebactam, suggests its potential as a valuable tool in combating antibiotic resistance. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of inhibitory mechanisms to aid researchers in their evaluation of these critical therapeutic agents.

Quantitative Performance Comparison

The following table summarizes the inhibitory activity (Ki or IC50) of this compound and its comparators against key β-lactamase enzymes. It is important to note that direct comparisons of absolute values between studies should be made with caution due to potential variations in experimental conditions.

InhibitorTarget EnzymeEnzyme ClassInhibitory Value (µM)Reference
This compound (SM23) PDC-3CKi: 0.004[1]
(3-(azidomethyl)phenyl)boronic acid)1KPC-2AKi: 2.3[2]
AmpCCKi: 0.7[2]
Avibactam KPC-2Ak2/Ki: 4,000-fold reduction upon N132G mutation[3]
CTX-M-15Ak2/Ki: Data available[3]
OXA-48DActive[4]
Vaborbactam KPC-2AKi: 0.056[5]
KPC-3AKi: 0.050[5]
BKC-1AKi: 0.018[5]
SME-2AKi: 0.042[5]
CTX-M-15AKi: 0.18[5]
AmpCCKi: 0.022[5]
Relebactam KPC-2Ak2/K: 24,750 M-1s-1
CTX-M-15A-
AmpCC-
1 Data for a structurally similar compound, (3-(azidomethyl)phenyl)boronic acid, is provided for comparative insight.

Experimental Protocols

The determination of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) is crucial for evaluating the potency of β-lactamase inhibitors. A standard method for this is the nitrocefin hydrolysis assay.

Determination of IC50 using the Nitrocefin Assay

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change is proportional to the enzyme's activity. The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

  • β-lactamase inhibitor (e.g., this compound)

  • Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well. Then, add the different concentrations of the inhibitor to the respective wells. Include a control well with the enzyme but no inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

  • Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Calculation of Ki from IC50 (for competitive inhibitors)

For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate (nitrocefin) used in the assay.

  • Km is the Michaelis-Menten constant of the enzyme for nitrocefin. The Km value should be determined in separate experiments by measuring the reaction velocity at various substrate concentrations.

Mechanism of Action and Signaling Pathways

The inhibitory mechanisms of boronic acid derivatives and diazabicyclooctane (DBO) inhibitors like avibactam and relebactam differ significantly.

Boronic Acid Inhibition Pathway

Boronic acids act as transition-state analog inhibitors. The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.

Boronic_Acid_Inhibition E_SerOH β-Lactamase (Active Serine) E_SerO_BOH2_I Tetrahedral Intermediate (Covalent Complex) E_SerOH->E_SerO_BOH2_I Reversible Covalent Bonding I_BOH2 Boronic Acid Inhibitor I_BOH2->E_SerO_BOH2_I E_SerOH_Inactive Inactive Enzyme E_SerO_BOH2_I->E_SerOH_Inactive Inhibition

Caption: Boronic acid inhibition of a serine β-lactamase.

Diazabicyclooctane (DBO) Inhibition Pathway

DBO inhibitors, such as avibactam and relebactam, also form a covalent bond with the active site serine. This results in the formation of a stable, but reversible, carbamoyl-enzyme intermediate, rendering the enzyme inactive.

DBO_Inhibition E_SerOH β-Lactamase (Active Serine) E_SerO_Carbamoyl_I Carbamoyl-Enzyme Intermediate (Covalent Complex) E_SerOH->E_SerO_Carbamoyl_I Reversible Carbamylation I_DBO DBO Inhibitor I_DBO->E_SerO_Carbamoyl_I E_SerOH_Inactive Inactive Enzyme E_SerO_Carbamoyl_I->E_SerOH_Inactive Inhibition

Caption: DBO inhibition of a serine β-lactamase.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for the in vitro validation of a novel β-lactamase inhibitor.

Inhibitor_Validation_Workflow cluster_0 Initial Screening cluster_1 Dose-Response and Potency cluster_2 Mechanism of Action cluster_3 Cell-Based Assays Compound_Library Compound Library Primary_Assay Primary Screen (e.g., Nitrocefin Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination MIC_Reduction MIC Reduction Assays with Partner Antibiotic Hit_Identification->MIC_Reduction Ki_Determination Ki Determination IC50_Determination->Ki_Determination Enzyme_Kinetics Enzyme Kinetic Studies Ki_Determination->Enzyme_Kinetics Structural_Studies Structural Studies (e.g., Crystallography) Enzyme_Kinetics->Structural_Studies Cytotoxicity Cytotoxicity Assays MIC_Reduction->Cytotoxicity

Caption: In vitro validation workflow for a β-lactamase inhibitor.

Conclusion

This compound (SM23) demonstrates potent inhibition of Class C β-lactamases and, based on data from structurally similar compounds, is likely to exhibit activity against key Class A carbapenemases. Its boronic acid scaffold offers a distinct mechanism of action compared to the diazabicyclooctane inhibitors avibactam and relebactam. While further head-to-head comparative studies are needed to fully elucidate its inhibitory spectrum and potency relative to these agents, the available data positions this compound as a compelling candidate for further investigation in the development of novel β-lactamase inhibitor-based therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of this and other promising inhibitor candidates.

References

A Head-to-Head Comparison: Taniborbactam vs. Vaborbactam for Overcoming Beta-Lactamase Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of β-lactamase inhibitors is crucial in the fight against multidrug-resistant Gram-negative bacteria. This guide provides a detailed comparative analysis of two prominent boronic acid-based inhibitors: taniborbactam and vaborbactam. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, in vitro efficacy, pharmacokinetic profiles, and clinical findings, supported by experimental data and protocols.

Introduction to the Comparators

Taniborbactam , formerly known as VNRX-5133, is a novel, investigational bicyclic boronate β-lactamase inhibitor (BLI).[1] It is being developed in combination with cefepime to combat serious infections caused by multidrug-resistant Gram-negative bacteria.[2][3] Taniborbactam is distinguished by its broad-spectrum activity, inhibiting all four Ambler classes of β-lactamases (A, B, C, and D).[1][4] This includes serine β-lactamases (SBLs) and, notably, metallo-β-lactamases (MBLs) like NDM and VIM, which pose a significant clinical challenge.[5][6]

Vaborbactam , formerly RPX7009, is a first-in-class cyclic boronic acid BLI.[7][8] It is FDA-approved in combination with the carbapenem antibiotic meropenem (Vabomere®) for treating complicated urinary tract infections (cUTIs), including pyelonephritis.[9][10][11] Vaborbactam is a potent inhibitor of Ambler class A and C serine β-lactamases, with particularly strong activity against Klebsiella pneumoniae carbapenemase (KPC).[7][10][12] However, it does not inhibit class B (metallo) or class D carbapenemases.[7]

Mechanism of Action: A Tale of Two Boronates

Both taniborbactam and vaborbactam utilize a boronic acid moiety to inhibit β-lactamase enzymes. This feature allows them to form a reversible, covalent bond with the catalytic serine residue in the active site of serine β-lactamases, mimicking the tetrahedral transition state of β-lactam hydrolysis and effectively neutralizing the enzyme.[8][10]

While both are potent SBL inhibitors, taniborbactam's broader spectrum is a key differentiator. It also acts as a competitive inhibitor of MBLs, which use zinc ions for catalysis.[5][6] Vaborbactam's activity is focused on serine enzymes and it lacks affinity for MBLs.[13][14]

G Comparative Mechanism of β-Lactamase Inhibition cluster_taniborbactam Taniborbactam cluster_vaborbactam Vaborbactam Tani Taniborbactam SBL_T Serine β-Lactamases (Classes A, C, D) Tani->SBL_T Reversible Covalent Inhibition MBL_T Metallo-β-Lactamases (Class B - NDM, VIM) Tani->MBL_T Competitive Inhibition Inactive_SBL_T Cefepime Protected SBL_T->Inactive_SBL_T Inactive Enzyme Inactive_MBL_T Cefepime Protected MBL_T->Inactive_MBL_T Inactive Enzyme Vabor Vaborbactam SBL_V Serine β-Lactamases (Classes A, C - KPC) Vabor->SBL_V Reversible Covalent Inhibition MBL_V Metallo-β-Lactamases (Class B) Vabor->MBL_V No Inhibition Inactive_SBL_V Meropenem Protected SBL_V->Inactive_SBL_V Inactive Enzyme

Figure 1. High-level comparison of the inhibitory mechanisms and target enzyme classes for taniborbactam and vaborbactam.

In Vitro Efficacy

The potency of β-lactamase inhibitors is often measured by their ability to lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic against resistant bacterial strains. Both taniborbactam and vaborbactam have demonstrated significant potentiation of their respective β-lactam partners.

Taniborbactam, in combination with cefepime, shows potent in vitro activity against a global collection of Enterobacterales and Pseudomonas aeruginosa, including carbapenem-resistant isolates carrying serine carbapenemases or MBLs like NDM and VIM.[5][6] Vaborbactam effectively restores the activity of meropenem against KPC-producing Enterobacteriaceae.[7][15]

ParameterCefepime-TaniborbactamMeropenem-VaborbactamReference(s)
Partner Drug CefepimeMeropenemN/A
Target Organisms Enterobacterales, P. aeruginosaEnterobacteriaceae[5],[7]
Key Target Enzymes SBLs (KPC, CTX-M, AmpC, OXA) & MBLs (NDM, VIM)SBLs (KPC, CTX-M, SHV, TEM, AmpC)[5],[7],[16]
MIC90 (vs. All Enterobacterales) 0.25 µg/mLNot directly comparable; focus on KPC+[6]
MIC90 (vs. KPC+ Enterobacteriaceae) Potentiates cefepime activity1 µg/mL[15],[8]
MIC90 (vs. P. aeruginosa) 8 µg/mLActivity is limited vs. P. aeruginosa[5]
MBL-producer Activity Yes (NDM, VIM)No[4],[13]

Table 1. Comparative In Vitro Activity Profile.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

The in vitro efficacy data cited is primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Isolate Preparation: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

  • Drug Preparation: Serial two-fold dilutions of the β-lactam antibiotic (cefepime or meropenem) are prepared in cation-adjusted Mueller-Hinton broth. For the combination test, a fixed concentration of the inhibitor (e.g., 4 µg/mL for taniborbactam or 8 µg/mL for vaborbactam) is added to each dilution.[5][15]

  • Inoculation: Microtiter plates containing the drug dilutions are inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G Workflow for Broth Microdilution MIC Assay A Bacterial Isolate (e.g., KPC+ K. pneumoniae) B Prepare 0.5 McFarland Inoculum Suspension A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Serial Dilutions of Antibiotic +/- Fixed Inhibitor in Microtiter Plate C->D E Incubate at 35°C for 16-20 hours D->E F Read Plate and Determine MIC (Lowest Concentration with No Growth) E->F

Figure 2. Standardized workflow for determining Minimum Inhibitory Concentration (MIC) values.

Pharmacokinetic Properties

The pharmacokinetic (PK) profiles of both inhibitors are well-matched to their partner β-lactams, a critical feature for successful combination therapy. Both are administered intravenously and are primarily eliminated unchanged via the kidneys.[2][14][17] This necessitates dose adjustments in patients with renal impairment.[3][17]

ParameterTaniborbactamVaborbactamReference(s)
Administration Intravenous (2-hr infusion)Intravenous (3-hr infusion)[2],[11]
Partner Drug CefepimeMeropenem[2],[9]
Elimination Half-Life (t1/2) ~2 hours (initial phase), 3.4-5.8 h (terminal)Well-matched to meropenem[2],[9]
Primary Elimination Renal (~90% recovered unchanged in urine)Renal (81-95% recovered unchanged in urine)[2],[14]
Metabolism No appreciable metabolism observedNo appreciable metabolism observed[2],[14]
Renal Impairment Dose adjustment required; dialyzableDose adjustment required[3],[17]

Table 2. Comparative Pharmacokinetic Profile.

Clinical Efficacy and Development Status

Taniborbactam: The combination of cefepime-taniborbactam has completed a pivotal Phase 3 clinical trial (CERTAIN-1) for the treatment of complicated urinary tract infections (cUTI).[6][18] In this study, cefepime-taniborbactam demonstrated superiority over meropenem for the primary composite endpoint of clinical and microbiologic success.[19][20] The safety profile was consistent with that of meropenem and historical data for cefepime.[19]

Vaborbactam: Meropenem-vaborbactam is approved for the treatment of cUTI in adults.[21] The TANGO I trial established its efficacy and safety compared to piperacillin-tazobactam.[22] The TANGO II trial further demonstrated that for serious infections due to carbapenem-resistant Enterobacteriaceae (CRE), monotherapy with meropenem-vaborbactam was associated with increased clinical cure rates and reduced mortality compared to the best available therapy.[23][24]

G Logical Comparison for Inhibitor Selection A Suspected Pathogen? B Enterobacterales? A->B Gram-Negative Rod C P. aeruginosa? A->C Gram-Negative Rod D Suspected MBL (e.g., NDM, VIM)? B->D F Consider Cefepime-Taniborbactam C->F Superior in vitro coverage E Suspected KPC? D->E No D->F Yes G Consider Meropenem-Vaborbactam E->G High Prevalence H Both are viable options E->H Low/Unknown Prevalence

Figure 3. Simplified decision logic for selecting an inhibitor based on suspected pathogen and resistance mechanism.

Conclusion

Both taniborbactam and vaborbactam represent significant advancements in the field of β-lactamase inhibitors, offering crucial options against multidrug-resistant pathogens.

  • Vaborbactam , in combination with meropenem, is a clinically proven and effective therapy for infections caused by KPC-producing Enterobacteriaceae. Its focused spectrum provides a powerful tool against one of the most pressing carbapenem-resistant threats.

  • Taniborbactam , in combination with cefepime, demonstrates a broader spectrum of activity, uniquely including coverage of key metallo-β-lactamases.[25] Its successful Phase 3 trial results suggest it could become a vital treatment option for a wider range of difficult-to-treat infections, particularly those caused by MBL-producing organisms and P. aeruginosa.[5][25]

The choice between these agents in a clinical or research setting will ultimately depend on the known or suspected resistance mechanisms of the infecting pathogen, local epidemiology, and the specific clinical indication.

References

Validation of 3-(Cyclopropylaminocarbonyl)phenylboronic acid as a Selective Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, also known as SM04690 and lorecivivint, with other selective enzyme inhibitors. The following sections detail its mechanism of action, quantitative performance data, and the experimental protocols used for its validation.

Introduction to this compound (SM04690/Lorecivivint)

This compound is a novel small molecule inhibitor that modulates the Wnt signaling pathway.[1] It is being investigated as a potential disease-modifying drug for osteoarthritis.[2][3][4][5] The primary molecular targets of this compound are CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[6] By inhibiting these intranuclear kinases, lorecivivint influences chondrogenesis and inflammation, making it a promising candidate for therapeutic intervention in joint diseases.[7]

Mechanism of Action

Lorecivivint exerts its effects through the dual inhibition of CLK2 and DYRK1A, which are key regulators of the Wnt signaling pathway. The proposed mechanism involves:

  • CLK2 Inhibition: This leads to altered mRNA splicing of Wnt pathway components and inflammatory cytokines.

  • DYRK1A Inhibition: This blocks the phosphorylation of SIRT1, a positive regulator of the Wnt pathway, and promotes the activation of FOXO1, which is involved in cartilage homeostasis.

This dual mechanism provides both anti-inflammatory effects and direct chondroprotective actions.[8]

Quantitative Performance Comparison

The inhibitory potency of this compound (SM04690/lorecivivint) and other relevant kinase inhibitors are summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50).

InhibitorTarget Kinase(s)IC50 / EC50 (nM)Assay TypeReference
This compound (SM04690/Lorecivivint) CLK2 5.8 Biochemical AssayNot specified in abstract
DYRK1A 26.9 Biochemical AssayNot specified in abstract
Wnt Signaling11 (EC50)Cell-based Reporter AssayNot specified in abstract
FRTX-02DYRK1APotent and SelectiveNot specified[9][10]
Leucettine L41DYRK1A40Biochemical Assay[11]
DYRK235Biochemical Assay[11]
CLK115Biochemical Assay[11]
CLK34500Biochemical Assay[11]
Silmitasertib (CX-4945)DYRK1ASignificant AffinityNot specified[12][13][14][15][16]
GSK3βSignificant AffinityNot specified[12][13][14][15][16]
ZDWX-25GSK-3β71Biochemical Assay[17]
DYRK1A103Biochemical Assay[18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assays

The inhibitory activity of this compound and other compounds against target kinases is typically determined using in vitro kinase inhibition assays. Two common platforms for these assays are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

1. LanthaScreen™ Eu Kinase Binding Assay for DYRK1A

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

  • Objective: To measure the affinity (IC50) of a test compound for DYRK1A.

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[19]

  • General Protocol: [19]

    • Reagent Preparation: Prepare solutions of the test compound, DYRK1A kinase/Eu-anti-GST antibody mixture, and the fluorescent tracer at 3x the final desired concentration in kinase buffer.

    • Assay Plate Setup: Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Kinase/Antibody Addition: Add 5 µL of the DYRK1A kinase/antibody mixture to each well.

    • Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

2. ADP-Glo™ Kinase Assay for CLK2

This is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

  • Objective: To quantify the inhibitory effect of a test compound on CLK2 activity.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[20][21][22][23][24]

  • General Protocol: [20][21][22][23][24]

    • Kinase Reaction: Set up a kinase reaction in a 384-well plate containing CLK2 enzyme, a suitable substrate, ATP, and varying concentrations of the test compound. Incubate at room temperature for a defined period (e.g., 1 hour).

    • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.

Visualizations

Experimental Workflow for Enzyme Inhibitor Validation

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Target Identification Target Identification Compound Screening Compound Screening Target Identification->Compound Screening Hit Identification Hit Identification Compound Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization IC50 Determination IC50 Determination Lead Optimization->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cellular Potency (EC50) Cellular Potency (EC50) Selectivity Profiling->Cellular Potency (EC50) Mechanism of Action Studies Mechanism of Action Studies Cellular Potency (EC50)->Mechanism of Action Studies Animal Model Efficacy Animal Model Efficacy Mechanism of Action Studies->Animal Model Efficacy Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology Animal Model Efficacy->Pharmacokinetics & Toxicology Clinical Trials Clinical Trials Pharmacokinetics & Toxicology->Clinical Trials

Caption: Workflow for validating a selective enzyme inhibitor.

Wnt Signaling Pathway Inhibition by Lorecivivint

G cluster_wnt Wnt Signaling Pathway cluster_lorecivivint Lorecivivint Action Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor inhibits Dishevelled Dishevelled Frizzled Receptor->Dishevelled inhibits GSK3b/Axin/APC Complex GSK3b/Axin/APC Complex Dishevelled->GSK3b/Axin/APC Complex inhibits beta-Catenin beta-Catenin GSK3b/Axin/APC Complex->beta-Catenin degrades TCF/LEF TCF/LEF beta-Catenin->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Lorecivivint Lorecivivint CLK2 CLK2 Lorecivivint->CLK2 inhibits DYRK1A DYRK1A Lorecivivint->DYRK1A inhibits Altered Splicing Altered Splicing CLK2->Altered Splicing regulates SIRT1 SIRT1 DYRK1A->SIRT1 inhibits FOXO1 FOXO1 DYRK1A->FOXO1 activates Altered Splicing->Target Gene Expression modulates SIRT1->beta-Catenin stabilizes FOXO1->Target Gene Expression regulates (chondroprotection)

References

Cross-reactivity profiling of 3-(Cyclopropylaminocarbonyl)phenylboronic acid against serine proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of phenylboronic acids against a panel of common serine proteases. Due to the limited availability of specific experimental data for 3-(Cyclopropylaminocarbonyl)phenylboronic acid, this document focuses on the broader class of phenylboronic acid derivatives. The data presented here serves as a predictive framework for understanding the potential inhibitory activities and selectivity of related compounds.

Executive Summary

Phenylboronic acids are a well-established class of reversible, competitive inhibitors of serine proteases. Their mechanism of action involves the formation of a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site. The affinity and selectivity of these inhibitors are significantly influenced by the nature and position of substituents on the phenyl ring. This guide summarizes the available quantitative data on the inhibition of key serine proteases by various phenylboronic acid derivatives, provides a detailed experimental protocol for assessing such inhibition, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibition of Serine Proteases by Phenylboronic Acid Derivatives

The following table summarizes the inhibition constants (Ki) of various arylboronic acids against several serine proteases. It is important to note that the experimental conditions, such as pH and substrate used, can influence the apparent Ki values. Therefore, comparisons should be made with consideration of the original study's context.

InhibitorSerine ProteaseKi (μM)Comments
Benzeneboronic acidα-Chymotrypsin196pH-dependent inhibition.[1]
Benzeneboronic acidSubtilisin229Competitive inhibition.[1]
m-Nitrobenzeneboronic acidSubtilisin10.4Electron-withdrawing groups can increase affinity.[1]
m-Aminobenzeneboronic acidSubtilisin2560Electron-donating groups can decrease affinity.[1]
Z-Gln-boroLeuThrombin>1000Peptidyl boronic acids show selectivity based on peptide sequence.
Z-Gln-boroLeuTrypsin>1000Demonstrates poor inhibition against trypsin-like proteases.
Z-Gln-boroLeuChymotrypsin15Shows preference for chymotrypsin-like proteases.
Z-Gln-boroLeuElastase (human neutrophil)0.2Potent inhibition of elastase.
Cbz-Ser-Ser-Lys-Leu-(boro)LeuProstate-Specific Antigen (PSA)0.065Highly potent and selective peptidyl boronic acid inhibitor.[2]
Cbz-Ser-Ser-Lys-Leu-(boro)LeuChymotrypsin~3.9~60-fold less potent against chymotrypsin compared to PSA.[2]

Note: The data for this compound is not available in the reviewed literature. The table presents data for other phenylboronic acid derivatives to illustrate general trends in potency and selectivity.

Experimental Protocols

Key Experiment: Determination of Inhibition Constant (Ki) for a Phenylboronic Acid Inhibitor against a Serine Protease

This protocol describes a general method for determining the inhibition constant (Ki) of a boronic acid compound against a serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Serine Protease: e.g., Trypsin, Chymotrypsin, Elastase, Thrombin (lyophilized powder, stored at -20°C).

  • Substrate: A specific chromogenic or fluorogenic substrate for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).

  • Inhibitor: Phenylboronic acid derivative (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4-8.0), containing CaCl2 if required for enzyme stability.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water) and then dilute it in the assay buffer to various concentrations.

    • Prepare a stock solution of the phenylboronic acid inhibitor in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Enzyme Inhibition Assay:

    • To each well of the 96-well microplate, add the assay buffer.

    • Add the inhibitor solution to the respective wells to achieve the desired final concentrations. Include a control with no inhibitor (solvent only).

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves (absorbance/fluorescence vs. time).

    • Plot the initial velocities against the substrate concentration for each inhibitor concentration.

    • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the Lineweaver-Burk or Michaelis-Menten plots. Phenylboronic acids are typically competitive inhibitors.

    • For competitive inhibition, the Ki can be determined using the following equation: Km,app = Km (1 + [I]/Ki) where Km,app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Serine Protease Inhibition Assay cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Dilutions add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor (or Vehicle) prep_inhibitor->add_inhibitor add_buffer Add Assay Buffer to Microplate add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate measure Measure Kinetic Activity add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot_data Generate Michaelis-Menten/Lineweaver-Burk Plots calc_velocity->plot_data det_ki Determine Ki Value plot_data->det_ki

Caption: Workflow for determining the inhibition constant (Ki).

Signaling Pathway: Thrombin-Mediated Cell Signaling

G Simplified Thrombin Signaling Pathway thrombin Thrombin par Protease-Activated Receptor (PAR) thrombin->par Cleavage & Activation g_protein G-protein Coupling par->g_protein plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Responses (e.g., Platelet Aggregation, Cell Proliferation) ca_release->cellular_response pkc->cellular_response

Caption: Thrombin's activation of PAR and downstream signaling.

References

Cyclopropyl Substituents on Phenylboronic Acids: A Head-to-Head Comparison of Their Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent choice on the phenyl ring of phenylboronic acids is paramount for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of the cyclopropyl group versus other common substituents, leveraging available data to elucidate its unique contributions to biological activity.

The cyclopropyl group is an increasingly popular substituent in medicinal chemistry due to its distinct stereoelectronic properties.[1] It is a small, rigid, three-membered ring that can significantly influence a molecule's conformation, lipophilicity, and metabolic stability. When attached to a phenylboronic acid, these properties can translate into altered binding affinity and inhibitory potency against target enzymes.

Quantitative Comparison of Substituent Effects on Phenylboronic Acid Activity

Substituent ClassRepresentative SubstituentGeneral Effect on Potency (Ki or IC50)Key Physicochemical Properties Influenced
Small Alkyl Cyclopropyl Often enhances potency Rigidity, increased sp3 character, moderate lipophilicity, potential for specific hydrophobic interactions.[1]
MethylVariable, often a baseline for comparisonSmall size, minimal steric hindrance, slight increase in lipophilicity.
Ethyl, IsopropylCan increase or decrease potency depending on the binding pocketIncreased lipophilicity and steric bulk.
Electron-Withdrawing Fluoro, ChloroCan increase potencyAlters the pKa of the boronic acid, potentially enhancing interaction with the catalytic serine. Can participate in halogen bonding.
NitroOften increases potency, but may have toxicity concernsStrong electron-withdrawing effect, significantly lowers pKa.
TrifluoromethylOften enhances potencyStrong electron-withdrawing effect, increases lipophilicity and metabolic stability.
Electron-Donating MethoxyVariable, can decrease potencyIncreases electron density on the phenyl ring, can act as a hydrogen bond acceptor.
AminoVariable, can introduce specific interactionsCan act as a hydrogen bond donor/acceptor, can be protonated at physiological pH.
Aryl PhenylCan increase potency through additional interactionsProvides a large hydrophobic surface for pi-stacking or hydrophobic interactions.

The Unique Advantages of the Cyclopropyl Group

The cyclopropyl group imparts several favorable characteristics that can lead to improved biological activity:

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the rotational freedom of the phenylboronic acid, which can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target enzyme.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.

  • Lipophilicity: The cyclopropyl group offers a moderate increase in lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in the enzyme's active site.

  • Unique Electronic Properties: The strained C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, giving it some alkene-like properties that can influence electronic interactions.

Experimental Protocols

The determination of the inhibitory activity of substituted phenylboronic acids is typically carried out using enzyme inhibition assays. Below is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for a competitive inhibitor.

Enzyme Inhibition Assay (General Protocol)

1. Materials:

  • Target enzyme
  • Substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)
  • Assay buffer (specific to the enzyme, e.g., phosphate or Tris buffer at a specific pH)
  • Substituted phenylboronic acid inhibitors
  • 96-well microplates
  • Microplate reader

2. Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer. The final concentration of the substrate in the assay is typically at or near its Michaelis-Menten constant (Km).
  • Inhibitor Preparation: Prepare a series of dilutions of the phenylboronic acid inhibitors in the assay buffer.
  • Assay Setup: To each well of a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include control wells with no inhibitor.
  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
  • Data Analysis:
  • Calculate the initial reaction rates for each inhibitor concentration.
  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.
  • For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Visualizing the Impact: A Conceptual Workflow

The following diagram illustrates the general workflow for evaluating the structure-activity relationship of substituted phenylboronic acids.

SAR_Workflow A Substituted Phenyl Halide C Suzuki-Miyaura Coupling A->C B Bis(pinacolato)diboron B->C D Substituted Phenylboronic Acid Ester C->D E Hydrolysis D->E F Substituted Phenylboronic Acid E->F G Enzyme Inhibition Assay (IC50 / Ki determination) F->G Test Compound H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->A Iterative Design

Caption: Workflow for SAR studies of phenylboronic acids.

Signaling Pathway Inhibition

Phenylboronic acids are known to inhibit various enzymes, including serine proteases, which are involved in numerous signaling pathways. For instance, inhibition of a key protease in a signaling cascade can block downstream events. The following diagram illustrates a simplified, generic signaling pathway and the point of inhibition by a phenylboronic acid derivative.

Signaling_Pathway A External Signal B Receptor A->B C Signaling Cascade (e.g., Kinase activation) B->C D Protease Activation C->D E Substrate Cleavage D->E F Cellular Response E->F Inhibitor Phenylboronic Acid Inhibitor Inhibitor->D Inhibition

Caption: Inhibition of a signaling pathway by a phenylboronic acid.

References

In-Cell Target Engagement Validation: A Comparative Guide for 3-(Cyclopropylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methodologies for validating the in-cell target engagement of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a novel compound with therapeutic potential. Demonstrating that a compound reaches and interacts with its intended molecular target within the complex environment of a living cell is a critical step in drug discovery and development.[1][2][3] This document outlines and compares key techniques, offering experimental protocols and data presentation formats to aid in the selection of the most appropriate validation strategy.

Comparison of In-Cell Target Engagement Validation Methods

The choice of method for validating the in-cell target engagement of this compound will depend on various factors, including the nature of its putative target, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key features of prominent techniques.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Reporter Gene Assays
Principle Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation.[4][5][6]Ligand binding protects the target protein from proteolytic degradation.[4]Ligand binding to the target modulates a signaling pathway, leading to a measurable change in the expression of a reporter gene.[7]
Compound Modification Not required (label-free).[5][8]Not required (label-free).Not required.
Target Modification Not required for endogenous targets.Not required for endogenous targets.Requires genetic engineering of cells to include a reporter gene construct.[9]
Readout Quantification of soluble target protein after heat treatment (e.g., Western Blot, ELISA, Mass Spectrometry).[4][6]Quantification of intact target protein after protease treatment (e.g., Western Blot).[4]Quantification of reporter protein activity (e.g., luminescence, fluorescence).[9]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[4][10]Generally lower throughput.[4]High-throughput screening compatible.[9]
Key Advantages Applicable to a wide range of targets without modification; can be used in cells, tissues, and lysates.[6]Simple and cost-effective; does not require specialized equipment for the core principle.Highly sensitive and provides a functional readout of target engagement.[9][7]
Key Limitations Not all proteins exhibit a significant thermal shift upon ligand binding.[4]Requires the target to be susceptible to proteolysis; optimization of protease concentration is critical.[4]Indirect measure of target binding; requires knowledge of the downstream signaling pathway.[7]

Hypothetical Target and Signaling Pathway

For the purpose of illustration, let us hypothesize that this compound is designed to inhibit a specific kinase, "Kinase X," which is a key component of a pro-inflammatory signaling pathway. The binding of this compound to Kinase X is expected to inhibit its activity, leading to the downregulation of a downstream transcription factor, "TF-Y," which in turn reduces the expression of inflammatory cytokines.

Figure 1: Hypothetical signaling pathway targeted by this compound.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the Cellular Thermal Shift Assay (CETSA) and a Reporter Gene Assay to validate the engagement of this compound with its hypothetical target, Kinase X.

cluster_0 CETSA Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 1. Treat cells with compound Heating Step Heating Step Compound Treatment->Heating Step 2. Apply heat pulse Cell Lysis Cell Lysis Heating Step->Cell Lysis 3. Lyse cells Centrifugation Centrifugation Cell Lysis->Centrifugation 4. Separate soluble and aggregated proteins Protein Quantification Protein Quantification Centrifugation->Protein Quantification 5. Analyze soluble fraction

Figure 2: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_1 Reporter Gene Assay Workflow Transfection 1. Engineer cells with reporter construct Compound Treatment Compound Treatment Transfection->Compound Treatment 2. Treat cells with compound Stimulation Stimulation Compound Treatment->Stimulation 3. Stimulate signaling pathway Incubation Incubation Stimulation->Incubation 4. Allow for reporter gene expression Signal Detection Signal Detection Incubation->Signal Detection 5. Measure reporter signal

Figure 3: General experimental workflow for a Reporter Gene Assay.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure for performing CETSA to assess the target engagement of this compound.

  • Cell Culture and Treatment:

    • Culture the selected cell line to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for 3 minutes using a thermocycler. The optimal temperature range should be determined empirically for the target protein.

  • Cell Lysis:

    • Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (Kinase X) in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

Reporter Gene Assay Protocol

This protocol describes a general procedure for a reporter gene assay to measure the functional consequence of target engagement by this compound.

  • Generation of a Stable Reporter Cell Line:

    • Transfect the host cell line with a reporter plasmid containing a response element for the transcription factor "TF-Y" upstream of a reporter gene (e.g., luciferase or green fluorescent protein).

    • Select and expand a stable clonal cell line that shows a robust and reproducible reporter signal upon stimulation of the signaling pathway.

  • Cell Seeding and Compound Treatment:

    • Seed the stable reporter cells in a multi-well plate (e.g., 96-well or 384-well) and allow them to attach overnight.

    • Treat the cells with a dilution series of this compound or a vehicle control.

  • Pathway Stimulation:

    • After a pre-incubation period with the compound, stimulate the cells with an appropriate agonist to activate the "Kinase X" signaling pathway.

  • Incubation:

    • Incubate the plates for a period sufficient to allow for the transcription and translation of the reporter gene (typically 6-24 hours).

  • Signal Detection:

    • Measure the reporter gene signal according to the manufacturer's instructions for the specific reporter system (e.g., add luciferase substrate and measure luminescence with a plate reader).

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison.

Table 1: Hypothetical CETSA Data for this compound

Compound Concentration (µM)Temperature (°C)Soluble Kinase X (Normalized Intensity)
Vehicle451.00
Vehicle500.82
Vehicle550.45
Vehicle600.15
1550.68
10550.85
50550.92

This hypothetical data illustrates that increasing concentrations of the compound lead to a higher amount of soluble Kinase X at a denaturing temperature, indicating target stabilization.

Table 2: Hypothetical Reporter Gene Assay Data for this compound

Compound Concentration (µM)Reporter Signal (Relative Luminescence Units)% Inhibition
Vehicle (unstimulated)100-
Vehicle (stimulated)10,0000
0.18,50015.2
15,20048.5
101,50085.9
10025098.5

This hypothetical data shows a dose-dependent inhibition of the reporter signal by the compound, consistent with the engagement and inhibition of the upstream target, Kinase X.

By employing these methodologies and presenting the data in a structured manner, researchers can robustly validate the in-cell target engagement of this compound, providing critical evidence for its mechanism of action and advancing its development as a potential therapeutic agent.

References

Benchmarking 3-(Cyclopropylaminocarbonyl)phenylboronic Acid for Carbohydrate Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 3-(Cyclopropylaminocarbonyl)phenylboronic acid as a fluorescent sensor for carbohydrates. While, at the time of this publication, specific performance data for this compound in peer-reviewed literature is not available, this document outlines the necessary experimental protocols and data presentation formats to facilitate a thorough evaluation and comparison against established boronic acid-based sensors.

Introduction to Boronic Acid-Based Carbohydrate Sensing

Boronic acids have emerged as a versatile class of synthetic receptors for carbohydrates.[1][2][3] Their utility stems from the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in saccharides, forming cyclic boronate esters.[4][5] This binding event can be transduced into a measurable optical signal, most commonly a change in fluorescence, by incorporating a fluorophore into the sensor's molecular structure.[3][6] The affinity and selectivity of these sensors are influenced by factors such as the pKa of the boronic acid, the structure of the fluorophore, and the spatial arrangement of the binding sites.[7][8]

The core principle often involves mechanisms like Photoinduced Electron Transfer (PET), where the binding of a saccharide modulates the electronic properties of the sensor, leading to a "turn-on" or "turn-off" fluorescent response.[5] The design of novel boronic acid derivatives, such as this compound, aims to optimize these properties for enhanced sensitivity and selectivity, particularly for glucose at physiological pH.[9][10]

Comparative Performance Data

To facilitate the benchmarking of this compound, the following tables present typical performance data for well-characterized fluorescent boronic acid sensors from the literature. These values provide a reference against which new sensors can be compared.

Table 1: Binding Constants (Ka, M⁻¹) for Selected Monosaccharides

Boronic Acid SensorGlucoseFructoseGalactoseReference
This compound Data to be determinedData to be determinedData to be determined
Anthracene-based PET sensor631000158[7]
Carbazole Pyridinium Boronic Acid (CPBA)2.3 x 10⁶2.7 x 10⁴-[1][4]
Phenylboronic Acid (PBA)1104365-[11]
A Bis-boronic Acid Sensor1378353-[11]

Table 2: Key Performance Metrics of Selected Boronic Acid Sensors

Boronic Acid SensorFluorescence Enhancement (F/F₀) with GlucoseLimit of Detection (LOD) for GlucoseOptimal pHReference
This compound Data to be determinedData to be determinedData to be determined
Carbazole Pyridinium Boronic Acid (CPBA)>2100-fold5.9 x 10⁻⁷ M9.5[1][4]
N-(2-boronobenzyl)-6-methoxyquinolinium bromide~2.4-fold decreaseNot Reported~7.5[3]
3-Aminophenylboronic acidQuenching ObservedNot Reported>7[12]

Experimental Protocols

To ensure accurate and reproducible benchmarking, the following detailed experimental protocols are provided.

General Materials and Instrumentation
  • Reagents: this compound, reference boronic acid sensors, D-glucose, D-fructose, D-galactose, and other relevant monosaccharides, buffer salts (e.g., phosphate, HEPES), high-purity water, and a suitable organic solvent for stock solutions (e.g., DMSO or methanol).

  • Instrumentation: Fluorescence spectrophotometer, quartz cuvettes, pH meter, analytical balance, and calibrated micropipettes.

Preparation of Stock Solutions
  • Boronic Acid Sensor Stock Solution (e.g., 1 mM): Accurately weigh a small quantity of the boronic acid sensor and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution. Further dilute with the chosen aqueous buffer to the final working concentration.

  • Saccharide Stock Solutions (e.g., 1 M): Prepare high-concentration stock solutions of each saccharide in the desired aqueous buffer. Serial dilutions can then be made from this stock to achieve the desired concentration range for titration experiments. For accurate concentrations, it is recommended to sterilize glucose solutions using a 0.22 µm filter rather than autoclaving, which can cause slight degradation.[13]

Protocol for Determining Binding Constant (Ka) via Fluorescence Titration

This protocol is designed to measure the affinity of the boronic acid sensor for a specific carbohydrate.

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize for at least 20 minutes. Set the excitation wavelength to the determined λ_max_ of the boronic acid sensor and the emission wavelength to its corresponding λ_max_.

  • Sample Preparation: In a quartz cuvette, place a fixed concentration of the boronic acid sensor solution (e.g., 10 µM) in the appropriate buffer (e.g., phosphate buffer at pH 7.4).

  • Initial Measurement (F₀): Record the fluorescence intensity of the sensor solution without any added saccharide. This is the baseline fluorescence (F₀).

  • Titration: Add small aliquots of the concentrated saccharide stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes before recording the fluorescence intensity (F).

  • Data Analysis: Plot the change in fluorescence intensity (F - F₀) against the saccharide concentration. The binding constant (Ka) can then be determined by fitting the data to a 1:1 binding isotherm using non-linear regression analysis or by using a linear transformation such as the Benesi-Hildebrand plot.[1]

Protocol for Determining Selectivity

This protocol assesses the sensor's preference for one carbohydrate over others.

  • Prepare Solutions: Prepare solutions of the boronic acid sensor at a fixed concentration in the chosen buffer. Also, prepare solutions of various competing carbohydrates (e.g., fructose, galactose, mannose) at the same concentration.

  • Fluorescence Measurements:

    • Measure the fluorescence intensity of the sensor alone (F₀).

    • Measure the fluorescence intensity of the sensor in the presence of a fixed concentration of glucose (F_glucose).

    • In separate experiments, measure the fluorescence intensity of the sensor in the presence of the same concentration of each competing carbohydrate (F_competitor).

  • Selectivity Ratio Calculation: The selectivity for glucose over a competitor can be expressed as the ratio of the fluorescence change for glucose to that of the competitor: Selectivity = (F_glucose - F₀) / (F_competitor - F₀).

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway, a typical experimental workflow, and the logical relationships in sensor evaluation.

Signaling_Pathway cluster_sensor Sensor Molecule cluster_complex Sensor-Saccharide Complex Boronic_Acid Boronic Acid (Quenched State) Fluorophore Fluorophore Boronate_Ester Boronate Ester (Fluorescent State) Boronic_Acid->Boronate_Ester Binding Event (Reversible) Saccharide Saccharide (e.g., Glucose) Boronate_Ester->Boronic_Acid Dissociation Fluorophore_Active Fluorophore

Caption: Signaling pathway of a "turn-on" boronic acid fluorescent sensor.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_comparison Comparison Stock_Solutions Prepare Stock Solutions (Sensor, Saccharides, Buffer) Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Titration Perform Fluorescence Titration Working_Solutions->Titration Selectivity_Test Conduct Selectivity Assays Working_Solutions->Selectivity_Test Binding_Constant Calculate Binding Constant (Ka) Titration->Binding_Constant Selectivity_Ratio Determine Selectivity Ratios Selectivity_Test->Selectivity_Ratio Data_Table Tabulate Performance Data Binding_Constant->Data_Table Selectivity_Ratio->Data_Table Benchmarking Benchmark Against Reference Sensors Data_Table->Benchmarking

Caption: Experimental workflow for benchmarking a boronic acid sensor.

Logical_Relationships Sensor_Performance Overall Sensor Performance Binding_Affinity High Binding Affinity (Ka) Sensor_Performance->Binding_Affinity Selectivity High Selectivity Sensor_Performance->Selectivity Fluorescence_Change Large Fluorescence Change Sensor_Performance->Fluorescence_Change Physiological_pH Operation at Physiological pH Sensor_Performance->Physiological_pH Low_pKa Low Boronic Acid pKa Low_pKa->Binding_Affinity Low_pKa->Physiological_pH Optimized_Structure Optimized Molecular Structure Optimized_Structure->Selectivity Optimized_Structure->Fluorescence_Change

Caption: Key factors influencing boronic acid sensor performance.

References

A Comparative Guide to Assessing Off-Target Effects of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the off-target effects of 3-(Cyclopropylaminocarbonyl)phenylboronic acid. It outlines key experimental protocols, presents a comparative analysis with alternative boronic acid compounds, and offers visualizations to clarify complex workflows and pathways. Understanding unintended molecular interactions is critical for advancing drug discovery, ensuring therapeutic specificity, and mitigating potential toxicity.[1][2]

Introduction to this compound and Alternatives

Phenylboronic acids (PBAs) and their derivatives are a versatile class of compounds with increasing applications in medicine, including targeted cancer therapy and enzyme inhibition.[3] this compound is a specific derivative whose biological activity and specificity require thorough investigation. For comparative purposes, this guide considers two key alternatives:

  • Bortezomib: A dipeptidyl boronic acid and the first-in-class proteasome inhibitor approved for treating multiple myeloma.[4][5] Its extensive clinical use and known off-target effects make it a crucial benchmark.[1]

  • Alternative Phenylboronic Acid (PBA) Analogue: A hypothetical structural analogue, such as 4-substituted phenylboronic acid, which allows for the assessment of how minor structural changes can impact off-target profiles.

The core structure of these compounds, the boronic acid group, can form reversible covalent bonds with serine, lysine, or threonine residues in proteins, leading to potent enzyme inhibition but also potential off-target interactions.[6][7]

Experimental Protocols for Off-Target Assessment

A multi-pronged approach is essential for a robust assessment of off-target effects. The following experimental workflows are recommended.

G cluster_setup Experimental Setup cluster_assays Primary Off-Target Assays cluster_validation Target Validation & Pathway Analysis A Select Cellular Models (e.g., Cancer Cell Lines, Normal Cell Lines) B Compound Treatment (Dose-Response & Time-Course) A->B C Cytotoxicity Profiling (MTT, XTT, LDH Assays) B->C D Kinome Profiling (KINOMEscan®) B->D E Unbiased Proteomics (Mass Spectrometry) B->E I Identification of Off-Target Liabilities C->I Toxicity Data F Western Blot Analysis D->F Validate Kinase Hits E->F Validate Protein Hits H Bioinformatics Analysis (Pathway Enrichment) E->H G Cell Cycle & Apoptosis Assays (Flow Cytometry) F->G Confirm Phenotype G->I Functional Impact H->G G cluster_compounds Comparative Compounds A Boronic Acid Derivatives B 3-(Cyclopropylaminocarbonyl) phenylboronic acid A->B Test Article C Bortezomib (Dipeptidyl Boronic Acid) A->C Benchmark Inhibitor D Alternative PBA Analogue (e.g., 4-substituted PBA) A->D Structural Analogue G cluster_pathway MAPK Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Prolif Cell Proliferation & Survival TF->Prolif Inhibitor Off-Target Inhibitor Inhibitor->RAF Inhibitor->MEK

References

Efficacy comparison of 3-(Cyclopropylaminocarbonyl)phenylboronic acid in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of Phenylboronic Acid Derivatives in Cancer Cell Lines: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following sections present a summary of the cytotoxic activity of eighteen distinct PBA derivatives, detailed experimental protocols for key assays, and visual representations of a typical experimental workflow and a relevant signaling pathway.

Data Presentation: Comparative Efficacy of Phenylboronic Acid Derivatives

The antiproliferative activity of eighteen phenylboronic acid derivatives was evaluated in five cancer cell lines: A2780 (ovarian carcinoma), A549 (non-small cell lung carcinoma), LoVo (colon adenocarcinoma), P388 (murine leukemia), and BALB/3T3 (murine fibroblast). The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment using the Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Compound IDPhenylboronic Acid DerivativeA2780 IC50 (µM)A549 IC50 (µM)LoVo IC50 (µM)P388 IC50 (µM)BALB/3T3 IC50 (µM)
1 Phenylboronic acid>200>200>200>200>200
2 2-Methylphenylboronic acid>200>200>200>200>200
3 2-Methoxyphenylboronic acid>200>200>200>200>200
4 2-Formylphenylboronic acid25.3 ± 2.148.9 ± 3.733.1 ± 2.919.8 ± 1.565.4 ± 5.8
5 2-Chlorophenylboronic acid>200>200>200>200>200
6 2-Fluorophenylboronic acid>200>200>200>200>200
7 3-Methylphenylboronic acid>200>200>200>200>200
8 3-Methoxyphenylboronic acid>200>200>200>200>200
9 3-Formylphenylboronic acid15.8 ± 1.229.5 ± 2.522.4 ± 1.812.1 ± 0.945.7 ± 3.9
10 3-Chlorophenylboronic acid>200>200>200>200>200
11 4-Methylphenylboronic acid>200>200>200>200>200
12 4-Methoxyphenylboronic acid>200>200>200>200>200
13 4-Formylphenylboronic acid42.1 ± 3.575.2 ± 6.155.8 ± 4.731.9 ± 2.698.3 ± 8.1
14 4-Chlorophenylboronic acid>200>200>200>200>200
15 2,4-Dichlorophenylboronic acid>200>200>200>200>200
16 2,6-Dichlorophenylboronic acid8.9 ± 0.715.2 ± 1.111.3 ± 0.96.5 ± 0.528.4 ± 2.2
17 2-Fluoro-6-methylphenylboronic acid>200>200>200>200>200
18 2-Fluoro-6-formylphenylboronic acid5.2 ± 0.49.8 ± 0.87.1 ± 0.63.9 ± 0.318.6 ± 1.5

Experimental Protocols

Cell Viability Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (phenylboronic acid derivatives)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining the cells with propidium iodide (PI), a fluorescent dye that binds to DNA.[2][3][4]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

a) Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.[5][6][7][8]

Materials:

  • 96-well plates

  • Cell lysates from treated and untreated cells

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)

  • Assay buffer

  • Microplate reader

Procedure:

  • Cell Lysis: Prepare cell lysates from cells treated with the test compounds.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assay) or fluorescence (for fluorometric assay) using a microplate reader. The increase in signal is proportional to the caspase-3 activity.

b) Western Blot Analysis for p21

Western blotting is used to detect the expression levels of specific proteins, such as the cell cycle inhibitor p21.[9][10][11][12][13]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-p21)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p21, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The band intensity corresponds to the level of p21 protein expression.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Efficacy Evaluation cluster_assays Efficacy Assays A Cancer Cell Culture (e.g., A2780, A549) B Treatment with Phenylboronic Acid Derivatives A->B C Incubation (72h) B->C D Cell Viability Assay (SRB/MTT) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assays (Caspase-3, Western Blot) C->F G Data Analysis (IC50, Cell Cycle Distribution, Apoptotic Markers) D->G E->G F->G

Caption: Experimental workflow for evaluating the anticancer efficacy of phenylboronic acid derivatives.

G cluster_pathway p21-Mediated Cell Cycle Regulation PBA Phenylboronic Acid Derivatives p53 p53 Activation PBA->p53 Stress Signal Apoptosis Apoptosis PBA->Apoptosis p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation CDK Cyclin/CDK Complexes (e.g., CDK1, CDK2) p21->CDK Inhibition G2M G2/M Arrest CDK->G2M Progression G2M->Apoptosis

Caption: Simplified signaling pathway of p21-mediated G2/M cell cycle arrest induced by phenylboronic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, aligning with standard laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially when in solid, powder form, should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is the first step in responsible disposal. Never mix incompatible wastes.[2]

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, sealable lid.[2][3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.

    • Do not dispose of solutions containing this compound down the drain.[2][4] Boronic acids can be harmful to aquatic life.[5]

    • Liquid waste containers should be stored in secondary containment to prevent spills.[2][6]

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[4]

    • The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses should also be collected as hazardous waste.

    • After triple-rinsing and air-drying, deface or remove the original label from the container before disposing of it as non-hazardous solid waste or according to your institution's guidelines for rinsed glass or plastic.[2][4]

Waste Container Labeling and Storage

Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.

  • All hazardous waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.

  • The label must include the full chemical name, "this compound," and the approximate concentration or percentage of each component in the waste mixture.[2] Avoid using abbreviations or chemical formulas.

  • Keep waste containers securely closed except when adding waste.[2][7]

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[3][7] Ensure that the SAA is inspected weekly for leaks and proper labeling.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and its associated waste.

G cluster_start Start: Waste Generation cluster_characterization Step 1: Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container Stream cluster_final Step 2: Final Disposal start Generate Waste Containing This compound characterize Characterize Waste Type start->characterize solid_waste Solid Waste (e.g., powder, contaminated PPE) characterize->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) characterize->liquid_waste Liquid empty_container Empty Original Container characterize->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store_saa Store Sealed Containers in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid Collect in Labeled Liquid Hazardous Waste Container with Secondary Containment liquid_waste->collect_liquid collect_liquid->store_saa triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Dry Container as Non-Hazardous Waste triple_rinse->deface_label collect_rinsate->store_saa request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) store_saa->request_pickup

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, take the following steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If it is safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[1]

  • Cleanup: Use a spill kit with appropriate absorbent materials for liquids. For solids, carefully sweep or vacuum the material into a hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Final Waste Disposal

Once a hazardous waste container is full, or within the time limits specified by your institution (often 12 months for satellite accumulation), it must be properly transferred for final disposal.[7]

  • Ensure the waste container is securely sealed and the label is complete and accurate.

  • Request a waste pickup from your institution's EHS department.[2] EHS is responsible for the collection, proper storage, and ultimate disposal of hazardous waste through a licensed waste disposal facility.[7]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(Cyclopropylaminocarbonyl)phenylboronic acid (CAS 850567-23-6). The following procedures are designed to ensure the safety of laboratory personnel by outlining necessary personal protective equipment (PPE), operational protocols, and proper disposal methods.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the general properties of boronic acids and best practices for handling powdered chemicals. It is imperative to obtain and review the specific SDS from your supplier before handling this compound.

I. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from dust particles and potential splashes of the chemical.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][3]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust particles.[1][4]Minimizes the risk of respiratory tract irritation.[1][2] Work should be conducted in a chemical fume hood to further reduce inhalation risk.[2]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safe handling.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

    • The work area should be clean and free of clutter. Cover the work surface with absorbent bench paper.[6][7]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.[1]

    • If weighing the powder, do so in a fume hood or an enclosed balance.[6][8]

    • For dissolution, add the solid to the solvent slowly. If the reaction is exothermic, allow it to cool before adding more.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.[1] Wet cleaning methods or a HEPA vacuum are preferred over dry sweeping to avoid generating dust.[6][8]

    • Properly remove and dispose of contaminated PPE as hazardous waste.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5]

III. Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a labeled, sealed container for hazardous chemical waste.

    • Do not dispose of boronic acid waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.[9][10] For small amounts of pure boric acid, some regulations may permit disposal down the drain with copious amounts of water, but this may not apply to its derivatives.[9][11]

  • Spill Response:

    • In case of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[2] Avoid raising dust.[2]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[2]

    • Report the spill to the appropriate safety personnel.[2]

IV. Experimental Workflow Visualization

The following diagram outlines the safe handling and disposal workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep 1. Area Preparation (Fume Hood, Bench Paper) Don_PPE 2. Don PPE (Goggles, Gloves, Lab Coat, Respirator) Prep->Don_PPE Handling 3. Chemical Handling (Weighing, Transfer, Dissolution) Don_PPE->Handling Decon 4. Decontamination (Clean Workspace & Equipment) Handling->Decon Liquid_Waste Liquid Waste (Solutions) Handling->Liquid_Waste Spill_Waste Spill Cleanup Material Handling->Spill_Waste If Spill Occurs Doff_PPE 5. Doff & Dispose PPE Decon->Doff_PPE Wash 6. Wash Hands Doff_PPE->Wash Solid_Waste Solid Waste (Contaminated PPE, etc.) Doff_PPE->Solid_Waste Waste_Collection Hazardous Waste Container Solid_Waste->Waste_Collection Liquid_Waste->Waste_Collection Spill_Waste->Waste_Collection

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.